N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-5-7-2-3-8-9(4-7)12-6-11-8/h2-4,10H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPGPPSMCRKGFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15205-27-3 | |
| Record name | (1,3-dioxaindan-5-ylmethyl)(methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-Methylenedioxy-N-methylbenzylamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC2X5ZS9RS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine chemical properties
An In-depth Technical Guide to the Chemical Properties of N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
Introduction
This compound, also known as N-methylpiperonylamine, is a secondary amine featuring the characteristic 1,3-benzodioxole (or methylenedioxyphenyl) moiety. While it shares a molecular formula with the well-known psychoactive substance 3,4-Methylenedioxymethamphetamine (MDMA), it is a structural isomer with distinctly different chemical and physical properties.[1][2][3] This guide provides a comprehensive technical overview of its synthesis, purification, characterization, and chemical properties, designed for researchers, scientists, and professionals in drug development and chemical synthesis.
A critical point of clarification is the structural distinction between this compound and MDMA. The subject compound is a substituted benzylamine, where the amine is attached to a methylene bridge connected to the aromatic ring. In contrast, MDMA is a substituted phenethylamine, with a two-carbon chain separating the amine from the ring. This structural difference, illustrated below, fundamentally alters its chemical and biological profile.
Physicochemical and Identification Properties
A summary of the key identification and physicochemical properties is provided below. While some physical data like boiling and melting points are not extensively reported in the literature, estimations can be made based on structurally similar compounds.
| Property | Value | Source |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-N-methylmethanamine | [3] |
| CAS Number | 15205-27-3 | [2][4] |
| Molecular Formula | C₉H₁₁NO₂ | [2][3] |
| Molecular Weight | 165.19 g/mol | [2][3][5] |
| Synonyms | N-methylpiperonylamine, (1,3-benzodioxol-5-ylmethyl)methylamine | [3][4] |
| Appearance | Not widely reported; expected to be a liquid or low-melting solid | - |
| pKa (predicted) | ~9.5 - 10.5 (as a secondary amine) | - |
| XLogP3 | 1.3 | [3] |
Synthesis and Purification
The most direct and efficient synthesis of this compound is through the reductive amination of piperonal (1,3-benzodioxole-5-carbaldehyde) with methylamine. This two-step, one-pot process involves the initial formation of an imine intermediate, which is then reduced in situ to the target secondary amine. Sodium borohydride or similar reducing agents are effective for this transformation.
The causality for this methodological choice rests on the high availability of the starting materials and the generally high yields and clean conversions associated with reductive amination for secondary amine synthesis.
Experimental Protocol: Synthesis
Objective: To synthesize this compound via reductive amination.
Materials:
-
Piperonal (1,3-benzodioxole-5-carbaldehyde)
-
Methylamine (e.g., 40% solution in water or 2M in methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperonal (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.
-
Imine Formation: Slowly add methylamine solution (1.1 to 1.5 equivalents) to the cooled solution. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The formation of the imine is critical before reduction to prevent side reactions.
-
Reduction: Re-cool the mixture to 0 °C. In small portions, add sodium borohydride (1.5 equivalents) over 30 minutes, ensuring the temperature does not rise significantly. Caution: Hydrogen gas is evolved.
-
Quenching & Workup: After the addition is complete, stir the reaction at room temperature overnight. Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.
-
Extraction: Add dichloromethane or ethyl acetate to the aqueous residue. Transfer to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Experimental Protocol: Purification
The crude product can be purified by column chromatography on silica gel. For long-term stability and ease of handling, the purified free base is often converted to its hydrochloride salt.
-
Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 50%) with 1% triethylamine to prevent the amine from tailing on the acidic silica.
-
Procedure: Dissolve the crude oil in a minimal amount of the mobile phase and load it onto the column. Elute with the solvent system, collecting fractions and monitoring by TLC. Combine the pure fractions and evaporate the solvent.
-
-
Salt Formation (Optional):
-
Dissolve the purified amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in ether (or bubble HCl gas) until precipitation is complete.
-
Collect the resulting white solid by filtration, wash with cold ether, and dry under vacuum.
-
Analytical Characterization
Confirming the identity and purity of the synthesized compound requires a combination of spectroscopic and chromatographic techniques.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is highly characteristic.
-
Aromatic Protons (3H): Expect three signals in the aromatic region (~6.7-6.9 ppm). These protons on the benzodioxole ring form a coupled ABX spin system.[6]
-
Dioxole Protons (2H): A sharp singlet around 5.9-6.0 ppm corresponding to the -O-CH₂-O- group.
-
Benzylic Protons (2H): A singlet around 3.6-3.8 ppm for the Ar-CH₂-N group.
-
N-Methyl Protons (3H): A singlet around 2.4-2.5 ppm for the -N-CH₃ group.
-
N-H Proton (1H): A broad singlet that can appear over a wide range and may exchange with D₂O.
-
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms. Expected signals include those for the N-methyl carbon (~35-45 ppm), the benzylic carbon (~55-65 ppm), the dioxole carbon (~101 ppm), and several signals in the aromatic region (~108-148 ppm).[3]
-
Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z = 165. The most prominent fragment would likely be the tropylium-like ion at m/z = 135, resulting from benzylic cleavage.
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ for the secondary amine.
-
C-H Stretches: Aromatic and aliphatic C-H stretches just below and above 3000 cm⁻¹.
-
C-O-C Stretches: Strong bands in the 1250-1040 cm⁻¹ region, characteristic of the dioxole ether linkages.
-
Reactivity and Chemical Behavior
-
Basicity: As a secondary amine, the lone pair of electrons on the nitrogen atom makes the molecule basic. It readily reacts with acids to form ammonium salts, which are typically crystalline, water-soluble solids. This property is exploited for purification and formulation.
-
Nucleophilicity: The compound is a potent nucleophile and will react with a variety of electrophiles. This includes alkylation with alkyl halides, acylation with acid chlorides or anhydrides to form amides, and reaction with aldehydes and ketones.
-
Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and acid chlorides.[7]
Safety, Handling, and Storage
This compound is classified as a corrosive material and requires careful handling.[7] The toxicological properties have not been fully investigated.[7]
| Parameter | Recommendation | Source |
| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat. | [7][8] |
| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or mist. Do not get in eyes, on skin, or on clothing. | [7][8] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere to maintain product quality. | [7][8] |
| First Aid (Eyes/Skin) | Immediately flush eyes or skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. | [7][8] |
Conclusion
This compound is a distinct chemical entity whose properties are dictated by its secondary benzylamine structure. While isomeric to MDMA, its synthesis, reactivity, and spectroscopic signatures are unique. A thorough understanding of its chemical properties, guided by the protocols and data presented herein, is essential for its safe handling, synthesis, and application in a research and development setting. Proper analytical characterization is paramount to confirm its identity and distinguish it from related structures.
References
-
Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). PubMed Central. Available at: [Link]
-
The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs. PubMed Central. Available at: [Link]
-
Narcotics Control Bureau. narcoticsindia.nic.in. Available at: [Link]
-
3,4-Methylenedioxyamphetamine. Wikipedia. Available at: [Link]
-
3,4-Methylenedioxymethamphetamine | C11H15NO2 | CID 1615. PubChem. Available at: [Link]
-
Cas 15205-27-3,N-(1,3-BENZODIOXOL-5-YLMETHYL) - LookChem. LookChem. Available at: [Link]
-
MDMA synthesis in 3 steps & how it could help PTSD therapy (educational). YouTube. Available at: [Link]
-
(1,3-Dioxaindan-5-ylmethyl)(methyl)amine | C9H11NO2 | CID 421238. PubChem. Available at: [Link]
-
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. MDPI. Available at: [Link]
Sources
- 1. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. (1,3-Dioxaindan-5-ylmethyl)(methyl)amine | C9H11NO2 | CID 421238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. scbt.com [scbt.com]
- 6. mdpi.com [mdpi.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
In-Depth Technical Guide: Physical Constants of N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine (CAS 15205-27-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine, identified by the CAS number 15205-27-3, is a chemical compound of interest in various fields of chemical and pharmaceutical research. Understanding its fundamental physical constants is a critical prerequisite for its application in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the known physical properties of this compound, supported by methodologies for their experimental determination.
Chemical Identity and Structure
The molecular structure of this compound is characterized by a benzodioxole ring system linked to a methylaminomethyl group. This structure influences its physical and chemical properties, including its polarity, boiling point, and solubility.
Tabulated Physical Constants
A summary of the key physical constants for this compound is presented below. It is important to note that experimentally determined values can vary slightly depending on the purity of the sample and the methodology used.
| Physical Constant | Value | Source |
| Boiling Point | 245.9°C at 760 mmHg | [4][5] |
| Melting Point | Not Applicable (Liquid at room temperature) | [4][5] |
| Density | 1.161 g/cm³ | [4][5] |
| Flash Point | 93.3°C | [5] |
| Solubility | Data not available |
In-Depth Discussion of Physical Constants
Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. For this compound, the reported boiling point is 245.9°C at standard atmospheric pressure (760 mmHg)[4][5]. The relatively high boiling point is attributed to its molecular weight and the presence of a polar amine group, which can lead to intermolecular hydrogen bonding, although this is less significant in tertiary amines compared to primary and secondary amines[6][7].
Melting Point
The available data indicates that this compound is a liquid at standard room temperature, hence a melting point is not applicable[4][5]. For compounds that are solids at room temperature, the melting point is a crucial indicator of purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C[8][9]. Impurities tend to lower and broaden the melting range[8][9].
Density
The density of this compound is reported to be 1.161 g/cm³[4][5]. This value indicates that it is slightly denser than water.
Solubility
Experimental Determination of Physical Constants
The following section outlines standardized experimental protocols for the determination of the key physical constants discussed. These methodologies are designed to ensure accuracy and reproducibility in a laboratory setting.
Determination of Boiling Point (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of a liquid.
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. This is observed when a continuous stream of bubbles emerges from an inverted capillary tube submerged in the heated liquid.
Experimental Workflow:
Boiling Point Determination Workflow
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount (approximately 0.5 mL) of this compound into a small test tube or fusion tube.
-
Capillary Insertion: Take a capillary tube and seal one end using a flame. Place the sealed capillary tube into the fusion tube with the open end submerged in the liquid.
-
Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Clamp the thermometer with the attached fusion tube and immerse it in a Thiele tube filled with a high-boiling point liquid, such as mineral oil or silicone oil, ensuring the heat is distributed evenly.
-
Observation: Gently heat the arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles. Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube.
-
Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The stream of bubbles will slow down and stop. The temperature at which the liquid just begins to be drawn into the capillary tube is the boiling point of the sample. Record the atmospheric pressure at the time of the experiment.
Determination of Density (Pycnometer Method)
Principle: The density of a liquid is determined by measuring the mass of a known volume of the liquid using a pycnometer.
Experimental Workflow:
Density Determination Workflow
Step-by-Step Protocol:
-
Thoroughly clean and dry a pycnometer of a known volume.
-
Accurately weigh the empty and dry pycnometer (m₁).
-
Fill the pycnometer with this compound, ensuring there are no air bubbles, and weigh it (m₂).
-
Empty and clean the pycnometer.
-
Fill the pycnometer with a reference liquid of known density, typically distilled water, and weigh it (m₃).
-
The mass of the sample is (m₂ - m₁) and the mass of the water is (m₃ - m₁).
-
The volume of the pycnometer is the mass of the water divided by the density of water at the experimental temperature.
-
The density of the sample is then calculated as the mass of the sample divided by the volume of the pycnometer.
Determination of Solubility
Principle: The solubility of a compound in a particular solvent is determined by finding the maximum amount of the solute that can be dissolved in a given amount of solvent at a specific temperature.
Experimental Workflow:
Solubility Determination Workflow
Step-by-Step Protocol:
-
Qualitative Assessment:
-
To a series of test tubes, add a small, measured amount (e.g., 10 mg) of this compound.
-
To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, diethyl ether, toluene).
-
Vigorously shake each test tube for 1-2 minutes.
-
Visually inspect for the presence of undissolved solute. Classify as soluble, partially soluble, or insoluble.
-
-
Quantitative Determination (Shake-Flask Method):
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the desired solvent in a flask.
-
Seal the flask and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant liquid.
-
Determine the concentration of the dissolved solute in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC).
-
The solubility is expressed as mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).
-
Conclusion
This technical guide has synthesized the available information on the physical constants of this compound (CAS 15205-27-3). While key data such as boiling point and density are reported, further experimental validation is recommended. The provided experimental protocols offer a framework for researchers to determine these properties with a high degree of accuracy, which is essential for the reliable application of this compound in scientific and developmental endeavors.
References
-
Melting point determination. (n.d.). Retrieved from [Link]
-
Experiment 1: Determination of Solubility Class. (n.d.). Retrieved from [Link]
-
Experiment 1: Melting-point Determinations. (n.d.). Retrieved from [Link]
-
Determination of Melting Point of An Organic Compound. (n.d.). Scribd. Retrieved from [Link]
-
This compound. (2025, October 1). Chemsrc. Retrieved from [Link]
-
Experiment (1) Determination of Melting Points. (2021, September 19). Retrieved from [Link]
-
Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Toxicology Program. Retrieved from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]
-
An introduction to amines. (n.d.). Chemguide. Retrieved from [Link]
-
26.2 Amines – Physical Properties. (n.d.). eCampusOntario Pressbooks. Retrieved from [Link]
-
Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. (2015, December 9). International Journal of New Technology and Research. Retrieved from [Link]
-
N-(Benzo[d][8]dioxol-5-ylmethyl)-4-methylaniline. (n.d.). PubChem. Retrieved from [Link]
-
This compound, 97%, Thermo Scientific. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. (2015, December 31). ResearchGate. Retrieved from [Link]
-
6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]
-
This compound, 97%. (n.d.). Scharlab. Retrieved from [Link]
-
{[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. (2024, February 1). National Center for Biotechnology Information. Retrieved from [Link]
-
Cas 15205-27-3, N-(1,3-BENZODIOXOL-5-YLMETHYL). (n.d.). LookChem. Retrieved from [Link]
-
Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. (2008, November). PubMed. Retrieved from [Link]
-
80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. (n.d.). Retrieved from [Link]
-
This compound, 97%, Thermo Scientific 10 g. (n.d.). Fisher Scientific. Retrieved from [Link]
-
This compound [15205-27-3]. (n.d.). Chemsigma. Retrieved from [Link]
-
(1,3-Dioxaindan-5-ylmethyl)(methyl)amine. (n.d.). PubChem. Retrieved from [Link]
-
1,3-Benzodioxol-5-amine. (n.d.). PubChem. Retrieved from [Link]
-
Benzo-1,3-dioxole-5-methylamine. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. CAS#:15205-27-3 | this compound | Chemsrc [chemsrc.com]
- 5. Cas 15205-27-3,this compound | lookchem [lookchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. athabascau.ca [athabascau.ca]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Spectroscopic Characterization of N-methylpiperonylamine: A Technical Guide
Introduction
N-methylpiperonylamine, also known as N-methyl-3,4-methylenedioxybenzylamine, is a secondary amine of significant interest in medicinal chemistry and pharmacology due to its structural relationship to psychoactive compounds and its potential as a precursor in the synthesis of various therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and quality control in research and drug development settings. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-methylpiperonylamine, offering field-proven insights into the interpretation of its spectral characteristics.
Molecular Structure and Spectroscopic Overview
N-methylpiperonylamine possesses a distinctive molecular architecture comprising a methylenedioxy-substituted benzene ring (the piperonyl group) attached to a secondary amine moiety. This combination of functional groups gives rise to a unique spectroscopic fingerprint, which we will explore in detail.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For N-methylpiperonylamine, both ¹H and ¹³C NMR are indispensable for structural confirmation.
Expertise & Experience: Causality Behind Experimental Choices
The choice of deuterated chloroform (CDCl₃) as the solvent is standard for small organic molecules like N-methylpiperonylamine due to its excellent solubilizing properties and the presence of a single, well-defined residual solvent peak in both ¹H and ¹³C NMR spectra. Tetramethylsilane (TMS) is used as an internal standard to provide a reference point (0 ppm) for chemical shifts.
Experimental Protocol: NMR Data Acquisition
Sample Preparation:
-
Weigh approximately 5-10 mg of N-methylpiperonylamine.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (Typical):
-
Spectrometer: 400 MHz NMR Spectrometer
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1 second
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 2 seconds
-
Caption: Workflow for NMR sample preparation and data acquisition.
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum of N-methylpiperonylamine is predicted to show distinct signals corresponding to the aromatic, methylenedioxy, benzylic, and N-methyl protons. The presence of the N-methyl group will cause a downfield shift of the benzylic protons compared to the parent piperonylamine.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (3H) | 6.7-6.9 | Multiplet | 3H |
| Methylenedioxy (-O-CH₂-O-) | ~5.9 | Singlet | 2H |
| Benzylic (-CH₂-NH-) | ~3.6 | Singlet | 2H |
| N-Methyl (-NH-CH₃) | ~2.4 | Singlet | 3H |
| N-H | Variable (broad) | Singlet | 1H |
¹³C NMR Spectral Data (Predicted)
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromatic system.[1]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic Quaternary (C-O) | ~147 |
| Aromatic Quaternary (C-O) | ~146 |
| Aromatic Quaternary (C-CH₂) | ~133 |
| Aromatic CH | ~121 |
| Aromatic CH | ~108 |
| Aromatic CH | ~107 |
| Methylenedioxy (-O-CH₂-O-) | ~101 |
| Benzylic (-CH₂-NH-) | ~55 |
| N-Methyl (-NH-CH₃) | ~36 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]
Experimental Protocol: IR Data Acquisition
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of N-methylpiperonylamine (liquid or solid) directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
Instrument Parameters (Typical):
-
Spectrometer: FT-IR Spectrometer with ATR accessory
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
Caption: Workflow for ATR-FTIR data acquisition.
IR Spectral Data (Predicted)
The IR spectrum of N-methylpiperonylamine is expected to show characteristic absorption bands for the aromatic ring, the ether linkages of the methylenedioxy group, and the secondary amine.[3]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300-3500 | Medium, sharp |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2800-3000 | Medium |
| Aromatic C=C Stretch | 1580-1610, 1480-1510 | Medium-Strong |
| C-N Stretch | 1250-1020 | Medium |
| C-O Stretch (ether) | 1250-1000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: MS Data Acquisition
Sample Introduction (Direct Infusion or GC-MS):
-
Prepare a dilute solution of N-methylpiperonylamine in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
For direct infusion, introduce the solution into the ion source via a syringe pump.
-
For GC-MS, inject the solution onto a suitable GC column for separation prior to entering the mass spectrometer.
Instrument Parameters (Typical - Electron Ionization):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Mass Range: m/z 40-400
Mass Spectral Data (Predicted)
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak corresponding to the molecular weight of N-methylpiperonylamine (C₉H₁₁NO₂ = 165.19 g/mol ). The most significant fragmentation pathway for aliphatic amines is typically alpha-cleavage.[4]
| m/z | Proposed Fragment | Significance |
| 165 | [M]⁺ | Molecular Ion |
| 135 | [M - CH₂NHCH₃]⁺ | Piperonyl Cation |
| 44 | [CH₂=NHCH₃]⁺ | Base Peak (from alpha-cleavage) |
digraph "MS_Fragmentation" { node [shape=plaintext, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];"Molecule" [label="N-methylpiperonylamine\n[M]+ (m/z 165)"]; "Fragment1" [label="Piperonyl Cation\n(m/z 135)"]; "Fragment2" [label="Iminium Cation\n(m/z 44) - Base Peak"]; "Neutral_Loss" [label="- •CH2NHCH3", shape=none]; "Alpha_Cleavage" [label="α-cleavage", shape=none];
"Molecule" -> "Fragment2" [label="α-cleavage"]; "Molecule" -> "Fragment1" [label="benzylic cleavage"]; }
Caption: Predicted major fragmentation pathways for N-methylpiperonylamine in EI-MS.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and reliable basis for the identification and characterization of N-methylpiperonylamine. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the molecule's carbon-hydrogen framework. The IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and a characteristic fragmentation pattern dominated by alpha-cleavage. These data, when used in conjunction, allow for the confident and unambiguous structural elucidation of N-methylpiperonylamine, a critical requirement for its application in research and development.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]
-
ResearchGate. (n.d.). The 13C-NMR Spectral data of the compound | Download Table. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0240545). Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR handout.pdf. Retrieved from [Link]
-
NIST WebBook. (n.d.). Piperonylamine. Retrieved from [Link]
-
Jourdain, E., Caron, J., & Pommelet, J. C. (2016). N-Methylmelamines: Synthesis, Characterization, and Physical Properties. The Journal of Organic Chemistry, 81(10), 4066–4075. [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Yeast Metabolome Database. (n.d.). 13C NMR Spectrum (YMDB01776). Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). IR Chart. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]
-
MDPI. (n.d.). Improved Synthesis of N-Methylcadaverine. Retrieved from [Link]
-
PubMed. (2016). N-Methylmelamines: Synthesis, Characterization, and Physical Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). RP-LC/MS/MS of 114 N-methylpiperazine amide-tagged GPEtn from the.... Retrieved from [Link]
-
Michigan State University Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]
-
YouTube. (2022, June 16). HOW TO INTERPRET MASS SPECTROMETRY GRAPHS. Retrieved from [Link]
-
Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Solubility Profile of 1-(1,3-benzodioxol-5-yl)-N-methylmethanamine (Methylone)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 1-(1,3-benzodioxol-5-yl)-N-methylmethanamine, a compound commonly known as Methylone or MDMC. A thorough understanding of a compound's solubility is paramount in research and drug development, influencing everything from experimental design and formulation to bioavailability and toxicological assessment. While extensive physicochemical data for Methylone is not broadly published, this guide synthesizes the available information on its aqueous and organic solvent solubility. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine the solubility of Methylone and similar compounds with high fidelity. This document is intended to be a vital resource for scientists requiring a deep, practical understanding of Methylone's solubility characteristics for process optimization, analytical method development, and formulation studies.
Introduction: The Critical Role of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in the chemical and pharmaceutical sciences. For a compound like 1-(1,3-benzodioxol-5-yl)-N-methylmethanamine (Methylone), its solubility profile dictates its behavior in various scientific contexts. In drug discovery, poor aqueous solubility can be a major impediment, often leading to low bioavailability and challenging formulation development.[1][2][3][4][5] Conversely, understanding its solubility in organic solvents is crucial for synthesis, purification, and the preparation of analytical standards.
This guide delves into the known solubility characteristics of Methylone, addressing both its aqueous and organic solvent behavior. Recognizing the limited availability of comprehensive public data, we provide not just a summary of existing knowledge but also empower the researcher with the methodologies to precisely determine these parameters in their own laboratory settings.
Physicochemical Properties of Methylone
A foundational understanding of a molecule's physicochemical properties provides context for its solubility behavior.
| Property | Value | Source |
| Chemical Name | 1-(1,3-benzodioxol-5-yl)-N-methylmethanamine | - |
| Synonyms | Methylone, 3,4-methylenedioxy-N-methylcathinone (MDMC), bk-MDMA | [6] |
| Molecular Formula | C₁₁H₁₃NO₃ | [6] |
| Molecular Weight | 207.23 g/mol | [2] |
| Appearance | White to off-white crystalline powder (for both free base and HCl salt) | [1] |
| Melting Point | Not widely reported | - |
| pKa | Not widely reported | - |
Aqueous Solubility Profile
The solubility of a compound in aqueous media is a critical determinant of its biological activity, particularly for oral administration. The pH of the aqueous environment can significantly influence the solubility of ionizable compounds like Methylone.
Water Solubility Data
Published data on the aqueous solubility of Methylone is primarily for the free base and its hydrochloride salt.
| Form | Solvent | Temperature | Solubility | Source |
| Methylone (free base) | Water | 20 °C | 357 mg/mL | [6] |
| Methylone Hydrochloride | Water | Not Specified | ≥30 mg/mL |
The hydrochloride salt of Methylone is described as being readily soluble in water.[1] This enhanced aqueous solubility of the salt form compared to the free base is a common characteristic of amine-containing compounds.
The Influence of pH
Organic Solvent Solubility Profile
Solubility in organic solvents is essential for various laboratory procedures, including chemical synthesis, purification (e.g., recrystallization), and the preparation of stock solutions for analytical and biological assays.
Qualitative and Estimated Solubility in Organic Solvents
Precise, quantitative solubility data for Methylone in a broad range of organic solvents is not extensively documented in peer-reviewed literature. However, qualitative descriptions and data from commercially available standards and analogs provide valuable insights.
| Solvent | Solubility | Source & Notes |
| Methanol | Soluble (at least 1.0 mg/mL) | [4][7][8] Based on commercially available certified reference materials. |
| Ethanol | Estimated at ~2 mg/mL | [9] Based on data for the analog N-methyl-N-propyl Methylone hydrochloride. |
| Dimethylformamide (DMF) | Estimated at ~0.5 mg/mL | [9] Based on data for the analog N-methyl-N-propyl Methylone hydrochloride. |
| Dimethyl sulfoxide (DMSO) | Estimated at ~1 mg/mL | [9] Based on data for the analog N-methyl-N-propyl Methylone hydrochloride. |
| Acetonitrile | Soluble (at least 1.0 mg/mL) | [1] Based on commercially available certified reference materials. |
| Chloroform | Believed to be soluble | General principle for similar organic compounds. |
| Acetone | Believed to be soluble | General principle for similar organic compounds. |
It is generally stated that Methylone hydrochloride is soluble in organic solvents.[1]
Experimental Protocols for Solubility Determination
Given the gaps in the publicly available data, the ability to experimentally determine the solubility of Methylone is a crucial skill for researchers. This section provides detailed, step-by-step methodologies for determining both thermodynamic and kinetic solubility.
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
It is essential to differentiate between thermodynamic and kinetic solubility.[10]
-
Thermodynamic Solubility is the equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent at a given temperature and pressure when the system is at equilibrium. This is typically determined using the shake-flask method.
-
Kinetic Solubility is often measured in high-throughput screening settings. It is determined by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer. The concentration at which precipitation occurs is the kinetic solubility. This value is often higher than the thermodynamic solubility because it can represent a supersaturated state.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining equilibrium solubility.
Objective: To determine the thermodynamic solubility of Methylone in a specific solvent.
Materials:
-
Methylone (free base or hydrochloride salt)
-
Solvent of interest (e.g., water, phosphate buffer pH 7.4, ethanol)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of Methylone to a vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of the solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to further pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of Methylone using a validated HPLC method.
-
Calculation: The determined concentration is the thermodynamic solubility of Methylone in the tested solvent at the specified temperature.
Protocol 2: Analytical Quantification by HPLC
A robust analytical method is crucial for accurately determining the concentration of the dissolved compound.
Objective: To quantify the concentration of Methylone in solution.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan (typically around 234, 282, and 320 nm for Methylone).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of Methylone of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted filtrate from the solubility experiment.
-
Concentration Determination: Determine the concentration of Methylone in the sample by comparing its peak area to the calibration curve. Remember to account for any dilutions made.
Factors Influencing the Solubility of Methylone
Several factors can affect the solubility of Methylone, and these should be carefully controlled during experimental determination and considered during its application.[1][2][3][4]
-
Temperature: The effect of temperature on solubility is dictated by the enthalpy of the solution. For most solids, solubility increases with temperature.
-
pH: As an amine, the solubility of Methylone in aqueous solutions will be highly dependent on pH.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form being used.
-
Purity of the Compound: Impurities can affect the measured solubility.
Conclusion
The solubility profile of 1-(1,3-benzodioxol-5-yl)-N-methylmethanamine (Methylone) is a critical parameter for its application in research and development. This guide has synthesized the currently available data on its aqueous and organic solvent solubility, highlighting a significant solubility in water, especially for its hydrochloride salt. While quantitative data in organic solvents is sparse, this guide provides qualitative information and estimations based on available data for analogs and commercial products.
Crucially, this guide equips researchers with robust, step-by-step protocols for the experimental determination of both thermodynamic and kinetic solubility. By following these methodologies, scientists can generate high-quality, reliable solubility data for Methylone and other compounds of interest, thereby facilitating more informed decisions in experimental design, formulation development, and analytical method validation. The continued investigation and publication of such fundamental physicochemical data are essential for advancing our understanding of this and other novel psychoactive substances.
References
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
PubChem. (n.d.). Methylone. [Link]
-
SWGDRUG. (2013). Methylone. [Link]
-
Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
-
Cerilliant. (n.d.). Methylone HCl. [Link]
-
UNODC. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
PubMed Central (PMC). (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]
-
Wikipedia. (n.d.). Methylone. [Link]
Sources
- 1. CAS 186028-80-8: Methylone hydrochloride | CymitQuimica [cymitquimica.com]
- 2. Methylone | C11H13NO3 | CID 45789647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of Synthetic Cathinones in Seized Materials: A Review of Analytical Strategies Applied in Forensic Chemistry [cfsre.org]
- 4. Methylone HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 5. researchgate.net [researchgate.net]
- 6. Methylone - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Methylone Hydrochloride 1.0 mg/ml in Methanol (as free base) [lgcstandards.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchpublish.com [researchpublish.com]
N-methylpiperonylamine purity standards and grades
An In-Depth Technical Guide to the Purity, Grades, and Analytical Characterization of N-methylpiperonylamine
Abstract
N-methylpiperonylamine (N-Me-MDA), a secondary amine derivative of piperonylamine, serves as a key intermediate in the synthesis of various organic compounds. For researchers, scientists, and drug development professionals, ensuring the purity and quality of such starting materials is a non-negotiable prerequisite for reproducible and reliable downstream applications. The presence of even trace impurities can lead to unforeseen side reactions, reduced yields, and compromised biological activity in target molecules. This guide provides a comprehensive framework for understanding the purity standards, commercial grades, and analytical methodologies essential for the robust characterization of N-methylpiperonylamine. We will delve into the causality behind experimental choices, present self-validating analytical protocols, and ground all claims in authoritative references.
Decoding Purity: From Technical Grade to Analytical Standards
The term "purity" in a chemical context is not absolute; it is defined by the level of characterization and the limits placed on known and unknown impurities. The "grade" of a chemical is a designation that reflects its intended use and the rigor of its quality control.
-
Technical Grade: This is the most basic grade, often with a purity of 90-95%. It is suitable for industrial applications or as a starting material for synthesis where further purification will be performed. Impurities from the synthesis, such as residual starting materials or by-products, are expected and may not be fully characterized.
-
Reagent Grade / Research Grade: This is a higher level of purity, typically >95% or >98%, suitable for general laboratory use and non-critical research applications. A Certificate of Analysis (CoA) for this grade will usually confirm identity and provide a purity value determined by a single method (e.g., GC or HPLC).
-
Analytical Standard: This is a high-purity reference material (>99.5%) used for qualitative and quantitative analysis. It has been rigorously characterized, and its CoA provides detailed information on the methods used for certification, storage conditions, and expiry. These standards are essential for validating analytical methods and quantifying the purity of lower-grade materials.
Table 1: Comparison of Typical Chemical Grades
| Feature | Technical Grade | Reagent / Research Grade | Analytical Standard |
| Typical Purity | 90–95% | >98% | >99.5% (Certified) |
| Intended Use | Industrial Synthesis | General Lab Research | Quantitative Analysis |
| Characterization | Basic Identity Test | Identity & Purity Assay | Comprehensive Characterization |
| Documentation | Material Safety Data Sheet (MSDS) | Certificate of Analysis (CoA) | Certified Reference Material (CRM) CoA |
| Impurity Profile | Loosely defined | Major impurities may be noted | Characterized and quantified |
The Genesis of Impurities: A Synthetic Perspective
Understanding the potential impurities in a batch of N-methylpiperonylamine requires an understanding of its likely synthetic origin. A common and efficient route is the reductive amination of piperonal (3,4-methylenedioxybenzaldehyde) with methylamine.
This pathway can introduce several classes of impurities:
-
Unreacted Starting Materials: Residual piperonal or methylamine.
-
Side Products: Over-reduction of the starting aldehyde (piperonal) by the reducing agent (e.g., sodium borohydride) can yield piperonyl alcohol.
-
By-products: Formation of dimeric or polymeric species.
-
Reagent-Related Impurities: Contaminants from the solvents, reagents, or catalysts used in the synthesis.
The Analytical Toolkit: A Multi-Modal Approach to Purity Assessment
No single analytical technique is sufficient to fully characterize a compound. A robust purity assessment relies on a combination of chromatographic and spectroscopic methods to separate, identify, and quantify the target molecule and any associated impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination of non-volatile organic compounds. It separates components based on their differential partitioning between a stationary phase and a mobile phase. A Diode Array Detector (DAD) or UV detector is typically used for quantification.
Expertise & Causality: A reversed-phase C18 column is the logical first choice for a molecule like N-methylpiperonylamine, which has moderate polarity. The acidic mobile phase (e.g., containing 0.1% formic acid or trifluoroacetic acid) serves a critical purpose: it protonates the secondary amine, ensuring a sharp, symmetrical peak shape and preventing tailing that can otherwise occur on silica-based columns.
Protocol: HPLC-UV Purity Assay
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 285 nm (corresponding to the benzodioxole chromophore).
-
-
Standard Preparation:
-
Prepare a stock solution of N-methylpiperonylamine analytical standard at 1.0 mg/mL in 50:50 Acetonitrile:Water (diluent).
-
Create a calibration curve by serially diluting the stock to concentrations ranging from 0.5 mg/mL down to 0.001 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the test sample in the diluent to a target concentration of 0.5 mg/mL.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes.
-
Inject the standards and the sample.
-
Run a gradient elution program (e.g., 5% B to 95% B over 20 minutes) to ensure separation of early and late-eluting impurities.
-
-
Data Processing:
-
Integrate all peaks in the sample chromatogram.
-
Calculate purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally powerful for identifying volatile and semi-volatile impurities. It separates compounds based on their boiling points and partitioning with a stationary phase, and the mass spectrometer provides high-confidence structural information.
Expertise & Causality: Direct injection of a primary or secondary amine onto a standard GC column can lead to poor peak shape and column degradation. Derivatization, for example, by silylation (using BSTFA) or acylation (using TFAA), is a field-proven technique to block the active amine proton. This increases the compound's volatility and thermal stability, resulting in sharp, symmetrical peaks and improved detection limits.
Protocol: GC-MS Impurity Profiling (with Derivatization)
-
System Preparation:
-
Column: DB-5ms or equivalent (low-polarity phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C. Ion Source: 230 °C.
-
-
Sample Derivatization:
-
In a GC vial, dissolve ~1 mg of the N-methylpiperonylamine sample in 500 µL of a suitable solvent (e.g., Ethyl Acetate).
-
Add 100 µL of a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
-
Analysis:
-
Inject 1 µL of the cooled, derivatized sample into the GC-MS.
-
-
Data Processing:
-
Identify the main peak corresponding to the derivatized N-methylpiperonylamine.
-
Search the mass spectra of any impurity peaks against a spectral library (e.g., NIST) to tentatively identify them. For example, a peak with a mass spectrum matching silylated piperonyl alcohol would confirm its presence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structure elucidation. ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework, confirming its identity beyond any doubt.
Expertise & Causality: While HPLC and GC can be misled by isomers (compounds with the same mass but different structures), NMR provides definitive proof of connectivity. For N-methylpiperonylamine, the key diagnostic signals in the ¹H NMR spectrum are the singlet for the methylenedioxy protons (~5.9 ppm), the aromatic protons on the benzene ring (6.7-6.8 ppm), the benzylic CH₂ protons (~3.6 ppm), and the N-methyl group singlet (~2.4 ppm). The presence and correct integration of these signals confirm the structure.
Protocol: ¹H NMR for Structural Verification
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Interpretation:
-
Confirm the chemical shifts for all expected proton environments.
-
Integrate the peaks. The ratio of the integrals should match the number of protons in each environment (e.g., 2H for O-CH₂-O, 3H for the aromatic ring, 2H for the benzylic CH₂, 3H for the N-CH₃).
-
The absence of significant unassigned peaks provides evidence of high purity.
-
Conclusion: An Integrated Strategy for Quality Assurance
The reliable use of N-methylpiperonylamine in a research or development setting is predicated on a thorough understanding and verification of its purity. This guide has outlined a multi-modal strategy that moves beyond a simple percentage on a data sheet. By combining high-resolution chromatographic separation (HPLC, GC-MS) with definitive spectroscopic identification (NMR), scientists can build a comprehensive profile of their material. This orthogonal approach ensures that the material is not only of high purity but is also structurally correct and free from detrimental process-related impurities. Adherence to these analytical principles forms the bedrock of sound science and robust product development.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
An In-Depth Technical Guide to the Toxicological Profile of N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct toxicological data for N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine is not extensively available in peer-reviewed literature. This guide provides a comprehensive overview of its predicted toxicological profile based on data from its close structural analogs, 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxy-N-ethylamphetamine (MDEA). The information herein is intended for research and informational purposes and should be interpreted with caution. All key claims are supported by citations to authoritative sources.
Introduction
This compound is a synthetic compound structurally related to the phenethylamine class of substances, which includes well-known psychoactive compounds like MDMA.[1] Due to its structural similarity to these regulated substances, a thorough understanding of its toxicological profile is imperative for researchers, scientists, and professionals in drug development and public health. This guide synthesizes available data on its chemical properties and extrapolates potential toxicological endpoints from its close analogs, MDMA and MDEA, to provide a predictive toxicological assessment.
Physicochemical Properties and Toxicokinetics
Understanding the fundamental chemical and physical properties of a compound is the first step in predicting its biological activity and toxicological profile.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [2] |
| Molecular Weight | 165.19 g/mol | [2] |
| IUPAC Name | (RS)-1-(1,3-Benzodioxol-5-yl)-N-methylpropan-2-amine | [2] |
| CAS Number | 42542-10-9 | [2] |
Predicted Metabolism
The metabolism of this compound is anticipated to follow pathways similar to those of MDMA, primarily occurring in the liver via the cytochrome P450 (CYP450) enzyme system, with CYP2D6 playing a major role.[1][3] Key metabolic pathways are predicted to be:
-
N-demethylation: Removal of the methyl group to form the primary amine analog, 3,4-methylenedioxyamphetamine (MDA), which is also a psychoactive and potentially neurotoxic compound.[4]
-
O-demethylenation: Opening of the methylenedioxy ring to form catechols, such as 3,4-dihydroxymethamphetamine (HHMA). These catechols can be further metabolized through methylation by catechol-O-methyltransferase (COMT) or conjugation with glucuronide or sulfate.[3][4]
The formation of reactive metabolites, particularly quinones derived from the catechol intermediates, is a significant concern as they can induce oxidative stress and contribute to cellular damage.[3]
Caption: Predicted metabolic pathways of this compound.
Predicted Toxicological Profile
The following sections detail the predicted toxicity of this compound based on data from MDMA and MDEA.
Acute Toxicity
The acute toxicity of this compound is expected to be similar to that of MDMA and MDEA, with the primary effects being sympathomimetic and serotonergic.[1][2][5]
Predicted Signs and Symptoms of Acute Toxicity:
-
Cardiovascular: Tachycardia (rapid heart rate), hypertension (high blood pressure), and in severe cases, cardiac arrhythmias.[1][5][6]
-
Neurological: Agitation, anxiety, seizures, and hyperthermia (elevated body temperature).[5][6] Hyperthermia is a significant risk and can lead to rhabdomyolysis (muscle breakdown) and subsequent kidney failure.[1][6]
-
Metabolic: Hyponatremia (low sodium levels in the blood) can occur, particularly with excessive water intake, leading to cerebral edema.[2][5]
-
Gastrointestinal: Nausea and vomiting.[2]
-
Psychiatric: Euphoria, increased energy, and altered perceptions at lower doses, with the potential for anxiety, panic attacks, and psychosis at higher doses.[2][5]
| Analog | LD₅₀ (Oral, Rat) | Key Acute Effects |
| MDMA | Not well-established for lethality in humans, but overdose can be fatal.[2][7] | Hyperthermia, serotonin syndrome, cardiovascular collapse.[2][5] |
| MDEA | 1,945 mg/kg (as Methyldiethanolamine) | Eye irritation, gastrointestinal irritation.[8][9] |
Chronic Toxicity
Long-term exposure to this compound is predicted to pose significant health risks, primarily related to neurotoxicity.[2][10]
Predicted Chronic Effects:
-
Neurotoxicity: The most significant concern is damage to serotonergic neurons.[2][5][11] Chronic use of MDMA is associated with a reduction in serotonin transporter (SERT) density, which may be long-lasting or even permanent.[5][11] This can lead to cognitive deficits, particularly in memory and learning, as well as mood disturbances like depression and anxiety.[2][10]
-
Cardiotoxicity: Potential for cardiac valvulopathy with heavy, long-term use due to activation of serotonin 5-HT2B receptors.[2]
-
Hepatotoxicity: Liver damage has been reported with MDMA use, potentially due to the formation of toxic metabolites.[1][5] Individuals with deficiencies in the CYP2D6 enzyme may be at higher risk.[5]
Genotoxicity and Carcinogenicity
The genotoxic and carcinogenic potential of this compound is not directly known.
-
Genotoxicity: Studies on MDMA have shown mixed results. While some in vitro studies have suggested a genotoxic potential, particularly for its metabolites, other studies have not found evidence of genotoxicity.[12] For instance, one study found that while MDMA itself was not genotoxic in micronucleus and chromosomal aberration tests, its nitroso derivative (N-MDMA), which can be formed in the stomach, did show genotoxic effects.[12]
-
Carcinogenicity: There is currently no conclusive evidence to suggest that MDMA or MDEA are carcinogenic in humans.[13] However, the formation of potentially genotoxic metabolites warrants further investigation.
Reproductive and Developmental Toxicity
Based on studies of MDMA, this compound may pose risks to reproduction and fetal development.
-
Reproductive Toxicity: A one-generation reproductive toxicity study in mice with MDMA suggested a potential for weak reproductive toxicity, with a no-observed-adverse-effect level (NOAEL) estimated at 1.25 mg/kg/day.[14]
-
Developmental Toxicity: Prenatal exposure to MDMA in humans has been associated with a higher risk for congenital malformations, particularly cardiovascular and musculoskeletal anomalies.[15] Some studies have also suggested a delay in motor development in infants exposed to MDMA in utero.[16][17] It is important to note that these studies often have confounding factors, such as concurrent use of other substances.[17]
Mechanisms of Toxicity
The primary mechanism of toxicity for MDMA and its analogs is believed to be the massive release of serotonin, leading to a state of oxidative stress and excitotoxicity in serotonergic neurons.[5][18]
Caption: Putative mechanism of serotonergic neurotoxicity.
Experimental Protocols for Toxicological Assessment
A comprehensive toxicological evaluation of this compound would involve a battery of in vitro and in vivo assays, following established international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
In Vitro Assays
-
Cytotoxicity:
-
Protocol: Neutral Red Uptake Assay (OECD TG 432).
-
Cell Lines: Human liver cells (e.g., HepG2), neuronal cells (e.g., SH-SY5Y).
-
Endpoint: Cell viability assessment to determine the concentration at which the compound is toxic to cells.
-
-
Genotoxicity:
-
Protocol: Bacterial Reverse Mutation Test (Ames Test; OECD TG 471).
-
Protocol: In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473).
-
Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD TG 487).
-
-
Metabolism:
-
Protocol: Incubation with human liver microsomes or recombinant CYP450 enzymes.
-
Analysis: LC-MS/MS to identify and quantify metabolites.
-
In Vivo Assays (Rodent Models)
-
Acute Oral Toxicity:
-
Protocol: Acute Oral Toxicity – Fixed Dose Procedure (OECD TG 420).
-
Endpoint: Observation of clinical signs of toxicity and determination of the LD₅₀.
-
-
Repeated Dose Toxicity:
-
Protocol: Repeated Dose 28-day or 90-day Oral Toxicity Study in Rodents (OECD TG 407 or 408).
-
Endpoint: Comprehensive assessment of effects on body weight, clinical signs, hematology, clinical chemistry, and histopathology of major organs.
-
-
Neurotoxicity:
-
Protocol: Specific neurobehavioral tests (e.g., locomotor activity, learning and memory tasks).
-
Analysis: Post-mortem analysis of brain tissue for neurotransmitter levels (e.g., serotonin, dopamine) and neuronal damage.
-
-
Reproductive and Developmental Toxicity:
-
Protocol: One-Generation Reproduction Toxicity Study (OECD TG 415).
-
Endpoint: Assessment of effects on fertility, pregnancy, and offspring development.
-
Caption: A conceptual workflow for the toxicological assessment of a novel compound.
Conclusion and Future Directions
While direct toxicological data on this compound is scarce, the available information on its structural analogs, MDMA and MDEA, provides a strong basis for a preliminary toxicological assessment. The primary concerns are acute sympathomimetic and serotonergic toxicity, as well as long-term neurotoxicity affecting the serotonergic system. Future research should focus on conducting comprehensive in vitro and in vivo studies following international guidelines to definitively characterize the toxicological profile of this compound. Such data is crucial for informing risk assessment and any potential regulatory considerations.
References
-
Wikipedia. (2024). MDMA. [Link]
-
Wightman, R. S., & Rella, J. G. (2023). MDMA Toxicity. In StatPearls. StatPearls Publishing. [Link]
-
Redox. (2023). Safety Data Sheet Methyldiethanolamine (MDEA). [Link]
-
Kalant, H. (2001). The pharmacology and toxicology of "ecstasy" (MDMA) and related drugs. CMAJ, 165(7), 917-928. [Link]
-
Health Canada. (2019). Hazardous substance assessment- Methyldiethanolamine. [Link]
-
Dow. (2022). Safety Data Sheet: N-Methyldiethanolamine (MDEA). [Link]
-
HollyFrontier Refining & Marketing LLC. (2014). Lean MDEA - SAFETY DATA SHEET. [Link]
-
Ashland. (2016). Methyldiethanolamine - Product Stewardship Summary. [Link]
-
Science.gov. amines methyldiethanolamine mdea: Topics by Science.gov. [Link]
-
Dunlap, L. E., Andrews, A. M., & Olson, D. E. (2018). Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). ACS chemical neuroscience, 9(10), 2408–2427. [Link]
-
Friedli, N. (2023). Is MDMA Neurotoxic to Humans? ALPS Forum 2023. [Link]
-
National Center for Biotechnology Information. (2024). 3,4-Methylenedioxymethamphetamine (MDMA) Toxicity. In StatPearls. [Link]
-
Kwack, S. J., Kim, K. S., Lim, S. K., Gwak, H. M., Kim, J. Y., Um, Y. M., ... & Lee, B. M. (2015). A one-generation reproductive toxicity study of 3,4-methylenedioxy-n-methamphetamine (MDMA, ecstasy), an amphetamine derivative, in C57BL/6 mice. Journal of toxicology and environmental health. Part A, 78(1), 33–46. [Link]
-
ResearchGate. Metabolic pathways of MDMA, along with the associated microsomal enzymes. [Link]
-
PharmaCompass. MDMA | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
Sasaki, Y. F., Nishidate, E., Izumiyama, F., Watanabe-Akanuma, M., Kinae, N., Ohta, T., ... & Tsuda, S. (2007). Geonotoxicity study of illegal drug MDMA and its nitroso derivative N-MDMA by micronucleus and chromosomal aberration tests using Chinese hamsger lung fibroblast cell line. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 634(1-2), 144-150. [Link]
-
Puerta, E., & Aguirre, N. (2005). Neurotoxicity of ecstasy (MDMA): an overview. Revista de neurologia, 40(1), 39-46. [Link]
-
To, P. H., Vu, T., Baker, A., & Johnson, M. (2020). The acute toxic and neurotoxic effects of 3,4-methylenedioxymethamphetamine are more pronounced in adolescent than adult mice. Behavioural brain research, 380, 112413. [Link]
-
Singer, L. T., Moore, D. G., Min, M. O., Goodwin, J., Turner, J. J., Fulton, S., & Parrott, A. C. (2012). Neurobehavioral outcomes of infants exposed to MDMA (ecstasy) and other recreational drugs during pregnancy. Neurotoxicology and teratology, 34(3), 303–310. [Link]
-
Healthline. (2023). What Are the Long-Term Effects of Taking MDMA?[Link]
-
Drug Enforcement Administration. Drug Fact Sheet: Ecstasy/MDMA. [Link]
-
ResearchGate. Developmental neurotoxicity of MDMA. A systematic literature review summarized in a putative adverse outcome pathway. [Link]
-
Spirit Pharmacist. (2024). Is MDMA Neurotoxic?[Link]
-
Pace, G., & Glick, R. (2022). Associations between MDMA/ecstasy use and physical health in a U.S. population-based survey sample. Drug and alcohol dependence, 239, 109598. [Link]
-
MotherToBaby. (2022). MDMA (Molly, Ecstasy). [Link]
-
American Addiction Centers. Ecstasy Overdose: Signs, Symptoms & Treatment for MDMA Overdose. [Link]
-
Grundlingh, J., Dargan, P. I., & Wood, D. M. (2011). MDMA toxicity: management of acute and life-threatening presentations. Emergency Nurse, 19(5), 24-28. [Link]
Sources
- 1. The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDMA - Wikipedia [en.wikipedia.org]
- 3. MDMA | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDMA Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 6. 3,4-Methylenedioxymethamphetamine (MDMA) Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dea.gov [dea.gov]
- 8. Hazardous substance assessment- Methyldiethanolamine - Canada.ca [canada.ca]
- 9. s29.q4cdn.com [s29.q4cdn.com]
- 10. What Are the Long-Term Effects of Taking MDMA? [healthline.com]
- 11. youtube.com [youtube.com]
- 12. Geonotoxicity study of illegal drug MDMA and its nitroso derivative N-MDMA by micronucleus and chromosomal aberration tests using Chinese hamsger lung fibroblast cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashland.com [ashland.com]
- 14. A one-generation reproductive toxicity study of 3,4-methylenedioxy-n-methamphetamine (MDMA, Ecstasy), an amphetamine derivative, in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neurobehavioral Outcomes of Infants Exposed to MDMA (Ecstasy) and Other Recreational Drugs During Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mothertobaby.org [mothertobaby.org]
- 18. Neurotoxicity of ecstasy (MDMA): an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide to the Safe Handling of N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
A Whitepaper for Advanced Research & Development Professionals
Chemical Identity and Core Hazard Summary
N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine is a substituted amine derivative of methylenedioxybenzene, a structural motif present in various chemical entities of interest to the pharmaceutical and life science research sectors. Due to its chemical nature, and a lack of comprehensive toxicological data, this compound must be handled with significant caution. The available safety data indicates that it is a corrosive material with the potential to cause severe tissue damage upon contact.[1]
This guide provides a risk-mitigation framework and detailed operational protocols for the safe handling, storage, and emergency response associated with this compound in a research environment. The central directive is to treat this chemical with the highest degree of care, assuming significant hazard in the absence of complete data.
| Identifier | Data |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-N-methylmethanamine[2] |
| Synonyms | N-methylpiperonylamine, 3,4-Methylenedioxy-N-methylbenzylamine, 1-(1,3-benzodioxol-5-yl)-N-methylmethanamine[1][3] |
| CAS Number | 15205-27-3[1][3][4][5] |
| Molecular Formula | C₉H₁₁NO₂[4] |
| Molecular Weight | 165.19 g/mol [4] |
| GHS Hazard Classification | Skin Corrosion/Irritation: Category 1Serious Eye Damage/Eye Irritation: Category 1Specific target organ toxicity (single exposure): Category 3 (Respiratory system)[1] |
| Signal Word | Danger [1] |
| Primary Hazard Statements | Causes severe skin burns and eye damage.[1]May cause respiratory irritation.[1] |
Toxicological Profile and Routes of Exposure
A critical finding from authoritative safety data sheets is that the toxicological properties of this compound have not been fully investigated.[1][6] This data gap necessitates a conservative approach to risk assessment, where potential for harm is assumed to be high. The primary, known hazard is the compound's corrosive nature.[1]
-
Skin (Dermal) Contact: As a Category 1 corrosive substance, the chemical is expected to cause severe skin burns upon contact.[1] Prolonged or unprotected contact can lead to irreversible tissue damage.
-
Eye Contact: Direct contact with the eyes will cause severe damage, potentially leading to blindness.[1] The corrosive action can rapidly destroy corneal tissue.
-
Inhalation: Vapors or aerosols may cause respiratory irritation.[1] Due to its corrosive nature, inhalation could also lead to burns of the mucous membranes in the respiratory tract.
-
Ingestion: This is a particularly dangerous route of exposure. The material is predicted to cause severe swelling and damage to the delicate tissues of the mouth, throat, and esophagus.[1][6] A significant risk of stomach or esophageal perforation exists, making ingestion a life-threatening medical emergency.[1][6] Emesis (vomiting) is contraindicated as it would re-expose the esophagus to the corrosive agent.[1][6]
Risk Mitigation Framework: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to risk mitigation is mandatory, combining engineering controls to minimize exposure potential with rigorous PPE standards to protect the operator.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to contain the chemical and prevent it from entering the laboratory environment.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.
-
Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.
-
Emergency Equipment: An ANSI-compliant safety shower and eyewash station must be located in immediate proximity to the workstation where the chemical is handled.[1][7][8] This equipment must be tested regularly.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE does not reduce the hazard but provides a critical barrier. The selection of PPE must be based on the high corrosivity of the material.
| Protection Type | Specification & Rationale |
| Hand Protection | Wear appropriate protective gloves (e.g., Nitrile, Neoprene) to prevent skin exposure.[1] Glove integrity should be checked before each use. Given the corrosive nature, double-gloving is recommended for transfers of significant quantities. |
| Eye & Face Protection | Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][7] In addition, a full-face shield must be worn over the goggles when there is any risk of splashing. |
| Skin & Body Protection | A flame-retardant laboratory coat is mandatory. Wear appropriate protective clothing to prevent skin exposure, including full-length trousers and closed-toe shoes.[1] For larger quantities or spill response, a chemical-resistant apron or suit is required. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][7] This is particularly important when handling the material as a powder or if it is heated, which may increase vapor pressure. |
Standard Operating Protocol: Safe Handling & Storage
Adherence to a strict, step-by-step protocol is essential for minimizing risk. The following workflow diagram illustrates the lifecycle of the compound in the laboratory.
Caption: Experimental Workflow for Safe Handling.
Storage and Incompatibility
Proper storage is critical to maintaining chemical stability and preventing hazardous reactions.
-
Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][9] The compound should be stored under an inert atmosphere to maintain product quality.[6]
-
Designated Area: Store the material in a dedicated and clearly labeled "Corrosives Area".[1][6][9]
-
Incompatible Materials: Segregate this compound from strong oxidizing agents, strong acids, strong reducing agents, and acid chlorides.[1][6] Contact with these materials could lead to violent reactions.
Emergency Response Protocols
Immediate and correct action during an emergency is vital to minimizing harm. All personnel must be trained on these procedures.
Exposure Response
The following decision tree outlines the immediate steps upon accidental exposure. The overarching first step is to alert nearby colleagues and call for emergency medical assistance.
Caption: Emergency Response to Accidental Exposure.
Spill Response
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Chemical & Physical Properties
| Property | Value | Source |
| Appearance | No information available | [1] |
| Odor | No information available | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [4] |
| Molecular Weight | 165.19 g/mol | [4] |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No information available |
Disposal and Decontamination
All waste containing this compound must be treated as hazardous.
-
Waste Segregation: Collect waste in designated, clearly labeled, and sealed containers. Do not mix with incompatible waste streams.
-
Professional Disposal: All waste must be disposed of via an approved and licensed hazardous waste disposal company.[1][10] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Decontamination: All glassware, equipment, and surfaces that have come into contact with the chemical must be thoroughly decontaminated. A triple rinse with a suitable solvent, followed by washing with soap and water, is a recommended practice.
References
- Fisher Scientific. (2025, December 20). Safety Data Sheet: this compound.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 1-Methylpiperazine.
-
PubChem. (2025, September 27). Compound Summary: N-(Benzo[d][1][11]dioxol-5-ylmethyl)-4-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Fisher Scientific. (2025, December 20). Safety Data Sheet: N-Methyl-(2-anilinopyrimidin-5-yl)methylamine.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: N-Methylpiperidine.
- Fisher Scientific. (2021, December 24). Safety Data Sheet: Piperonylamine.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: N-Methylmaleimide.
-
PubChem. (2025, April 14). Compound Summary: Benzo-1,3-dioxole-5-methylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (2025, April 14). Compound Summary: (1,3-Dioxaindan-5-ylmethyl)(methyl)amine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. (1,3-Dioxaindan-5-ylmethyl)(methyl)amine | C9H11NO2 | CID 421238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. fishersci.ca [fishersci.ca]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. ammonium O,O-dimethyl thiophosphate | 40633-14-5 [chemicalbook.com]
commercial availability of N-methylpiperonylamine
An In-depth Technical Guide to the Commercial Availability and Synthesis of N-methylpiperonylamine
Abstract
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the acquisition and synthesis of N-methylpiperonylamine (also known as N-methyl-1-(1,3-benzodioxol-5-yl)methanamine). Direct commercial availability of this compound is limited, necessitating a focus on synthetic routes from readily available precursors. This document details the sourcing of key starting materials, provides a step-by-step protocol for synthesis via reductive amination, discusses methods for characterization, and outlines the critical regulatory landscape governing the required precursors.
Introduction and Strategic Overview
N-methylpiperonylamine (CAS No. 4384-92-3) is a secondary amine featuring the 1,3-benzodioxole (or methylenedioxyphenyl) moiety.[1] Its structure makes it a valuable intermediate and building block in the synthesis of more complex molecules for pharmaceutical and materials science research. However, unlike common reagents, N-methylpiperonylamine is not typically available as a stock item from major chemical suppliers.
The primary strategic challenge for researchers is not sourcing the final compound, but rather its efficient and compliant synthesis. The most direct and industrially relevant pathway is the synthesis from piperonal (also known as heliotropin or 3,4-methylenedioxybenzaldehyde), a widely available fragrance and flavor compound.[2] This guide, therefore, focuses on the practical aspects of acquiring the necessary precursors and executing a reliable synthesis.
Precursor Sourcing and Commercial Availability
The synthesis of N-methylpiperonylamine is contingent on the availability of its key precursor, piperonal.
Primary Precursor: Piperonal (CAS: 120-57-0)
Piperonal is a crystalline solid that is extensively used in the fragrance industry.[2] Its availability is generally high, though its procurement is subject to stringent regulatory controls due to its classification as a drug precursor.
Table 1: Representative Commercial Suppliers of Piperonal
| Supplier | Product Name | Typical Purity | Notes |
| Sigma-Aldrich | Piperonal, 99% | ≥99% | Common reagent grade, suitable for most lab-scale synthesis. |
| Thermo Scientific | 3,4-(Methylenedioxy)benzaldehyde, 98+% | ≥98% | Part of the Alfa Aesar portfolio, available in various quantities. |
| TCI America | 3,4-(Methylenedioxy)benzaldehyde | >98.0% | Offered for research and manufacturing purposes. |
Note: This table is for illustrative purposes. Availability and catalog numbers should be verified directly with the suppliers at the time of ordering.
Methylating Agent: Methylamine
The second component for the synthesis is a source of the methylamino group. Methylamine is typically supplied as a solution in a solvent like ethanol, methanol, or water, or as the hydrochloride salt (methylamine HCl). The choice between the free base solution and the salt often depends on the specifics of the reaction protocol.
Synthetic Pathway: Reductive Amination
The most efficient and widely adopted method for preparing N-methylpiperonylamine from piperonal is reductive amination.[3][4] This one-pot reaction involves the initial formation of an imine intermediate between piperonal and methylamine, which is then reduced in situ to the desired secondary amine.[3][4]
Mechanism of Action
The reaction proceeds in two main stages:
-
Imine Formation: The carbonyl group of piperonal reacts with methylamine under mildly acidic conditions to form a Schiff base, or imine. The acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Reduction: A reducing agent, added to the same reaction vessel, selectively reduces the carbon-nitrogen double bond (C=N) of the imine to a single bond, yielding the final secondary amine product.
Diagram of Synthetic Workflow
The following diagram illustrates the logical flow from precursor acquisition to the final, purified compound.
Caption: Workflow for the synthesis of N-methylpiperonylamine.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
Piperonal (1.0 eq)
-
Methylamine (1.5 eq, e.g., 40% solution in methanol)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (Anhydrous)
-
Acetic Acid (Glacial, catalytic amount)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve piperonal (1.0 eq) in anhydrous methanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to the solution. This accelerates the formation of the iminium ion intermediate.[5]
-
Add the methylamine solution (1.5 eq) dropwise to the stirring mixture at room temperature. Allow the reaction to stir for 1-2 hours to ensure complete formation of the imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (1.5 eq) to the cooled, stirring solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and control the rate of addition to prevent excessive foaming.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours or until TLC/GC-MS analysis indicates the consumption of the imine intermediate.
-
Carefully quench the reaction by slowly adding water or saturated sodium bicarbonate solution until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the resulting aqueous residue between dichloromethane (or ethyl acetate) and water.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methylpiperonylamine.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel as required.
Causality in Reagent Selection
-
Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective and efficient choice for this transformation. For reactions sensitive to pH or requiring greater selectivity, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be used.[4] NaBH₃CN is particularly adept at reducing imines in the presence of aldehydes, allowing the entire reaction to be performed in one step without isolating the imine.[4]
-
Solvent: Methanol is an excellent solvent as it readily dissolves both the reactants and the borohydride reducing agent.
-
Catalyst: A catalytic amount of acid is crucial for protonating the carbonyl, thereby activating it for nucleophilic attack by the weakly basic amine.
Product Characterization
Post-synthesis, the identity and purity of N-methylpiperonylamine must be confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the methylenedioxy protons, the aromatic protons, the benzylic CH₂ group, and the N-methyl group.
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight (165.19 g/mol ) and provides information on purity and potential byproducts.[1]
-
Infrared (IR) Spectroscopy: Will show the absence of the starting aldehyde C=O stretch and the presence of C-N and N-H (for secondary amine) stretches.
Regulatory Landscape and Compliance
This is a critical consideration for any researcher working with these materials.
The primary precursor, piperonal , is a controlled substance in many jurisdictions because of its established use in the illicit synthesis of 3,4-methylenedioxy-methamphetamine (MDMA).[2][6]
-
United States: Piperonal is classified as a List I chemical by the Drug Enforcement Administration (DEA). Procurement, storage, and use require specific registration and adherence to strict record-keeping and reporting requirements.
-
European Union: Piperonal is classified as a Category 1 precursor under Regulation (EC) No 273/2004.[2][7] This imposes stringent controls on its trade, requiring licenses and declarations for its import, export, and use.[7]
Researchers and institutions must ensure they possess the necessary permits and comply with all national and international regulations before attempting to purchase or use piperonal. Failure to do so can result in severe legal and financial penalties.
Caption: Regulatory status of the key precursor, Piperonal.
Conclusion
While N-methylpiperonylamine is not a readily available catalog chemical, it can be reliably synthesized in a laboratory setting. The key to its acquisition lies in the compliant procurement of its precursor, piperonal, and the successful execution of a reductive amination reaction with methylamine. This guide provides the necessary framework, from sourcing and synthesis to regulatory awareness, enabling researchers to confidently produce this valuable compound for their development programs.
References
-
Chemsrc. (2025). 3,4-Methylenedioxy benzylamine. Retrieved from [Link]
-
Taobe Consulting. (n.d.). New Cosmetic Ingredients ban by Europe. Retrieved from [Link]
-
precisionFDA. (n.d.). 3,4-METHYLENEDIOXY-N-METHYLBENZYLAMINE. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperonal. Retrieved from [Link]
-
Redhead, E., et al. (2017). The synthesis and characterisation of MDMA derived from a catalytic oxidation of material isolated from black pepper reveals potential route specific impurities. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Kim, H. U., et al. (2022). Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis. PMC - NIH. Retrieved from [Link]
-
Publications Office of the European Union. (2023). Commission Regulation (EU) 2023/441. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023). Reductive Amination. YouTube. Retrieved from [Link]
-
Kiyooka, S., et al. (2019). Improved Synthesis of N-Methylcadaverine. MDPI. Retrieved from [Link]
-
Cenmed. (n.d.). N-METHYL-1-(3-METHYLBENZO[B]THIOPHEN-2-YL)METHANAMINE HYDROCHLORIDE. Retrieved from [Link]
-
Skinner, H. F. (1993). Methamphetamine via Reductive Amination-Hydrogenolysis of P2P with N-Benzylmethylamine. Rhodium.ws. Retrieved from [Link]
-
EMPA Melamine. (n.d.). Regulatory status. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
EUR-Lex. (2023). Commission Delegated Regulation (EU) 2023/196. Retrieved from [Link]
-
Autech Industry Co.,Limited. (2024). N-Methyl-1-[4-(1-pyrrolidinyl)phenyl]methanamine. Retrieved from [Link]
- Google Patents. (n.d.). US4157333A - Process for preparing piperonal.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Import Alert 66-40. Retrieved from [Link]
-
Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]
-
European Medicines Agency. (n.d.). List of medicines under additional monitoring. Retrieved from [Link]
-
Catapharma Group. (n.d.). N-Methyl Piperazine | CAS 109-01-3. Retrieved from [Link]
Sources
- 1. GSRS [precision.fda.gov]
- 2. Piperonal - Wikipedia [en.wikipedia.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. The synthesis and characterisation of MDMA derived from a catalytic oxidation of material isolated from black pepper reveals potential route specific impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eur-lex.europa.eu [eur-lex.europa.eu]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-methylpiperonylamine via Reductive Amination
Introduction
N-methylpiperonylamine, also known as 3,4-methylenedioxy-N-methylbenzylamine, is a valuable secondary amine that serves as a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals. Its structural motif is present in a range of natural products and synthetic molecules of medicinal interest. Reductive amination is a highly efficient and widely utilized method for the synthesis of amines, offering a direct and controlled approach to C-N bond formation.[1] This application note provides a detailed and practical guide for the synthesis of N-methylpiperonylamine from piperonal (3,4-methylenedioxybenzaldehyde) and methylamine, targeting researchers, scientists, and professionals in drug development.
This document outlines two robust and field-proven protocols for the synthesis of N-methylpiperonylamine:
-
One-Pot Reductive Amination using Sodium Borohydride: A classic and accessible method employing a chemical reducing agent.
-
Catalytic Hydrogenation: A clean and efficient alternative utilizing catalytic transfer hydrogenation.
Both protocols are presented with detailed, step-by-step instructions, explanations of the underlying chemical principles, and comprehensive data to ensure reproducibility and success in the laboratory.
The Chemistry of Reductive Amination
Reductive amination is a cornerstone of amine synthesis that proceeds in two key stages within a single reaction vessel.[1] The initial step involves the reaction between a carbonyl compound (in this case, the aldehyde piperonal) and an amine (methylamine) to form an imine or iminium ion intermediate. This is followed by the in-situ reduction of this intermediate to the corresponding amine. The choice of reducing agent is critical and dictates the specific reaction conditions and compatibility with other functional groups.[2]
This one-pot approach is advantageous as it avoids the isolation of the often-unstable imine intermediate, leading to higher overall yields and a more streamlined workflow.[3]
Visualization of the Synthetic Workflow
The overall synthetic strategy for the preparation of N-methylpiperonylamine via reductive amination is depicted in the following workflow diagram.
Caption: General workflow for the reductive amination synthesis of N-methylpiperonylamine.
Protocol 1: One-Pot Reductive Amination using Sodium Borohydride
This protocol details a widely used and reliable method for the synthesis of N-methylpiperonylamine using sodium borohydride as the reducing agent. Sodium borohydride is a mild and selective reducing agent, making it suitable for this transformation.[4]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |
| Piperonal | C₈H₆O₃ | 150.13 | 10 | 1.50 g |
| Methylamine (40% in H₂O) | CH₅N | 31.06 | 20 | 1.55 mL |
| Sodium Borohydride | NaBH₄ | 37.83 | 15 | 0.57 g |
| Methanol (MeOH) | CH₄O | 32.04 | - | 50 mL |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | - | As needed |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | As needed |
| Hydrochloric Acid (HCl) in Et₂O | - | - | - | As needed |
Experimental Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.50 g (10 mmol) of piperonal in 30 mL of methanol.
-
Amine Addition: To the stirred solution, add 1.55 mL (20 mmol) of a 40% aqueous solution of methylamine. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 0.57 g (15 mmol) of sodium borohydride in small portions over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Reaction Progression: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Work-up:
-
Quench the reaction by carefully adding 20 mL of saturated sodium bicarbonate solution.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methylpiperonylamine as an oil.
-
-
Purification (Optional, as Hydrochloride Salt):
-
Dissolve the crude oil in a minimal amount of diethyl ether.
-
Slowly add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N-methylpiperonylamine hydrochloride.
-
Protocol 2: Reductive Amination via Catalytic Hydrogenation
This protocol offers an alternative, cleaner route to N-methylpiperonylamine using catalytic hydrogenation. This method avoids the use of stoichiometric hydride reagents and often results in a simpler work-up.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |
| Piperonal | C₈H₆O₃ | 150.13 | 33.3 | 5.0 g |
| Methylamine (40% in H₂O) | CH₅N | 31.06 | 66.6 | 4.31 g |
| 5% Palladium on Carbon (Pd/C) | - | - | - | 59 mg |
| Methanol (MeOH) | CH₄O | 32.04 | - | 30 mL |
| Hydrogen (H₂) gas | H₂ | 2.02 | - | Balloon or H₂ supply |
Experimental Procedure
-
Reaction Setup: Suspend 5.0 g (33.3 mmol) of piperonal in 30 mL of methanol in a suitable hydrogenation flask.
-
Amine Addition: Add 4.31 g (66.6 mmol) of a 40% aqueous solution of methylamine to the suspension.[5]
-
Catalyst Addition: Carefully add 59 mg of 5% Pd/C catalyst to the reaction mixture.[5]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (a balloon filled with hydrogen is sufficient for atmospheric pressure). Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 2-3 hours.[5]
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove methanol and excess methylamine. The resulting oily residue is N-methylpiperonylamine.[5]
-
Causality Behind Experimental Choices
-
Choice of Reducing Agent: Sodium borohydride is a cost-effective and readily available reducing agent that is selective for aldehydes, ketones, and imines, and generally does not reduce other functional groups like esters or nitro groups under these conditions.[4] Palladium on carbon with hydrogen is a "greener" alternative that produces water as the only byproduct of the reduction.
-
Solvent: Methanol is a common solvent for reductive aminations as it effectively dissolves the reactants and the borohydride reagent.[4]
-
Stoichiometry: An excess of the amine (methylamine) is often used to drive the initial imine formation equilibrium towards the product. A slight excess of the reducing agent ensures the complete reduction of the imine intermediate.
-
Temperature Control: The initial addition of sodium borohydride is performed at 0 °C to control the exothermic reaction and the rate of hydrogen evolution, ensuring a safer and more controlled reduction.
-
Work-up Procedure: The aqueous work-up with a mild base (sodium bicarbonate) neutralizes any acidic byproducts and facilitates the extraction of the free amine into an organic solvent. The conversion to the hydrochloride salt is a common method for purification and to obtain a stable, crystalline solid.
Trustworthiness and Self-Validation
The protocols provided are based on established and widely published methodologies for reductive amination. To ensure the identity and purity of the synthesized N-methylpiperonylamine, the following analytical techniques are recommended for validation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the secondary amine N-H stretch.
-
Melting Point Analysis: For the hydrochloride salt, a sharp melting point is indicative of high purity.
By following these detailed protocols and employing standard analytical validation techniques, researchers can be confident in the successful and reproducible synthesis of high-purity N-methylpiperonylamine.
References
-
PrepChem. Synthesis of N-methyl-2-methoxy-3,4-methylenedioxybenzylamine. Available from: [Link]
-
Wikipedia. Eschweiler–Clarke reaction. Available from: [Link]
-
AIR Unimi. Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Available from: [Link]
-
PubMed Central (PMC). Review of Modern Eschweiler–Clarke Methylation Reaction. Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
-
Chemistry LibreTexts. Reductive Amination - Common Conditions. Available from: [Link]
-
Organic Chemistry Portal. Eschweiler-Clarke Reaction. Available from: [Link]
-
ResearchGate. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. Available from: [Link]
-
ResearchGate. Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. Available from: [Link]
-
Semantic Scholar. studies on the leuckart reaction. Available from: [Link]
-
ResearchGate. Microwave-assisted Leuckart reaction in N-methylformamide.. Available from: [Link]
-
ResearchGate. Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h.... Available from: [Link]
-
Wikipedia. Leuckart reaction. Available from: [Link]
-
Master Organic Chemistry. Making Substituted Amines Through Reductive Amination. Available from: [Link]
Sources
N-Methylpiperonylamine: A Versatile Scaffold for the Synthesis of Bioactive Heterocycles
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products, making their efficient synthesis a cornerstone of modern organic and medicinal chemistry.[1] N-methylpiperonylamine, also known as 3,4-methylenedioxy-N-methylphenethylamine, has emerged as a particularly valuable and versatile building block. Its structure, featuring a nucleophilic secondary amine and an electron-rich 1,3-benzodioxole ring system, makes it an ideal precursor for constructing complex heterocyclic frameworks, most notably the tetrahydroisoquinoline core. This application note provides an in-depth guide to the strategic use of N-methylpiperonylamine in heterocyclic synthesis, focusing on key reaction pathways, detailed experimental protocols, and the mechanistic rationale behind these transformations.
Introduction: The Strategic Value of N-Methylpiperonylamine
N-methylpiperonylamine is a derivative of phenethylamine, a privileged scaffold in medicinal chemistry. Its strategic utility arises from two key structural features:
-
The β-Arylethylamine Backbone: This classic structure is the requisite starting material for powerful cyclization reactions that form the isoquinoline core.
-
The Electron-Rich Piperonyl Moiety: The methylenedioxy group is a strong electron-donating group, which highly activates the aromatic ring towards intramolecular electrophilic aromatic substitution. This activation allows cyclization reactions to proceed under milder conditions and often in higher yields compared to less-activated phenyl rings.[2][3]
These features make N-methylpiperonylamine a preferred substrate for two of the most powerful methods in heterocyclic synthesis: the Pictet-Spengler reaction and the Bischler-Napieralski reaction . Both pathways lead to the formation of tetrahydroisoquinolines, a core structure found in numerous alkaloids and synthetic drugs with a wide range of biological activities.[4][5][6]
The Pictet-Spengler Reaction: Direct Synthesis of Tetrahydroisoquinolines
The Pictet-Spengler reaction is a robust and highly efficient method for synthesizing tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[7][8] The electron-donating nature of the piperonyl group in N-methylpiperonylamine makes this reaction particularly effective.[2]
Mechanism of Action
The reaction proceeds through a well-established, three-step mechanism. The driving force is the formation of a highly electrophilic iminium ion that readily undergoes intramolecular cyclization.[8]
-
Amine-Carbonyl Condensation: The secondary amine of N-methylpiperonylamine attacks the carbonyl carbon of an aldehyde (e.g., formaldehyde), forming a hemiaminal intermediate.
-
Iminium Ion Formation: Under acidic conditions, the hemiaminal dehydrates to form a highly reactive N-methyliminium ion.
-
Intramolecular Cyclization: The electron-rich piperonyl ring performs an electrophilic aromatic substitution on the iminium carbon, forming the new heterocyclic ring. Subsequent deprotonation restores aromaticity and yields the final N-methyltetrahydroisoquinoline product.
Caption: Workflow of the Pictet-Spengler reaction.
Experimental Protocol: Synthesis of 2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline
This protocol details the synthesis of the parent tetrahydroisoquinoline from N-methylpiperonylamine and formaldehyde.
| Reagent/Parameter | Value/Condition | Purpose |
| N-methylpiperonylamine | 1.0 eq | Starting Material |
| Formaldehyde (37% aq. soln.) | 1.2 eq | Carbonyl Source |
| Formic Acid (88%) | 2.0 eq | Acid Catalyst & Reducing Agent |
| Solvent | None (Neat) | Reaction Medium |
| Temperature | 90-100 °C | Thermal Energy |
| Reaction Time | 2-4 hours | To ensure completion |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-methylpiperonylamine (10.0 g, 55.8 mmol, 1.0 eq).
-
Reagent Addition: While stirring, add formic acid (4.8 mL, ~111.6 mmol, 2.0 eq) followed by the slow, dropwise addition of a 37% aqueous solution of formaldehyde (5.0 mL, 67.0 mmol, 1.2 eq). Caution: The initial reaction can be exothermic.
-
Heating: Heat the reaction mixture in an oil bath at 90-100 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup (Acidification): Cool the mixture to room temperature and slowly add 2 M hydrochloric acid (50 mL) to protonate the product and unreacted amine, making them water-soluble.
-
Workup (Extraction): Wash the acidic aqueous layer with diethyl ether (2 x 30 mL) to remove any non-basic impurities. Discard the organic layers.
-
Workup (Basification): Cool the aqueous layer in an ice bath and carefully basify by the slow addition of 40% aqueous NaOH until the pH is >12. A precipitate or oil (the free base product) should form.
-
Workup (Final Extraction): Extract the product from the basic aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography on silica gel or vacuum distillation to afford the pure tetrahydroisoquinoline as a pale oil or low-melting solid.
The Bischler-Napieralski Reaction: A Two-Step Route to Dihydroisoquinolines
The Bischler-Napieralski reaction is another cornerstone of isoquinoline synthesis. It proceeds via the cyclization of a β-arylethylamide using a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline.[9][10] This intermediate can then be readily reduced to the corresponding tetrahydroisoquinoline.
Mechanism of Action
This pathway requires an initial acylation of the starting amine, followed by the key cyclization step.
-
Amide Formation: N-methylpiperonylamine is first acylated with an acyl chloride or anhydride (e.g., acetyl chloride) to form an N-acyl-N-methylpiperonylamine intermediate.
-
Activation of Amide: The amide oxygen is activated by the Lewis acidic dehydrating agent (e.g., POCl₃), forming a highly reactive intermediate.
-
Nitrilium Ion Formation: This intermediate eliminates the activated oxygen group to form a key electrophilic species, a nitrilium ion.[11]
-
Intramolecular Cyclization: The electron-rich piperonyl ring attacks the electrophilic nitrilium carbon to close the ring, forming the 3,4-dihydroisoquinoline product after deprotonation.
Sources
- 1. mdpi.com [mdpi.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New strategy for the synthesis of tetrahydroisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. Pictet-Spengler_reaction [chemeurope.com]
- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Bischler-Napieralski Reaction [organic-chemistry.org]
Application Notes & Protocols: The N-(1,3-Benzodioxol-5-ylmethyl)amine Scaffold in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Senior Application Scientist's Perspective
The N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine structure, at first glance, presents a simple arrangement of a secondary amine linked to a benzodioxole ring. While this scaffold is structurally reminiscent of certain psychoactive compounds, such a narrow view overlooks its significant potential as a versatile building block in modern, non-psychoactive drug discovery.[1] The true value of this scaffold lies in the unique properties of the 1,3-benzodioxole (or methylenedioxyphenyl) moiety—a privileged fragment found in numerous natural products and approved pharmaceuticals like Tadalafil and Paroxetine.[2] This group is not merely a passive linker; it actively modulates a molecule's stereoelectronic profile, metabolic stability, and receptor interaction capabilities.[3]
This guide is structured to move beyond a simple recitation of facts. It is designed as a strategic roadmap for medicinal chemists. We will deconstruct the N-(1,3-benzodioxol-5-ylmethyl)amine scaffold, rationalize its use, and provide robust, field-tested protocols for its synthesis, derivatization, and biological evaluation. Our central hypothesis is that this scaffold can serve as a powerful starting point for developing potent and selective modulators of high-value therapeutic targets. To illustrate this, we will focus on a tangible and compelling objective: the discovery of novel antagonists for the Complement C5a Receptor (C5aR), a critical G-protein coupled receptor (GPCR) implicated in a host of inflammatory diseases.[4][5][6][7][8]
Section 1: The 1,3-Benzodioxole Moiety - A Privileged Scaffold
The decision to employ the 1,3-benzodioxole core is a strategic one, grounded in established medicinal chemistry principles.
-
Bioisosteric Replacement: The rigid, planar benzodioxole ring system can act as a bioisostere for other aromatic systems, such as a catechol or guaiacol moiety, but with significantly different metabolic liabilities. Its constrained nature reduces conformational flexibility, which can be advantageous for locking a molecule into a bioactive conformation, thereby increasing potency and selectivity.
-
Metabolic Modulation: The methylenedioxy bridge is a known modulator of cytochrome P450 (CYP450) enzymes.[9] While this can be a liability (inhibition), it can also be strategically leveraged in drug design to block undesirable metabolism at an adjacent site, thus enhancing a compound's pharmacokinetic profile. Understanding this interaction is key to designing safer, more effective drugs.
-
Receptor Interactions: The two oxygen atoms of the dioxole ring are effective hydrogen bond acceptors. The electron-donating nature of the methylenedioxy group enriches the aromatic ring's pi-system, enhancing its potential for pi-pi stacking or cation-pi interactions within a receptor's binding pocket.
This combination of features makes the 1,3-benzodioxole scaffold an attractive starting point for library synthesis against targets where aromatic and hydrogen-bonding interactions are key determinants of affinity.
Case Study Rationale: Targeting the C5a Receptor (C5aR)
The complement component C5a is a potent pro-inflammatory peptide, and its receptor, C5aR, is a well-validated target for treating conditions like sepsis, rheumatoid arthritis, and other inflammatory disorders.[4][5][6] The development of small-molecule, orally bioavailable C5aR antagonists is a major goal in pharmaceutical research.[7][8] Notably, complex molecules incorporating N,N-bis(1,3-benzodioxol-5-ylmethyl) fragments have been identified as potent C5aR inverse agonists, providing a direct precedent for the utility of our chosen scaffold against this target. This makes C5aR an ideal candidate for our workflow.
The signaling pathway for C5aR, a Gq-coupled GPCR, provides a clear and measurable endpoint for a primary screen.
Section 2: Synthesis and Derivatization Workflow
Our strategy involves a two-stage synthetic plan:
-
Core Synthesis: Efficient, scalable synthesis of the parent scaffold, this compound.
-
Library Generation: Parallel derivatization of the core scaffold to explore Structure-Activity Relationships (SAR).
Protocol: Synthesis of Core Scaffold via Reductive Amination
Principle: Reductive amination is a robust and highly selective method for forming amines from carbonyls.[10][11] It proceeds via an in situ formation of an iminium ion, which is then immediately reduced by a mild hydride agent. We select Sodium Triacetoxyborohydride (NaBH(OAc)₃) as the reductant because it is selective for the iminium ion over the starting aldehyde, preventing the side reaction of reducing piperonal to piperonyl alcohol.[12][13]
Materials:
-
Piperonal (1,3-Benzodioxole-5-carbaldehyde)
-
Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (glacial)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, nitrogen/argon line.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add piperonal (1.0 equiv., e.g., 10 mmol, 1.50 g). Dissolve it in anhydrous DCM (50 mL).
-
Amine Addition: Add the methylamine solution (1.2 equiv., e.g., 12 mmol). If using an aqueous solution, the reaction may become biphasic but will proceed.
-
Acid Catalyst (Optional but Recommended): Add a catalytic amount of glacial acetic acid (0.1 equiv., e.g., 1 mmol, ~60 µL). This accelerates the formation of the iminium ion intermediate.[14]
-
Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for imine/iminium formation.
-
Reductant Addition: Add NaBH(OAc)₃ (1.5 equiv., e.g., 15 mmol, 3.18 g) portion-wise over 10 minutes. Caution: Addition may be slightly exothermic and cause gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up: Carefully quench the reaction by slow addition of saturated NaHCO₃ solution (50 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with DCM (2 x 25 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, purify via flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a colorless to light yellow oil.
Self-Validation: The success of the reaction can be confirmed by ¹H NMR (disappearance of the aldehyde proton at ~9.8 ppm and appearance of a new benzylic singlet and N-methyl singlet) and mass spectrometry (observation of the correct molecular ion).
Protocol: Parallel Library Synthesis - N-Alkylation
Principle: Introducing diverse alkyl groups on the nitrogen atom allows for probing hydrophobic and steric interactions within the C5aR binding pocket. Direct alkylation with alkyl halides under basic conditions is a straightforward method.[15][16][17]
Procedure (for a single well in a 24- or 96-well plate):
-
Stock Solution: Prepare a 0.5 M stock solution of the core scaffold in anhydrous acetonitrile.
-
Aliquot Core: Add the core scaffold solution (1.0 equiv., e.g., 0.1 mmol, 200 µL) to the reaction well.
-
Add Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv., e.g., 0.2 mmol).
-
Add Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 equiv., e.g., 0.12 mmol) from a stock solution.
-
Reaction: Seal the plate and shake at 50 °C for 6-12 hours.
-
Work-up & Analysis: After cooling, dilute the well with a suitable solvent (e.g., DMSO) and analyze directly by LC-MS to confirm product formation and assess purity before biological screening.
Section 3: Biological Evaluation - High-Throughput Screening
Protocol: Cell-Based Calcium Mobilization Assay
Principle: This assay measures the increase in intracellular calcium concentration following the activation of a Gq-coupled receptor like C5aR.[18][19][20] Cells expressing C5aR are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). When C5a binds and activates the receptor, IP₃ is generated, triggering the release of calcium from the endoplasmic reticulum.[21][22] This calcium binds to the dye, causing a significant increase in fluorescence intensity, which is measured in real-time by an instrument like a FlexStation® or FLIPR®. An antagonist will block this C5a-induced fluorescence increase.
Materials:
-
HEK293 cells stably expressing human C5aR (or other suitable cell line).
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Recombinant human C5a peptide.
-
Fluo-4 AM calcium indicator dye kit (including probenecid).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with liquid handling capabilities (e.g., Molecular Devices FlexStation® 3).
Procedure:
-
Cell Plating: Seed the C5aR-expressing HEK293 cells into black, clear-bottom 96-well plates at a density that yields a 90-100% confluent monolayer on the day of the assay (e.g., 50,000 cells/well). Incubate overnight (37 °C, 5% CO₂).
-
Compound Plating: Prepare serial dilutions of the synthesized analog library in DMSO. In a separate "compound plate," add a small volume of these dilutions to Assay Buffer. Final DMSO concentration in the assay should be <0.5%.
-
Dye Loading: Prepare the Fluo-4 AM loading solution in Assay Buffer according to the manufacturer's instructions, including probenecid to prevent dye leakage from the cells.[18]
-
Cell Loading: Remove the culture medium from the cell plate and add 100 µL of the dye loading solution to each well. Incubate for 45-60 minutes at 37 °C, followed by 15-30 minutes at room temperature.
-
Assay Execution (Antagonist Mode):
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to read fluorescence (e.g., Ex: 494 nm, Em: 516 nm).
-
Program the instrument to first add the test compounds (our synthesized analogs) to the cells and incubate for 15-30 minutes.
-
Next, program the instrument to add a pre-determined concentration of C5a (the EC₈₀ concentration, which gives 80% of the maximal response) to stimulate the cells.
-
Record the fluorescence signal continuously before, during, and after the C5a addition.
-
-
Data Analysis:
-
The response is measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Calculate the percent inhibition for each compound concentration relative to the C5a-only control wells (0% inhibition) and no-C5a wells (100% inhibition).
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each active compound.
-
Section 4: Data Interpretation & Structure-Activity Relationships (SAR)
The primary screening will yield IC₅₀ values for the synthesized analog library. This quantitative data is the foundation for establishing SAR.
Example Data Table:
| Compound ID | R-Group (N-Substitution) | IC₅₀ (nM) vs. C5aR |
| Core | -CH₃ | 5,200 |
| ANA-01 | -CH₂CH₃ | 3,100 |
| ANA-02 | -CH₂(Phenyl) | 450 |
| ANA-03 | -C(O)CH₃ | >10,000 |
| ANA-04 | -CH₂(4-Cl-Phenyl) | 120 |
Interpretation and Causality:
-
Core Scaffold: The parent N-methyl compound shows weak activity, confirming the scaffold is a viable, albeit modest, starting point.
-
N-Alkylation (ANA-01, ANA-02): Increasing the size of the alkyl group from methyl to ethyl (ANA-01) provides a small increase in potency. However, adding a benzyl group (ANA-02) results in a significant >10-fold improvement. This strongly suggests the presence of a hydrophobic pocket in the C5aR binding site that can accommodate an aromatic ring.
-
N-Acylation (ANA-03): Replacing the amine with an amide completely abolishes activity. This indicates that the basicity of the nitrogen atom is critical for a key interaction, likely forming a salt bridge with an acidic residue (e.g., Asp or Glu) in the receptor.
-
Substituted Benzyl (ANA-04): Adding an electron-withdrawing chlorine atom to the para-position of the benzyl ring (ANA-04) further enhances potency by ~4-fold. This could be due to favorable halogen bonding or improved hydrophobic interactions. This is a classic example of a "magic methyl" type effect, where a small, targeted modification yields a profound impact on activity.[23]
These initial SAR insights provide a clear direction for the next round of synthesis: further exploration of substituted benzyl groups at the nitrogen position is warranted to optimize interactions within this newly identified hydrophobic pocket.
References
-
Czaplicki, C. (2004). C5a, a therapeutic target in sepsis. Current Pharmaceutical Design, 10(17), 2057-2064. [Link]
-
Bio-protocol. (2015). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 5(15), e1537. [Link]
- BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. BenchChem Scientific Resources.
-
Woodruff, T. M., & Shukla, A. K. (2005). Complement factor 5a as a therapeutic target. Expert Opinion on Therapeutic Targets, 9(2), 181-193. [Link]
-
Creative Biolabs. Complement Therapeutic Target-C5aR. Creative Biolabs Website. [Link]
-
Xiong-Jie, W. (2024). The Role of 1,3-Benzodioxole in Modern Pharmaceutical Synthesis. Medium. [Link]
-
Grokipedia. (n.d.). 1,3-Benzodioxole. Grokipedia. [Link]
-
Woodruff, T. M., & Taylor, S. M. (2011). Function, structure and therapeutic potential of complement C5a receptors. Nature Reviews Drug Discovery, 10(3), 201-217. [Link]
-
Grokipedia. (n.d.). Methylenedioxy. Grokipedia. [Link]
-
Allegretti, M., et al. (2005). Targeting C5a: recent advances in drug discovery. Current Opinion in Chemical Biology, 9(4), 413-420. [Link]
- BenchChem. (2025). Application Notes and Protocols for Calcium Mobilization Assay with Urea Compounds. BenchChem Scientific Resources.
-
Hawash, M. M., et al. (2020). Structures of benzodioxole derivatives having various biological activities. ResearchGate. [Link]
-
Lenaerts, C., et al. (2017). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (121), 55230. [Link]
-
Zhang, J. H., et al. (2012). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening, 17(3), 355-366. [Link]
-
ResearchGate. (2020). Structures of Benzodioxole derivatives that have biological activities. ResearchGate. [Link]
-
Kumar, A., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9150-9154. [Link]
-
Powers, T. S., & Lectka, T. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray Services. [Link]
-
Wikipedia. (n.d.). 1,3-Benzodioxole. Wikipedia. [Link]
-
Al-Sanea, M. M., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6979. [Link]
-
Singh, C. B., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(3), 453-456. [Link]
-
Wikipedia. (n.d.). Methylenedioxy. Wikipedia. [Link]
- IntechOpen. (2023). Chapter 2: Synthetic Methods for Alkyl Amines. IntechOpen Books.
-
Zhang, Y., et al. (2020). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Molecules, 25(24), 5978. [Link]
-
Yang, Z., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 897316. [Link]
-
Wikipedia. (n.d.). 3,4-Methylenedioxyamphetamine. Wikipedia. [Link]
-
ResearchGate. (2018). Chemical structures of the sixteen methylenedioxyphenyl compounds used in this study. ResearchGate. [Link]
-
Sahoo, P., et al. (2021). Magic Methyl Effects in Drug Design. Global Journal of Pharmacy & Pharmaceutical Sciences, 9(3). [Link]
-
Ewald, A. H. (2006). Enantiomers of Methylenedioxy Designer Drugs. SciDok - University of Saarland. [Link]
- Rocaboy, R., et al. (2026). Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. Journal of the American Chemical Society.
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
-
Thayer, B. D., & Peterson, M. A. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]
-
The Organic Chemistry Tutor. (2023). Reductive Amination. YouTube. [Link]
Sources
- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 2. Methylenedioxy - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. C5a, a therapeutic target in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. Complement Therapeutic Target-C5aR - Creative Biolabs [creative-biolabs.com]
- 7. Function, structure and therapeutic potential of complement C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting C5a: recent advances in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,3-Benzodioxole | 274-09-9 [chemicalbook.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. books.rsc.org [books.rsc.org]
- 18. bio-protocol.org [bio-protocol.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 23. juniperpublishers.com [juniperpublishers.com]
Application Notes and Protocols for N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine Derivatives as Receptor Antagonists
Introduction: Beyond the Agonist Paradigm
The N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine scaffold, famously embodied by 3,4-methylenedioxymethamphetamine (MDMA), is predominantly recognized for its potent monoamine-releasing and agonist activities, particularly at serotonin, dopamine, and norepinephrine transporters and receptors.[1][2][3][4] This has led to its classification as a prototypical "entactogen."[5][6] However, the pharmacological versatility of the benzodioxole moiety extends far beyond this classical profile. By strategically modifying the core structure, medicinal chemists can shift the pharmacological action from agonism to antagonism, unlocking new therapeutic possibilities.
This guide provides a comprehensive overview of the principles, experimental design, and detailed protocols for the synthesis and characterization of this compound derivatives as receptor antagonists. We will explore the rationale behind targeting specific receptors, the synthetic strategies to achieve antagonist activity, and the in vitro assays essential for pharmacological characterization.
The Rationale for Developing Benzodioxole-Based Antagonists
While MDMA and its analogs primarily act as monoamine releasers, they also exhibit direct, albeit often lower, affinity for various G-protein coupled receptors (GPCRs), including serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors.[2][7] For instance, MDMA itself has been shown to bind to 5-HT2A receptors, and its subjective effects in humans can be blocked by 5-HT2A antagonists like ketanserin.[2] Furthermore, specific enantiomers of MDMA analogs can exhibit partial agonism, which in the presence of a full agonist, manifests as functional antagonism.[8]
This inherent, multi-target interaction profile of the benzodioxole scaffold provides a rich starting point for designing selective antagonists. The development of such compounds is driven by the therapeutic potential of modulating key receptor systems implicated in a range of neuropsychiatric and inflammatory disorders. For example, selective 5-HT1A antagonists are being investigated for their potential in treating cognitive deficits, while dopamine D2 antagonists form the cornerstone of antipsychotic medications.[1][8][9]
A notable example of a potent antagonist derived from a related benzodioxole structure is Lecozotan, a selective 5-HT1A receptor antagonist that has been evaluated in clinical trials.[1][7] Another example is NDT 9513727, an N,N-bis(1,3-benzodioxol-5-ylmethyl) derivative, which acts as a potent inverse agonist at the C5a receptor, a key target in inflammatory diseases.[10] These examples underscore the potential of the benzodioxole core in generating high-affinity and selective receptor antagonists.
Part 1: Synthesis of this compound Derivatives
The synthesis of antagonist derivatives often involves modifications at several key positions of the parent molecule to disrupt the interactions required for agonism or monoamine release while promoting binding to the receptor's inactive state. Common strategies include altering the alkylamine side chain, substituting the phenyl ring, or incorporating the nitrogen into a larger heterocyclic system like a piperazine.
General Synthetic Protocol: Reductive Amination
A foundational method for synthesizing the core structure and its simple derivatives is reductive amination. This protocol outlines the synthesis of the parent compound, which can then be used as a starting material for further derivatization.
Objective: To synthesize this compound from piperonal (1,3-benzodioxole-5-carbaldehyde) and methylamine.
Materials:
-
Piperonal (1,3-benzodioxole-5-carbaldehyde)
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB)
-
Methanol or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether (for salt formation)
-
Standard laboratory glassware, magnetic stirrer, and fume hood
Step-by-Step Protocol:
-
Imine Formation:
-
In a round-bottom flask, dissolve piperonal (1 equivalent) in methanol.
-
Add methylamine solution (1.5 equivalents) dropwise at room temperature while stirring.
-
Stir the reaction mixture for 1-2 hours to allow for the formation of the intermediate imine.
-
-
Reduction to the Amine:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirring solution. Caution: Hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.
-
-
Work-up and Extraction:
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Add dichloromethane to the aqueous residue and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification and Salt Formation (Optional):
-
The crude amine can be purified by column chromatography on silica gel if necessary.
-
For easier handling and storage, the freebase can be converted to its hydrochloride salt. Dissolve the purified amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Part 2: Protocols for Determining Receptor Antagonist Activity
Characterizing a novel compound as a receptor antagonist requires a multi-faceted approach, combining binding assays to determine affinity and functional assays to quantify the degree of antagonism.
Protocol 2.1: Radioligand Binding Assay for Receptor Affinity (Ki)
This protocol determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a known radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a novel this compound derivative at a target receptor (e.g., human 5-HT2A receptor).
Materials:
-
Cell membranes expressing the target receptor (e.g., from HEK293 cells)
-
Radioligand with high affinity and selectivity for the target receptor (e.g., [³H]-Ketanserin for 5-HT2A)
-
Test compound (novel derivative) at various concentrations
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Assay buffer (specific to the receptor, typically Tris-based with salts)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus (cell harvester)
-
Scintillation cocktail and liquid scintillation counter
Step-by-Step Protocol:
-
Plate Setup:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (typically at or below its Kd), and either the vehicle (for total binding), the non-specific binding control, or the test compound at varying concentrations.
-
-
Incubation:
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Description | Typical Value Range |
| Ki | Inhibitory constant; a measure of the affinity of the antagonist for the receptor. | nM to µM |
| IC50 | The concentration of antagonist required to inhibit 50% of the specific radioligand binding. | nM to µM |
| Kd | Dissociation constant of the radioligand. | nM |
Protocol 2.2: Functional Cell-Based Assay for Antagonism (Schild Analysis)
Functional assays are crucial to confirm that the compound not only binds to the receptor but also blocks the action of an agonist. Schild analysis is the gold standard for quantifying the potency of a competitive antagonist.[2][3][11][12]
Objective: To determine the pA2 value of a novel derivative, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
Materials:
-
A stable cell line expressing the target receptor and a suitable reporter system (e.g., CHO cells with a calcium-sensitive dye for Gq-coupled receptors, or a cAMP assay for Gs/Gi-coupled receptors).
-
A known agonist for the target receptor.
-
The test compound (antagonist).
-
Assay buffer or cell culture medium.
-
Plate reader capable of detecting the reporter signal (e.g., fluorescence for calcium, luminescence for cAMP).
Step-by-Step Protocol:
-
Cell Plating: Seed the cells into 96-well or 384-well plates and grow to the desired confluency.
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of the antagonist.
-
Remove the growth medium from the cells and add the antagonist at various fixed concentrations.
-
Incubate for a sufficient time (e.g., 15-30 minutes) to allow the antagonist to reach equilibrium with the receptor.
-
-
Agonist Challenge:
-
Prepare serial dilutions of the agonist.
-
Add the agonist to the wells already containing the antagonist, generating a full agonist dose-response curve at each fixed antagonist concentration.
-
-
Signal Detection:
-
Incubate for the optimal time for signal generation.
-
Measure the response (e.g., fluorescence, luminescence) using a plate reader.
-
-
Data Analysis (Schild Plot):
-
For each fixed concentration of the antagonist, plot the agonist dose-response curve and determine the EC50 value.
-
Calculate the Dose Ratio (DR) for each antagonist concentration: DR = EC50 (in presence of antagonist) / EC50 (in absence of antagonist) .
-
Plot log(DR-1) on the y-axis versus the log of the molar concentration of the antagonist on the x-axis.
-
Perform a linear regression on the Schild plot.
-
Interpretation:
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes described in the protocols.
Caption: Overview of Synthesis and Characterization Workflow.
Caption: Agonist vs. Antagonist Receptor Interaction.
Conclusion and Future Directions
The this compound scaffold represents a privileged chemical structure with significant potential for the development of novel receptor antagonists. By moving beyond the traditional focus on monoamine release, researchers can leverage this versatile core to design selective modulators for a wide array of GPCR targets. The protocols outlined in this guide provide a robust framework for the synthesis, screening, and characterization of these next-generation compounds. Successful application of these methods will enable the identification of potent and selective antagonists, paving the way for new pharmacological tools and potential therapeutic agents for a variety of human diseases.
References
-
Childers, W. E., Jr., Abou-Gharbia, M. A., Kelly, M. G., Andree, T. H., Harrison, B. L., Ho, D. M., Hornby, G., Huryn, D. M., Potestio, L., Rosenzweig-Lipson, S. J., Schmid, J., Smith, D. L., Sukoff, S. J., Zhang, G., & Schechter, L. E. (2005). Synthesis and biological evaluation of benzodioxanylpiperazine derivatives as potent serotonin 5-HT(1A) antagonists: the discovery of Lecozotan. Journal of Medicinal Chemistry, 48(10), 3467–3470. [Link]
- Kenakin, T. (n.d.). In vitro pharmacology: receptor antagonism. British Journal of Pharmacology.
-
ResearchGate. (2025). Synthesis and Biological Evaluation of Benzodioxanylpiperazine Derivatives as Potent Serotonin 5-HT 1A Antagonists: The Discovery of Lecozotan | Request PDF. [Link]
- Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. (2025). Pharmacology Weekly.
-
Nelson, D. L., Fantaske, R. P., & Johnson, M. P. (2006). Synthetic studies and pharmacological evaluations on the MDMA (“Ecstasy”) antagonist Nantenine. Bioorganic & Medicinal Chemistry Letters, 16(23), 6075-6078. [Link]
-
Fantegrossi, W. E., Wessinger, W. D., & Woods, J. H. (2008). MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology. The Open Addiction Journal, 1(1), 20-29. [Link]
-
Wikipedia. (n.d.). Schild equation. [Link]
-
Alberto-Silva, A. S., Hemmer, S., Bock, H. A., da Silva, L. A., Lewis, M., Cunningham, K. A., ... & Sitte, H. H. (2024). Bioisosteric analogs of MDMA with improved pharmacological profile. bioRxiv. [Link]
-
Scilit. (n.d.). N-Substituted (2,3-Dihydro-1,4-benzodioxin-2-yl)methylamine Derivatives as D2 Antagonists/5-HT1A Partial Agonists with Potential as Atypical Antipsychotic Agents. [Link]
-
Grandy, D. K., Miller, G. M., & Li, J. X. (2011). Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole, benzofuran, and benzothiophene analogs of L-741,626. Journal of medicinal chemistry, 54(5), 1317–1326. [Link]
-
Colquhoun, D. (2007). Taking The Time To Study Competitive Antagonism. Journal of Pharmacological Sciences, 105(3), 221-230. [Link]
-
ResearchGate. (2024). Bioisosteric analogs of MDMA with improved pharmacological profile. [Link]
-
ResearchGate. (n.d.). Estimation of competitive antagonist affinity by the Schild method and from functional inhibition curves using a novel form of the Gaddum equation | Request PDF. [Link]
-
ResearchGate. (2024). (PDF) Bioisosteric analogs of MDMA with improved pharmacological profile. [Link]
-
PubMed. (n.d.). Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole ... [Link]
-
UCL Discovery. (n.d.). SYNTHESIS OF SEROTONERGIC AGENTS. [Link]
-
Southern, M. R., Brown, A. J., & Kufareva, I. (2013). IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS. Journal of Biological Chemistry, 288(39), 27854-27869. [Link]
- Google Patents. (n.d.). CN102766131A - Synthetic method of 1, 3-benzodioxole.
-
Wang, Y., Chen, H., & Zhang, J. (2021). Identification of Novel Antagonists Targeting Cannabinoid Receptor 2 Using a Multi-Step Virtual Screening Strategy. Molecules, 26(21), 6695. [Link]
-
Li, C., Chen, Y., & Li, J. (2020). Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity. Journal of Medicinal Chemistry, 63(24), 15694-15711. [Link]
-
ACS Publications. (n.d.). Identification of Novel Androgen Receptor Antagonists Using Structure- and Ligand-Based Methods. [Link]
-
Brodbeck, R. M., Cortright, D. N., Kieltyka, A. P., Yu, J., Baltazar, C. O., Buck, M. E., ... & Krause, J. E. (2008). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 327(3), 898–909. [Link]
-
ResearchGate. (2019). (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]
-
ChemRxiv. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. [Link]
-
Frontiers. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. [Link]
-
Henwood, M. J., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488. [Link]
-
MDPI. (n.d.). Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. [Link]
-
Mesto, E., Okio, C. K. Y. A., Lemus, M. A., Schingaro, E., & Carda-Broch, S. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. IUCrData, 9(2), x240103. [Link]
-
PubMed. (n.d.). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. [Link]
-
Zhang, Y., et al. (2022). Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5) Antagonists: Investigation of Structure-Activity Relationships, ADME Properties and Analgesic Effects. European Journal of Medicinal Chemistry, 243, 114741. [Link]
Sources
- 1. Synthesis and biological evaluation of benzodioxanylpiperazine derivatives as potent serotonin 5-HT(1A) antagonists: the discovery of Lecozotan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 3. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 4. Synthetic studies and pharmacological evaluations on the MDMA (“Ecstasy”) antagonist Nantenine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole, benzofuran, and benzothiophene analogs of L-741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Schild equation - Wikipedia [en.wikipedia.org]
- 12. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging the N-methylpiperonylamine Scaffold for Rational Anticancer Drug Design
Preamble: Contextualizing N-methylpiperonylamine in Oncology Research
It is critical to establish at the outset that N-methylpiperonylamine is not an established anticancer agent. Currently, there is no substantive body of scientific literature supporting its direct use as a therapeutic compound for cancer treatment. However, its chemical structure, characterized by a methylenedioxyphenyl (MDP) group linked to an N-methylated ethylamine side chain, represents a potentially valuable scaffold for medicinal chemistry campaigns.
The MDP moiety is a recurring structural motif in a variety of natural products and synthetic molecules that exhibit significant biological activity, including potent anticancer effects.[1][2] Notable examples include the tubulin-binding natural product Podophyllotoxin and the semi-synthetic topoisomerase II inhibitor Etoposide, both of which are foundational in modern chemotherapy.[3][4] Furthermore, derivatives of the natural alkaloid Noscapine, which also contains an MDP-related core, have been developed as microtubule-targeting anticancer agents.[5][6]
This guide, therefore, is not a protocol for applying N-methylpiperonylamine directly. Instead, it is an application note presenting a strategic, scientifically-grounded framework for utilizing the N-methylpiperonylamine scaffold as a starting point for a de novo anticancer drug design program. We will outline a hypothetical but plausible research plan, from target selection and scaffold modification to in vitro screening and validation, providing detailed, field-proven protocols for each critical stage.
Part 1: Strategic Framework for a Scaffold-Based Drug Discovery Program
Rationale for Scaffold Selection & Target Identification
The core hypothesis is that the MDP group of the N-methylpiperonylamine scaffold can serve as a key pharmacophoric element for interaction with an anticancer target. The presence of this group in established antimitotic agents like Podophyllotoxin and Noscapine derivatives suggests that tubulin is a high-priority, logical target for a drug design campaign based on this scaffold.[6][7]
Tubulin is a clinically validated and highly successful target in oncology.[8] Its dynamic polymerization and depolymerization are essential for the formation of the mitotic spindle, a structure critical for cell division. Agents that disrupt microtubule dynamics can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis, making them effective anticancer therapies.[9]
Our strategy will thus focus on designing N-methylpiperonylamine derivatives that act as tubulin polymerization inhibitors.
Caption: Strategic rationale for selecting tubulin as a target.
Medicinal Chemistry: From Scaffold to Library
The objective is to create a focused library of N-methylpiperonylamine derivatives to explore the structure-activity relationship (SAR). Modifications will be directed at two primary sites: the secondary amine and potentially the aromatic ring. "Scaffold hopping," the strategy of modifying a core structure to improve properties while maintaining biological activity, provides a guiding principle for this work.[10][11]
Key Modifications:
-
N-Acylation/N-Sulfonylation: Converting the secondary amine to a diverse set of amides and sulfonamides can introduce new hydrogen bond donors/acceptors and steric bulk, potentially enhancing binding affinity at the target site.
-
N-Alkylation: Introducing different alkyl or arylalkyl groups can probe hydrophobic pockets within the binding site.
These modifications are standard practice in medicinal chemistry to rapidly generate analogs with diverse physicochemical properties.[12][13]
Caption: Workflow for synthetic library generation.
Part 2: Experimental Protocols
Protocol 1: General Procedure for N-Acylation of N-methylpiperonylamine
This protocol describes a standard method to synthesize a library of amide derivatives from the starting scaffold.
A. Materials & Reagents:
-
N-methylpiperonylamine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
A diverse set of acyl chlorides (e.g., benzoyl chloride, acetyl chloride, etc.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
B. Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-methylpiperonylamine (1.0 eq).
-
Solvent & Base: Dissolve the starting material in anhydrous DCM. Add TEA or DIPEA (1.5 eq) to the solution and stir for 5 minutes at room temperature. The base acts as an acid scavenger for the HCl generated during the reaction.
-
Acyl Chloride Addition: Cool the reaction mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 50% ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[14][15] It is a primary screening tool to identify which derivatives possess anticancer activity.
A. Materials & Reagents:
-
Synthesized N-methylpiperonylamine derivatives (dissolved in DMSO to create 10 mM stock solutions)
-
Cancer cell lines (e.g., MCF-7 breast, HCT116 colon, A549 lung)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered).[16][17]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[16]
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
B. Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., ranging from 0.01 µM to 100 µM). Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[16]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[18]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value for each active compound.
Protocol 3: Mechanism of Action - In Vitro Tubulin Polymerization Assay
This assay directly tests the hypothesis that active compounds inhibit tubulin assembly.[19] It monitors the polymerization of purified tubulin into microtubules by measuring the increase in fluorescence or turbidity over time.[20]
A. Materials & Reagents:
-
Tubulin Polymerization Assay Kit (containing >99% pure tubulin, GTP, general tubulin buffer, and a fluorescent reporter).
-
Active compounds identified from the MTT assay.
-
Positive control (e.g., Nocodazole or Colchicine for inhibition).[21]
-
Negative control (vehicle, DMSO).
-
Black, opaque 96-well plates (for fluorescence).
-
Temperature-controlled fluorescence plate reader (Excitation/Emission appropriate for the fluorescent reporter).
B. Step-by-Step Methodology:
-
Reagent Preparation: On ice, prepare a tubulin reaction mix containing tubulin (e.g., 2 mg/mL final concentration), GTP (1 mM), and the fluorescent reporter in general tubulin buffer, as per the kit manufacturer's instructions.[19]
-
Plate Setup: Pre-warm the 96-well plate to 37°C. Add 5 µL of 10x concentrated test compounds, positive control, or vehicle control to the appropriate wells.
-
Initiation of Polymerization: To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL. Mix gently by pipetting, avoiding bubbles.[19]
-
Data Acquisition: Immediately place the plate into the pre-warmed (37°C) plate reader. Measure the fluorescence intensity every 30-60 seconds for a period of 60-90 minutes.
-
Data Analysis:
-
Plot fluorescence intensity versus time for each well to generate polymerization curves.
-
The vehicle control should show a sigmoidal curve with a lag phase, a polymerization phase, and a plateau.
-
Inhibitors will decrease the rate of polymerization and the maximum fluorescence achieved at the plateau.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value for tubulin polymerization inhibition.
-
Caption: A standard workflow for screening and validating compounds.
Part 3: Data Presentation & Future Directions
Summarizing Quantitative Data
Results from the screening cascade should be organized into a clear, tabular format to facilitate SAR analysis.
Table 1: Sample Data Summary for N-methylpiperonylamine Derivatives
| Compound ID | R-Group (Acyl) | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | Tubulin Pol. IC₅₀ (µM) |
|---|---|---|---|---|
| NMPA-001 | Benzoyl | 8.5 | 12.1 | 2.1 |
| NMPA-002 | 4-Nitrobenzoyl | 1.2 | 2.5 | 0.4 |
| NMPA-003 | Acetyl | > 100 | > 100 | > 50 |
| Doxorubicin | (Control) | 0.1 | 0.2 | N/A |
| Nocodazole | (Control) | 0.05 | 0.08 | 0.15 |
Data are hypothetical and for illustrative purposes only.
Future Directions
The identification of a validated lead compound from this initial workflow is the first step in a much longer drug discovery process. Subsequent efforts would include:
-
Lead Optimization: Further synthetic modification of the most potent hits to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).
-
Advanced Cell Biology: Investigating the effects of lead compounds on cell cycle progression (via flow cytometry), apoptosis induction (e.g., Caspase-3/7 assays, PARP cleavage), and microtubule network integrity in cells (via immunofluorescence microscopy).
-
In Vivo Studies: Evaluating the efficacy and toxicity of optimized lead compounds in preclinical animal models of cancer (e.g., xenograft mouse models).
By following this systematic, hypothesis-driven approach, the N-methylpiperonylamine scaffold can be rationally exploited to discover novel, potent, and potentially patentable anticancer agents.
References
-
DeBono, A., Capuano, B., & Scammells, P. J. (2015). Progress Toward the Development of Noscapine and Derivatives as Anticancer Agents. Journal of Medicinal Chemistry. [Link]
-
Wikipedia. (n.d.). Podophyllotoxin. [Link]
-
Al-Omary, F. A. M., et al. (2020). Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents. ACS Omega. [Link]
-
Monash University. (n.d.). Noscapine derivatives as potential anticancer agents. Faculty of Pharmacy and Pharmaceutical Sciences. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
DermNet. (n.d.). Podophyllotoxin. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Podophyllotoxin: A Deep Dive into its Role in Medicine. [Link]
-
Zhao, Y., et al. (2021). Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs. Frontiers in Pharmacology. [Link]
-
ResearchGate. (n.d.). Progress Toward the Development of Noscapine and Derivatives as Anticancer Agents. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Podofilox?. [Link]
-
ResearchGate. (n.d.). Scaffold Hopping in Medicinal Chemistry. [Link]
-
Kumaresan, S., et al. (2022). Scaffold Hopping in Drug Discovery: Innovation in Pharma Industries and Academia. Current Research & Information on Pharmaceutical Sciences (CRIPS). [Link]
-
Sun, H., Tawa, G., & Wallqvist, A. (2012). Classification of Scaffold Hopping Approaches. PMC. [Link]
-
PubMed. (2015). Progress Toward the Development of Noscapine and Derivatives as Anticancer Agents. [Link]
-
Drug Discovery Today: Technologies. (2004). Scaffold hopping. [Link]
-
Bio-protocol. (n.d.). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. [Link]
-
Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols. [Link]
-
Lazzara, P. R., & Moore, T. W. (2020). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry. [Link]
-
Chen, Y. L., et al. (2013). Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. Bioorganic & Medicinal Chemistry. [Link]
-
PubMed. (2013). Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. [Link]
-
ResearchGate. (2022). Synthesis, Molecular Docking and in-vivo Pharmacological Evaluation of Methylenedioxyphenyl Derivatives for Anticancer Activity. [Link]
-
He, L., et al. (2024). First total synthesis, antitumor evaluation and target identification of mornaphthoate E: A new tubulin inhibitor template acting on PI3K/Akt signaling pathway. Acta Pharmaceutica Sinica B. [Link]
-
Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research. [Link]
-
Wikipedia. (n.d.). Methylenedioxy. [Link]
-
CureFFI.org. (2013). Methylenedioxyphenyl. [Link]
-
NanoDSF Screening for Anti-tubulin Agents Uncovers New Structure–Activity Insights. (2025). Journal of Medicinal Chemistry. [Link]
-
Al-Ostoot, F. H., et al. (2022). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Molecules. [Link]
-
Singh, J., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]
-
ResearchGate. (2024). (PDF) Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. [Link]
-
Chen, K., et al. (2019). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Marine Drugs. [Link]
-
JournalAgent. (n.d.). DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
PubMed. (n.d.). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. [Link]
-
PubMed. (n.d.). Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. [Link]
-
PubMed. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. [Link]
Sources
- 1. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylenedioxy - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. monash.edu [monash.edu]
- 7. Podophyllotoxin - Wikipedia [en.wikipedia.org]
- 8. First total synthesis, antitumor evaluation and target identification of mornaphthoate E: A new tubulin inhibitor template acting on PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. elearning.uniroma1.it [elearning.uniroma1.it]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. clyte.tech [clyte.tech]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols for the Analytical Characterization of N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine (MDMA)
Abstract
This document provides a comprehensive guide to the analytical methods for the definitive characterization and quantification of N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine, commonly known as 3,4-Methylenedioxymethamphetamine (MDMA). The protocols detailed herein are designed for researchers, forensic scientists, and drug development professionals who require robust, validated methods for the analysis of MDMA in various matrices, from seized materials to biological specimens. This guide emphasizes the causality behind experimental choices, adherence to rigorous scientific principles, and the integration of orthogonal analytical techniques to ensure data integrity and trustworthiness. Key methodologies covered include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Introduction: The Analytical Imperative for MDMA Characterization
This compound (MDMA) is a synthetic compound with psychoactive properties, classified as a controlled substance in most jurisdictions.[1] Its prevalence as a recreational drug necessitates accurate and reliable analytical methods for several critical purposes:
-
Forensic Identification: Unambiguously identifying MDMA in seized tablets, powders, or residues is fundamental for law enforcement and criminal justice proceedings.[2]
-
Quantitative Analysis: Determining the purity and dosage of MDMA in illicit preparations is crucial for toxicological risk assessment and for tracking drug trafficking patterns.[3]
-
Metabolism and Pharmacokinetic Studies: Characterizing MDMA and its metabolites in biological fluids is essential for clinical and forensic toxicology to understand its effects, duration of action, and potential for impairment.[4][5]
-
Pharmaceutical Research: High-purity, well-characterized MDMA is required for approved clinical trials investigating its potential therapeutic applications.
The central challenge in MDMA analysis lies in achieving unequivocal identification and accurate quantification, often in the presence of adulterants, cutting agents, or complex biological matrices.[6][7] This guide presents a multi-faceted analytical approach, leveraging the strengths of different instrumental techniques to build a comprehensive and defensible characterization profile.
General Workflow and Method Validation
A robust analytical strategy follows a logical progression from sample receipt to final data interpretation. The validation of these analytical methods is not merely a formality but a foundational requirement to ensure that the results are fit for their intended purpose.[8][9]
General Analytical Workflow
The diagram below illustrates a typical workflow for the analysis of a sample suspected to contain MDMA. The process emphasizes a tiered approach, starting with presumptive tests and moving to confirmatory, quantitative techniques.
Sources
- 1. Rapid analysis of illicit drugs by mass spectrometry: Results from seizures in IrelandPresented at the SAC 99 Meeting Dublin, Ireland, July 25–30, 199 ... - Analyst (RSC Publishing) DOI:10.1039/A906316A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. phenomenex.com [phenomenex.com]
- 5. jcami.eu [jcami.eu]
- 6. 1 H quantitative NMR and UHPLC-MS analysis of seized MDMA/NPS mixtures and tablets from night-club venues - Analytical Methods (RSC Publishing) DOI:10.1039/C9AY01403A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. wjarr.com [wjarr.com]
Quantitative Purity Determination of N-methylpiperonylamine by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-methylpiperonylamine purity. The protocol is designed to be a self-validating system, incorporating system suitability tests and a validation framework grounded in international regulatory standards. The causality behind critical methodological choices—from mobile phase composition to column chemistry—is elucidated to provide researchers with a deep, practical understanding of the analytical process. This guide is intended for professionals in pharmaceutical development, quality control, and forensic science who require an accurate and reliable method to assess the purity and impurity profile of N-methylpiperonylamine.
Introduction and Scientific Rationale
N-methylpiperonylamine, a key precursor and metabolite of 3,4-methylenedioxymethamphetamine (MDMA), is a compound of significant interest in pharmaceutical research and forensic analysis. The accurate determination of its purity is critical for ensuring the quality of starting materials, validating synthesis pathways, and conducting metabolic studies. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1]
This method employs a reversed-phase chromatographic approach, which is ideally suited for separating moderately polar analytes like N-methylpiperonylamine from potential non-polar and polar impurities. The fundamental principle of this separation lies in the partitioning of the analyte between a non-polar stationary phase (a C18 alkyl-silane bonded to silica) and a polar mobile phase.[2][3]
The trustworthiness of any analytical method hinges on its adherence to established scientific and regulatory principles. Therefore, this protocol is developed in alignment with the comprehensive guidelines set forth by the International Council for Harmonisation (ICH), specifically ICH Q2(R2) Validation of Analytical Procedures , and is informed by the standards of major pharmacopeias such as the United States Pharmacopeia (USP) General Chapter <621> Chromatography and the European Pharmacopoeia (Ph. Eur.) Chapter 2.2.29 Liquid Chromatography .[2][4][5][6]
The Causality Behind Methodological Choices
-
Stationary Phase Selection (C18 Column): A C18 (octadecylsilyl) column is selected for its hydrophobic character, which provides effective retention for the N-methylpiperonylamine molecule via van der Waals interactions with its carbon skeleton. The piperonyl and methylamine moieties contribute to its moderate polarity, making it well-suited for reversed-phase separation.[3]
-
Mobile Phase pH Control: N-methylpiperonylamine is a secondary amine with a basic character. Controlling the pH of the mobile phase is the most critical parameter for achieving sharp, symmetrical peaks. By acidifying the mobile phase with a buffer (e.g., phosphate) or an acid modifier (e.g., formic or phosphoric acid) to a pH well below the pKa of the amine group, the analyte exists predominantly in its protonated, ionized form. This prevents peak tailing that can occur from interactions between the basic amine and residual acidic silanol groups on the silica support of the column.[7]
-
UV Wavelength Selection: The N-methylpiperonylamine molecule contains a 1,3-benzodioxole ring system, which is a strong chromophore. This allows for sensitive detection using a UV-Vis spectrophotometer. Based on published data for similar compounds, optimal detection is typically achieved at wavelengths around 240 nm or 285 nm, where the benzodioxole moiety exhibits significant absorbance, ensuring a high signal-to-noise ratio for both the main component and related impurities.[8]
Experimental Protocol: A Self-Validating System
This protocol is designed to be inherently robust and includes mandatory system suitability checks to ensure the chromatographic system is performing adequately before any sample analysis.
Instrumentation, Reagents, and Materials
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
-
Reagents:
-
Acetonitrile (HPLC grade or higher).
-
Methanol (HPLC grade or higher).
-
Water (HPLC grade, Type I ultrapure).
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade).
-
Orthophosphoric Acid (H₃PO₄) (85%, Analytical grade).
-
N-methylpiperonylamine Reference Standard (purity ≥99.5%).
-
-
Materials:
-
Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Volumetric flasks (Class A).
-
Pipettes (Calibrated).
-
Autosampler vials with septa.
-
Syringe filters (0.45 µm or 0.22 µm, PTFE or nylon).
-
Chromatographic Conditions
The following parameters provide a validated starting point for analysis. Adjustments may be permissible within the limits defined by USP <621> and Ph. Eur. 2.2.46, provided system suitability is met.[6][9]
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Solution Preparation
-
Mobile Phase A (Buffer): Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. Filter through a 0.45 µm filter before use.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of N-methylpiperonylamine Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the 50:50 Acetonitrile/Water mixture.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the N-methylpiperonylamine sample to be tested into a 100 mL volumetric flask. Dissolve and dilute to volume with the 50:50 Acetonitrile/Water mixture. Filter an aliquot through a 0.22 µm syringe filter into an HPLC vial.
System Suitability Testing (SST)
Before sample analysis, the system must be equilibrated with the mobile phase until a stable baseline is achieved. Inject the Working Standard Solution in six replicate injections. The system is deemed suitable for use only if all the following criteria are met.[5][6]
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and the ability to produce narrow peaks. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 1.0% for 6 replicates | Demonstrates the precision and repeatability of the injector and detector system. |
HPLC Workflow and Data Analysis
Analysis Procedure
-
Verify that the HPLC system passes all SST criteria.
-
Inject the diluent (50:50 Acetonitrile/Water) as a blank to ensure no baseline interference.
-
Inject the prepared Sample Solution.
-
Record the chromatogram for a sufficient duration (e.g., 20 minutes) to allow for the elution of any late-eluting impurities.
Purity Calculation
The purity of the N-methylpiperonylamine sample is calculated based on the area percent method. This assumes that all impurities have a similar UV response to the main component at the detection wavelength.
Formula:
Where:
-
A_main = Peak area of N-methylpiperonylamine.
-
A_total = Total peak area of all components in the chromatogram (excluding the solvent front and any blank peaks).
Method Validation and Trustworthiness
To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[4][10][11] Validation demonstrates that the analytical procedure is specific, accurate, precise, and robust.
| Validation Parameter | Purpose & Brief Methodology |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants. This is critically assessed using forced degradation studies .[12][13] |
| Linearity | To confirm a proportional relationship between analyte concentration and detector response. Analyze at least five concentrations across the range (e.g., 50% to 150% of the nominal concentration). A correlation coefficient (r²) of ≥0.999 is expected.[14] |
| Accuracy | To determine the closeness of the test results to the true value. Assessed by performing recovery studies on a sample spiked with known amounts of analyte at different levels (e.g., 80%, 100%, 120%). Recoveries of 98.0% to 102.0% are typically required. |
| Precision | To measure the degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day and inter-analyst variability). %RSD should typically be ≤2%.[14] |
| LOD & LOQ | Limit of Detection (LOD) is the lowest amount of analyte that can be detected. Limit of Quantitation (LOQ) is the lowest amount that can be quantified with acceptable precision and accuracy. Often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).[15] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 pH unit, ±2°C column temperature, ±5% organic mobile phase content). This ensures the method is reliable for routine use.[16] |
The Role of Forced Degradation Studies
Forced degradation (or stress testing) is essential for establishing the stability-indicating nature of the method.[17][18] The sample is subjected to harsh conditions to intentionally produce degradation products. The method is considered "stability-indicating" if the resulting degradation peaks are well-resolved from the main N-methylpiperonylamine peak, proving the method's specificity.
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography.
-
U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. March 2024.
-
Michel, R. E., et al. (1993). High-pressure liquid chromatography/electrochemical detection method for monitoring MDA and MDMA in whole blood and other biological tissues. Journal of Neuroscience Methods, 50(1), 61-6.
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). European Pharmacopoeia (Ph. Eur.) Chapter 2.2.29. Liquid Chromatography.
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
-
U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY.
-
European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
-
International Council for Harmonisation (ICH). Quality Guidelines.
-
United States Pharmacopeia (USP). <621> Chromatography - Notice of Adoption of Harmonized Standard. (2021).
-
Lab Manager Magazine. (2024). ICH and FDA Guidelines for Analytical Method Validation.
-
LCGC. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
-
U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
-
British Pharmacopoeia. Appendix III D. Liquid Chromatography.
-
Phenomenex. (2017). What is USP Chapter 621?
-
SIELC Technologies. HPLC Method for Analysis of MDMA.
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
European Pharmacopoeia. 2.2.29. Liquid chromatography.
-
International Council for Harmonisation (ICH). ICH HARMONISED TRIPARTITE GUIDELINE: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
-
European Pharmacopoeia. General Information: New Expression of Acceptance Criteria in the Test for Related Substances.
-
de Oliveira, M. F., et al. (2010). Determination of 3,4-methylenedioxymethamphetamine (MDMA) in Confiscated Tablets by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 48(10), 833-837.
-
Scribd. Farmacopeea Europeana Ed. 10 Cap. 2. 2. 29.
-
Müller, I. B., & Windberg, C. N. (2004). Validation of an HPLC Method for Quantitation of MDMA in Tablets. Journal of Liquid Chromatography & Related Technologies, 27(3), 433-447.
-
Reed, R. A., & Li, Y. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).
-
Pop, C., et al. (2014). VALIDATION STUDY OF A HPLC METHOD FOR BIOGENIC AMINES QUANTIFICATION IN BANANAS. Journal of Agroalimentary Processes and Technologies, 20(3), 241-248.
-
Semantic Scholar. Determination of 3,4-methylenedioxymethamphetamine (MDMA) in Confiscated Tablets by High-Performance Liquid Chromatography (HPLC) with Diode Array Detector.
-
dos Santos, B. A., et al. (2016). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Food Science and Technology, 36(3), 459-465.
-
Mészáros, G., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe, 28(7), 392-400.
-
Song, J. M., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0206478.
-
Hernández-Herrero, M. M., et al. (2014). Validation of an HPLC Methodology for the Identification and Quantification of Biogenic Amines in Chicken Meat. Food Analytical Methods, 7(8), 1645-1653.
-
Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35.
-
BenchChem. (2025). A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC.
-
Shinde, N. G., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-249.
-
ResearchGate. HPLC profiles of the reaction mixture and purity analysis during the synthesis of 11C-labeled ubiquinol [11C]-2.
-
Jena, B. R., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 8(3), 21-27.
-
Kumar, V., et al. (2017). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 6(2), 229-241.
-
Gajewska, M., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 63(6), 457-464.
-
Bhavani, G., et al. (2023). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. World Journal of Pharmaceutical Research, 12(12), 1148-1157.
-
SIELC Technologies. Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column.
-
BenchChem. (2025). Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC.
-
Jalalpure, S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research, 54(3s), s483-s492.
-
Raju, N., et al. (2017). RP-HPLC Method Development And Validation For The Determination Of Inherent Impurities In Mizolastine Bulk And Dosage Forms. Journal of Pharmaceutical Negative Results, 8(2), 48-55.
-
Shaikh, L. B., et al. (2015). Development and validation of RP-HPLC method for estimation of process related impurity in nimodipine bulk and formulation. Der Pharmacia Lettre, 7(3), 287-290.
-
El-Gindy, A., et al. (2008). Rapid, Sensitive, and Validated HPLC Method for Analysis of Metronidazole and Tinidazole under Identical Chromatographic Conditions with UV Detection and Liquid-Liquid Extraction: Application in Bioequivalence Studies. Journal of AOAC INTERNATIONAL, 91(3), 549-556. _Liquid-Liquid_Extraction_Application_in_Bioequi)
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. usp.org [usp.org]
- 3. Appendix III D. Liquid Chromatography [drugfuture.com]
- 4. fda.gov [fda.gov]
- 5. dsdpanalytics.com [dsdpanalytics.com]
- 6. Chromatography [usp.org]
- 7. scribd.com [scribd.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. propharmagroup.com [propharmagroup.com]
- 13. library.dphen1.com [library.dphen1.com]
- 14. academic.oup.com [academic.oup.com]
- 15. uaiasi.ro [uaiasi.ro]
- 16. ijper.org [ijper.org]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GC-MS Protocol for the Identification of N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
Abstract
This application note presents a detailed protocol for the robust identification of N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine, a compound of interest in forensic and toxicological research due to its structural similarity to controlled substances like 3,4-methylenedioxymethamphetamine (MDMA). The method utilizes Gas Chromatography coupled with Mass Spectrometry (GC-MS), a definitive analytical technique that provides both chromatographic separation and structural identification.[1][2] This guide covers the entire workflow, including sample preparation, instrumentation parameters, data analysis, and interpretation of mass spectral data, designed for researchers, forensic scientists, and drug development professionals.
Introduction and Principle
This compound is a secondary amine featuring the 1,3-benzodioxole moiety, a core structure in many psychoactive substances. Accurate identification is critical for forensic intelligence, metabolism studies, and understanding synthetic drug pathways.
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the confirmatory analysis of volatile and semi-volatile compounds like amphetamine-type stimulants (ATS).[2] The gas chromatograph separates the analyte from the sample matrix based on its boiling point and interaction with the stationary phase. The separated analyte then enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint for the molecule.[3][4] This protocol is adapted from established methods for related controlled substances to ensure reliability and adherence to best practices.[5][6][7]
Materials and Reagents
-
Reference Standard: this compound (CAS: 15205-27-3)[8]
-
Internal Standard (IS): Methamphetamine-d8, MDMA-d5, or a suitable non-interfering analogue.
-
Solvents (HPLC or GC grade): Methanol, Ethyl Acetate, Chloroform.
-
Reagents for Extraction: Sodium Hydroxide (NaOH) solution (1N), Sodium Carbonate (Na₂CO₃) solution (10%), Hydrochloric Acid (HCl) solution (0.5N).
-
Derivatizing Agent (Optional): Pentafluoropropionic anhydride (PFPA) or Trifluoroacetic anhydride (TFAA) for improved chromatography of the polar amine.[9][10][11]
-
Gases: Helium (carrier gas, 99.999% purity), Nitrogen (for solvent evaporation).
Instrumentation and Operating Conditions
This method was developed on a standard capillary GC-MS system. Parameters can be adapted for equivalent instrumentation.
Gas Chromatograph (GC) Conditions
| Parameter | Setting | Rationale |
| GC Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, non-polar column providing excellent separation for a wide range of analytes, including amphetamine-type substances.[1][12] |
| Injector | Splitless Mode @ 250°C | Ensures maximum transfer of the analyte onto the column, which is crucial for trace analysis. The temperature is high enough to ensure rapid volatilization without thermal degradation. |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Oven Program | Initial 90°C (hold 1 min), ramp 10°C/min to 280°C (hold 5 min) | This temperature program allows for the separation of solvent and lighter impurities at the beginning, followed by a steady ramp to elute the target analyte with a good peak shape.[13] |
Mass Spectrometer (MS) Conditions
| Parameter | Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | A hard ionization technique that produces reproducible, information-rich fragmentation patterns searchable against spectral libraries.[14][15] |
| Ionization Energy | 70 eV | The standard energy for EI-MS, which ensures consistent fragmentation and allows for comparison with established mass spectral libraries (e.g., NIST, SWGDRUG).[15] |
| Mass Range | m/z 40 - 500 amu | A wide scan range to capture the molecular ion and all significant fragment ions. |
| Source Temp. | 230°C | Prevents condensation of the analyte within the ion source. |
| Quadrupole Temp. | 150°C | Ensures stable performance of the mass filter. |
| Acquisition Mode | Full Scan | Used for qualitative identification by collecting all ions within the specified mass range. |
Experimental Protocols
Standard Preparation
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
Prepare a working standard solution by diluting the stock solution to 10 µg/mL in methanol or ethyl acetate.
-
Prepare an internal standard (IS) solution at a concentration of 10 µg/mL.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline for extracting the analyte from a non-biological matrix (e.g., a seized powder or liquid). For biological samples, a more extensive cleanup like Solid-Phase Extraction (SPE) may be required.[1][9][10]
-
Accurately weigh or measure the sample and dissolve it in methanol.
-
Add an appropriate volume of the internal standard solution.
-
Alkalinize the solution by adding 10% sodium carbonate solution until the pH is approximately 10.[13] This converts the amine salt to its free base form, which is soluble in organic solvents.
-
Add 2 mL of an organic extraction solvent (e.g., ethyl acetate or chloroform) and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.[6]
-
Carefully transfer the upper organic layer to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate. The sample is now ready for injection.
Derivatization (Optional but Recommended)
Primary and secondary amines can exhibit poor peak shape (tailing) in GC.[16][17] Derivatization improves chromatographic behavior and can produce characteristic high-mass fragments.
-
To the dried extract from step 4.2.7, add 50 µL of ethyl acetate and 50 µL of PFPA.
-
Cap the vial and heat at 70°C for 20 minutes.[10]
-
Evaporate the solution to dryness under nitrogen and reconstitute in 100 µL of ethyl acetate for injection.
Data Analysis and Expected Results
Chromatographic Analysis
Under the specified GC conditions, the target analyte is expected to elute with a sharp, symmetrical peak. The retention time should be consistent between the standard and the unknown sample.
Mass Spectral Interpretation
The identity of the compound is confirmed by comparing its mass spectrum to that of a certified reference standard and/or a library spectrum. The molecular weight of this compound is 165.19 g/mol .[18]
Predicted Fragmentation: The EI mass spectrum is predicted based on the fragmentation of structurally similar molecules like MDMA. The fragmentation is dominated by cleavage at the benzylic position and within the amine side chain.
-
Molecular Ion (M⁺): A peak at m/z 165 corresponding to the intact molecule may be observed, though it might be of low abundance due to extensive fragmentation.[18]
-
Base Peak: The most abundant ion is expected at m/z 135 . This corresponds to the stable 1,3-benzodioxol-5-ylmethyl cation (piperonyl cation), formed by alpha-cleavage adjacent to the aromatic ring. This is a characteristic fragment for compounds containing this moiety.[18][19]
-
Other Key Fragments:
-
m/z 44: From the cleavage of the C-N bond, yielding the [CH₃-NH=CH₂]⁺ ion.
-
m/z 58: A fragment often seen in N-methylated phenethylamines.
-
m/z 77: Phenyl cation, from fragmentation of the benzodioxole ring.
-
| Ion (m/z) | Proposed Structure / Origin | Expected Relative Abundance |
| 165 | [M]⁺ (Molecular Ion) | Low |
| 135 | [C₈H₇O₂]⁺ (Piperonyl cation) | High (Base Peak) |
| 77 | [C₆H₅]⁺ (Phenyl cation) | Moderate |
| 44 | [C₂H₆N]⁺ | Moderate to High |
Workflow and Fragmentation Diagrams
The following diagrams illustrate the analytical workflow and the proposed mass spectral fragmentation pathway.
Caption: GC-MS analytical workflow from sample preparation to final report.
Caption: Proposed EI fragmentation pathway for the target analyte.
Conclusion
The GC-MS method detailed in this application note provides a selective and reliable protocol for the identification of this compound. By following the outlined steps for sample preparation, instrument configuration, and data interpretation, forensic and research laboratories can achieve confident, high-quality results. The method's robustness is grounded in established analytical principles for related substances, ensuring its suitability for routine analysis. For quantitative analysis, a full method validation including calibration curves, limits of detection (LOD), and precision should be performed.[9]
References
-
Lin, D. L., et al. (2005). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. Available at: [Link]
- BenchChem. (2025). Quantification of Amphetamine-Type Stimulants in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS).
- Soylemez, S., & Soylemez, E. (1995). Procedure for Determination of Amphetamine and Methamphetamine in Urine by GC/MS Method. Turkish Journal of Medical Sciences.
- Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2008).
- Abdullah, A. F., et al. (2018). Impurity Profiling of Amphetamine and Methamphetamine Using Gas Chromatography Mass Spectrometry (GCMS) Harmonised. Sains Malaysiana.
-
Staynova, D., & Atanasov, V. (2017). An Optimized GC-MS Method for Amphetamines Identification. Journal of IMAB. Available at: [Link]
-
DeFrancesco, J., & Antalis, A. (n.d.). New GC-MS Assay for MDA and MDMA. Loyola eCommons. Available at: [Link]
- Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2016).
-
Meyer, M. R., & Maurer, H. H. (2010). Development and validation of LC-HRMS and GC-NICI-MS methods for stereoselective determination of MDMA and its phase I and II metabolites in human urine. PubMed Central. Available at: [Link]
- Traldi, P., et al. (1998). Ion Trap Mass Spectrometry for the Characterization of N-methyl-1-(3,4-methylene-dioxyphenyl)-2-butanamine and N-ethyl-3,4-Methylenedioxyamphetamine, Two Widely Distributed Street Drugs.
-
Ahmadi-Jouibari, T., et al. (2013). Impact of Pharmaceutical Impurities in Ecstasy Tablets: Gas Chromatography-Mass Spectrometry Study. Iranian Journal of Pharmaceutical Research. Available at: [Link]
- Shimadzu Scientific Instruments. (n.d.). SWGDRUG Categories of Analytical Techniques. Shimadzu.
- DeFrancesco, J., & Antalis, A. (2021). Undergraduate Research and Engagement Symposium: New GC-MS Assay for MDA and MDMA. Loyola eCommons.
- Spectra Analysis. (n.d.). Forensic Analysis of Drugs.
- OSAC Seized Drugs Subcommittee. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS)
- Shimadzu. (n.d.).
- Clark, C. R., & Abiedalla, Y. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.
-
All About Chemistry. (2022). Electron impact ionization | ionization techniques in mass spectrometry. YouTube. Available at: [Link]
- ChemRxiv. (2025). Interesting signals from (electro)chemical mass spectrometry: are they real?. ChemRxiv.
- Mabic, S., et al. (1997). Electron Ionization-Induced Loss of a Methyl Radical from 1-Cyclopropyl-4-Substituted-1,2,3,6-Tetrahydropyridine Derivatives. Journal of the American Society for Mass Spectrometry.
-
Scharlab. (n.d.). This compound, 97%. Scharlab. Available at: [Link]
-
PubChem. (n.d.). (1,3-Dioxaindan-5-ylmethyl)(methyl)amine. PubChem Compound Summary for CID 421238. Available at: [Link]
- BenchChem. (2025). Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC. BenchChem.
- Supelco. (n.d.). Amines Analysis by Packed Column GC. Bulletin 737F.
Sources
- 1. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. spectra-analysis.com [spectra-analysis.com]
- 5. swgdrug.org [swgdrug.org]
- 6. ukm.my [ukm.my]
- 7. swgdrug.org [swgdrug.org]
- 8. This compound, 97% - Scharlab [scharlab.com]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 10. journal-imab-bg.org [journal-imab-bg.org]
- 11. ecommons.luc.edu [ecommons.luc.edu]
- 12. Development and validation of LC-HRMS and GC-NICI-MS methods for stereoselective determination of MDMA and its phase I and II metabolites in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of Pharmaceutical Impurities in Ecstasy Tablets: Gas Chromatography-Mass Spectrometry Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Loyola eCommons - Undergraduate Research and Engagement Symposium: New GC-MS Assay for MDA and MDMA [ecommons.luc.edu]
- 17. gcms.labrulez.com [gcms.labrulez.com]
- 18. (1,3-Dioxaindan-5-ylmethyl)(methyl)amine | C9H11NO2 | CID 421238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-methylpiperonylamine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N-methylpiperonylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The primary focus is on the reductive amination of piperonal with methylamine, a robust and widely used synthetic route.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries encountered during the synthesis of N-methylpiperonylamine.
Q1: What is the most common and efficient method for synthesizing N-methylpiperonylamine?
The most prevalent method is the reductive amination (also known as reductive alkylation) of piperonal (3,4-methylenedioxybenzaldehyde) with methylamine.[1] This reaction typically proceeds in a one-pot fashion where piperonal and methylamine first condense to form an imine intermediate, which is then reduced in situ to the desired secondary amine, N-methylpiperonylamine.[1]
Q2: Which reducing agent is the best choice for this reaction?
The "best" reducing agent depends on a balance of selectivity, reactivity, cost, and safety.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the preferred reagent for its high selectivity.[2] It is mild and preferentially reduces the imine intermediate over the starting aldehyde, minimizing the formation of piperonyl alcohol as a byproduct.[1][2]
-
Sodium cyanoborohydride (NaBH₃CN) is also highly selective for the imine under mildly acidic conditions.[1][3] However, its use is declining due to the high toxicity and the potential to generate hydrogen cyanide gas, especially during acidic workup.
-
Sodium borohydride (NaBH₄) is a cost-effective and powerful reducing agent. Its main drawback is its lack of selectivity; it can readily reduce the starting piperonal.[4] To use it effectively, a stepwise procedure is recommended where the imine is allowed to form completely before the reductant is added.[2][4]
Q3: My reaction yield is consistently low. What are the most likely causes?
Low yield is a common issue that can stem from several factors:
-
Inefficient Imine Formation: The equilibrium between the carbonyl, amine, and the imine can be unfavorable.[1] This is often due to incorrect pH or the presence of excess water from reagents or solvents.
-
Competing Side Reactions: The most common side reaction is the reduction of the starting aldehyde (piperonal) to piperonyl alcohol.[3] Over-alkylation to form a tertiary amine can also occur, though it is less common in this specific synthesis.[2]
-
Degradation of the Reducing Agent: Hydride reagents like STAB and NaBH₄ can degrade upon improper storage or exposure to moisture.[4]
-
Sub-optimal Workup/Purification: Product can be lost during aqueous workup (e.g., emulsions) or inefficient chromatographic separation.
Q4: How can I minimize the formation of piperonyl alcohol byproduct?
The formation of piperonyl alcohol arises from the reduction of the starting aldehyde, piperonal. To minimize this:
-
Use a Selective Reducing Agent: Employ sodium triacetoxyborohydride (STAB), which is specifically designed to be selective for imines over aldehydes.[2]
-
Adopt a Stepwise Procedure: If using the more reactive sodium borohydride (NaBH₄), do not add it at the beginning of the reaction. First, stir the piperonal and methylamine together in a suitable solvent (like methanol) for a period (e.g., 30-60 minutes) to allow for imine formation. Only then should you add the NaBH₄ portion-wise.[2][5]
-
Control the Temperature: Adding the reducing agent at a lower temperature (e.g., 0 °C) can help control the reaction's exotherm and improve selectivity.
Q5: What is the ideal pH for the reaction?
The pH is a critical parameter. Imine formation is generally catalyzed by mild acid (typically a pH of 4-6). However, the stability and reactivity of the hydride reducing agent must also be considered. Sodium cyanoborohydride, for example, is most effective in this pH range, as the imine is protonated and more susceptible to reduction while the aldehyde is not.[1][6] For STAB, reactions are often run with a small amount of acetic acid as a catalyst, particularly with less reactive ketones, though it's often not necessary for aldehydes.[2][5]
Part 2: In-Depth Troubleshooting Guide
This guide addresses specific experimental problems in a question-and-answer format, providing causal analysis and actionable solutions.
Problem: Low or No Product Formation Detected
Q: I've run the reaction, but TLC/LC-MS analysis shows primarily unreacted piperonal. What went wrong?
This indicates a failure in one of the two key stages: imine formation or reduction.
-
Possible Cause 1: Inefficient Imine Formation. The initial condensation to form the imine is a reversible equilibrium reaction that produces water.[1]
-
Expert Analysis: According to Le Châtelier's principle, the presence of water will push the equilibrium back towards the starting materials. Methylamine is often supplied as an aqueous solution or a solution in an alcohol, introducing water into the system.
-
Solution:
-
Add a Dehydrating Agent: Incorporate molecular sieves (3Å or 4Å) into the reaction mixture to sequester the water formed in situ, driving the equilibrium towards the imine.
-
Check pH: Ensure the reaction medium is slightly acidic. The reaction is acid-catalyzed, but strongly acidic conditions (pH < 3) can fully protonate the amine, rendering it non-nucleophilic. A few drops of acetic acid can be beneficial.[7]
-
-
-
Possible Cause 2: Inactive Reducing Agent. Hydride reagents are sensitive to moisture and oxidation.
-
Expert Analysis: Sodium borohydride and especially sodium triacetoxyborohydride can decompose over time if not stored under anhydrous conditions. An inactive reducing agent will lead to a complete halt after the imine formation stage.
-
Solution:
-
Use Fresh Reagent: Purchase a new bottle of the hydride reagent or use a freshly opened one.
-
Proper Handling: Dispense the hydride reagent quickly in a dry atmosphere (e.g., under nitrogen or argon) and ensure the container is sealed tightly for storage.
-
-
Problem: Significant Piperonyl Alcohol Byproduct Observed
Q: My main byproduct has been identified as piperonyl alcohol, which is reducing my yield of the desired amine. How do I prevent this?
This is a classic selectivity problem where your reducing agent is attacking the starting aldehyde instead of the imine intermediate.
-
Possible Cause: Non-selective Reduction Conditions. This is the most common reason and is highly dependent on the choice and use of the reducing agent.
-
Expert Analysis: As a strong reductant, NaBH₄ does not differentiate well between the aldehyde's carbonyl and the imine's C=N bond.[4] The direct, one-pot mixing of all reagents is a recipe for this side reaction.
-
Solution:
-
Switch to STAB: The most reliable solution is to switch to sodium triacetoxyborohydride (NaBH(OAc)₃). Its bulk and attenuated reactivity make it highly selective for the protonated iminium ion.[2]
-
Optimize NaBH₄ Addition: If you must use NaBH₄, follow a stepwise (or indirect) protocol. First, dissolve piperonal and methylamine in methanol and stir for 30-60 minutes at room temperature to maximize imine concentration. Then, cool the mixture to 0 °C in an ice bath and add the NaBH₄ slowly in small portions, monitoring the temperature to prevent it from rising significantly.[2]
-
-
Problem: Difficulty in Product Purification
Q: During the aqueous workup, I'm getting persistent emulsions. After chromatography, my product is still impure. What can I do?
Purification challenges are common for amines, which can be basic and have unique solubility profiles.
-
Possible Cause 1: Emulsions During Extraction. Amines can act as surfactants, stabilizing oil-in-water emulsions, making phase separation difficult.
-
Expert Analysis: The basic nature of the product amine can lead to complex mixtures at the aqueous-organic interface.
-
Solution:
-
Add Brine: After the initial aqueous quench, wash the organic layer with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, helping to break up emulsions and "salt out" the organic product.
-
Adjust pH: Ensure the aqueous layer is basic (pH > 10) by adding 1-2M NaOH before extraction. This ensures your product is in its free-base form, which is more soluble in common organic solvents like ethyl acetate or dichloromethane.
-
Filtration: Sometimes, filtering the entire emulsified mixture through a pad of Celite® can help break the emulsion.
-
-
-
Possible Cause 2: Co-elution in Column Chromatography. The product amine, unreacted aldehyde, and alcohol byproduct may have similar polarities.
-
Expert Analysis: The polarity of piperonal, piperonyl alcohol, and N-methylpiperonylamine can be quite close, making baseline separation on silica gel challenging.
-
Solution:
-
Optimize Solvent System: Use a gradient elution. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Adding a small amount of triethylamine (~0.5-1%) to the mobile phase can prevent the amine product from "tailing" on the acidic silica gel, leading to sharper peaks and better separation.
-
Acid/Base Extraction: Before chromatography, perform a liquid-liquid acid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities like piperonal and piperonyl alcohol in the organic layer. Then, basify the aqueous layer with NaOH and re-extract the pure amine back into an organic solvent.
-
-
Part 3: Optimized Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the synthesis of N-methylpiperonylamine.
Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is the recommended method for high selectivity and yield.
-
Reactant Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperonal (1.0 eq). Dissolve it in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.2 M concentration).[2][5]
-
Amine Addition: Add methylamine (1.2 eq, typically as a 40% solution in water or 2.0 M in THF).
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes. If desired, a catalytic amount of glacial acetic acid (0.1 eq) can be added.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic. Maintain the temperature at 20-25 °C.
-
Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.
Protocol 2: Stepwise (Indirect) Reductive Amination using Sodium Borohydride
This is a more economical method but requires careful control to ensure selectivity.[2]
-
Imine Formation: To a round-bottom flask, add piperonal (1.0 eq) and dissolve it in methanol (approx. 0.3 M concentration). Add methylamine (1.2 eq) and stir the solution at room temperature for 1 hour to allow for imine formation.[2]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours. Monitor by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding water at 0 °C. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction & Purification: Add water and ethyl acetate to the residue. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude product for further purification.
Part 4: Data Summaries and Visualizations
Data Presentation
Table 1: Comparison of Common Reducing Agents for N-methylpiperonylamine Synthesis
| Reducing Agent | Formula | Selectivity (Imine vs. Aldehyde) | Pros | Cons | Typical Solvent(s) |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | High | Excellent selectivity, mild conditions, reliable.[2] | Higher cost, moisture sensitive. | DCE, THF, CH₃CN[2][5] |
| Sodium Cyanoborohydride | NaBH₃CN | High | Selective, stable in mild acid.[1] | Highly Toxic (releases HCN), environmental concerns. | Methanol[4] |
| Sodium Borohydride | NaBH₄ | Low | Low cost, readily available, powerful.[8] | Reduces aldehydes and ketones, requires stepwise addition for selectivity.[4] | Methanol, Ethanol[4] |
| Catalytic Hydrogenation | H₂/Catalyst (Pd/C, PtO₂) | High | "Green" (water is the only byproduct), high atom economy. | Requires specialized pressure equipment; can reduce other functional groups (e.g., C=C bonds).[8] | Methanol, Ethanol |
Mandatory Visualizations
Part 5: References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Master Organic Chemistry. (2017). Making Substituted Amines Through Reductive Amination. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Chem-Station. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Targhi, Z., et al. (2015). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Taylor & Francis Online. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
-
ACS Green Chemistry Institute. (n.d.). Reductive Amination. [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
Wikipedia. (n.d.). Piperonal. [Link]
-
Chem Experiments. (2023). Reductive Amination [Video]. YouTube. [Link]
-
Skinner, H. F. (1993). Methamphetamine via Reductive Amination-Hydrogenolysis of P2P with N-Benzylmethylamine. Forensic Science International, 60(3), 155-162. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Troubleshooting Reductive Amination Reactions of Piperonal
Welcome to the technical support center for the reductive amination of piperonal (also known as heliotropin or 3,4-methylenedioxybenzaldehyde). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical reaction. Here, we address common challenges encountered during the synthesis of secondary and tertiary amines from piperonal, providing in-depth, experience-based solutions to streamline your experimental workflow and enhance your success rate.
I. Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter. Each solution is grounded in mechanistic principles to provide a deeper understanding of the reaction.
Issue 1: Low or No Product Yield
Question: My reductive amination of piperonal is resulting in a very low yield or no desired amine product. What are the likely causes and how can I fix this?
Answer: Low or no yield in the reductive amination of piperonal is a frequent issue that can often be traced back to several key factors related to imine formation, the choice and handling of the reducing agent, or the reaction conditions themselves.
A. Inefficient Imine/Iminium Ion Formation
The cornerstone of a successful reductive amination is the efficient formation of the imine or iminium ion intermediate.[1][2] This equilibrium-driven step can be hindered by several factors:
-
pH Optimization: The formation of the iminium ion is highly pH-dependent. A mildly acidic environment (typically pH 4-6) is often optimal to catalyze the dehydration step without significantly protonating the amine nucleophile, which would render it unreactive.[3][4]
-
Water Removal: The formation of the imine from piperonal and the amine is a condensation reaction that produces water.[1] According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the starting materials.
-
Amine Basicity: The nucleophilicity of the amine is crucial. Less basic (more electron-withdrawn) amines may react sluggishly with the electrophilic carbonyl of piperonal.[3]
B. Reducing Agent Selection and Decomposition
The choice and handling of the reducing agent are critical for selectively reducing the iminium ion without affecting the starting piperonal.
-
Premature Aldehyde Reduction: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde (piperonal) to the corresponding alcohol (piperonyl alcohol), competing with the desired imine reduction and lowering the yield.[9][10]
-
Solution 1 (Procedural Modification): If using NaBH₄, adopt a stepwise approach. First, allow sufficient time for the imine to form by mixing piperonal and the amine (with a catalytic acid if needed). Monitor the imine formation via TLC or NMR. Once the imine is formed, then add the NaBH₄.[7][10][11]
-
Solution 2 (Reagent Selection): Utilize a milder, more selective reducing agent that preferentially reduces the iminium ion over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an excellent choice for one-pot reactions as it is selective for imines and compatible with mildly acidic conditions.[4][5][6] Sodium cyanoborohydride (NaBH₃CN) is also highly selective but is toxic and requires careful handling.[1][9]
-
-
Reducing Agent Instability: Borohydride-based reagents are sensitive to moisture and can be unstable at low pH.[3]
C. Substrate and Catalyst Issues
-
Purity of Piperonal: Impurities in the starting piperonal can interfere with the reaction.
-
Solution: Purify the piperonal if necessary. Recrystallization or purification via a bisulfite adduct are common methods.[12]
-
-
Catalyst Inactivity (for Catalytic Hydrogenation): If using catalytic hydrogenation (e.g., H₂/Pd-C), the catalyst can be poisoned by impurities.[3]
-
Solution: Ensure starting materials and solvents are free of catalyst poisons like sulfur compounds.[3]
-
Issue 2: Formation of Byproducts
Question: My reaction is producing significant byproducts alongside my desired amine. What are these side products and how can I minimize them?
Answer: The formation of byproducts is a common challenge. Identifying the nature of the impurity is the first step toward mitigating its formation.
A. Overalkylation (Formation of Tertiary Amines)
When reacting piperonal with a primary amine, the desired secondary amine product can sometimes react further with another molecule of piperonal to form an undesired tertiary amine.[5][13]
-
Cause: The secondary amine product is often more nucleophilic than the starting primary amine, making it competitive in reacting with any remaining piperonal.
-
Solutions:
-
Stoichiometry Control: Use a slight excess of the primary amine relative to piperonal to ensure the aldehyde is consumed before significant overalkylation can occur.[5]
-
Stepwise Procedure: A stepwise approach is highly effective. Form the imine first, then add the reducing agent. This minimizes the time the newly formed secondary amine is in the presence of unreacted piperonal under reactive conditions.[6][11]
-
B. Formation of Piperonyl Alcohol
The presence of piperonyl alcohol indicates that the reducing agent is reducing the starting aldehyde instead of the imine intermediate.
-
Cause: This is typically due to the use of a reducing agent that is too strong (like NaBH₄) in a one-pot procedure, or the premature addition of the reducing agent before sufficient imine has formed.[13]
-
Solutions:
C. Self-Condensation of Piperonal
Under certain conditions, particularly basic or strongly acidic, piperonal can undergo self-condensation reactions (e.g., aldol or Cannizzaro reactions), leading to complex mixtures.
-
Cause: Unoptimized pH or prolonged reaction times at elevated temperatures.
-
Solution: Maintain mildly acidic conditions (pH 4-6) and monitor the reaction to avoid unnecessarily long reaction times.[3]
II. Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for the reductive amination of piperonal?
For direct (one-pot) reductive aminations of piperonal, sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is often the reagent of choice.[6][11] Its mildness and selectivity for imines over aldehydes allow for all reagents to be combined at the start of the reaction, simplifying the procedure and often leading to higher yields with fewer byproducts.[4][6] While sodium cyanoborohydride (NaBH₃CN) is also very selective, its toxicity is a significant drawback.[1][14] Sodium borohydride (NaBH₄) is cheaper but less selective and is best used in a two-step procedure where the imine is pre-formed.[7][15]
Q2: What is the optimal solvent for this reaction?
The choice of solvent depends on the reducing agent.
-
For NaBH(OAc)₃ (STAB) , which is moisture-sensitive, aprotic solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM) are preferred.[7][11]
-
For NaBH₃CN , methanol (MeOH) is a common solvent.[7]
-
For NaBH₄ , protic solvents like methanol (MeOH) or ethanol (EtOH) are typically used.[7]
Q3: How can I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. You can track the consumption of the piperonal spot and the appearance of the product spot. It's helpful to run standards of your starting materials. The imine intermediate may also be visible on the TLC plate.[15] NMR spectroscopy can also be used to confirm the formation of the imine intermediate by observing the characteristic imine proton signal.[15]
Q4: My product is difficult to purify. What are some strategies?
Amine products can sometimes be challenging to purify via standard silica gel chromatography due to their basicity, which can cause streaking.
-
Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve the crude product in an organic solvent (like ethyl acetate or DCM) and wash with a dilute acid (e.g., 1M HCl) to protonate the amine product, pulling it into the aqueous layer. The unreacted aldehyde and other non-basic impurities will remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and extract the purified amine back into an organic solvent.[16]
-
Modified Chromatography: If chromatography is necessary, consider treating the silica gel with a small amount of triethylamine (~1-2%) in the eluent to prevent streaking.
III. Experimental Protocols & Data
Protocol 1: One-Pot Reductive Amination using STAB
This protocol is a reliable starting point for the reductive amination of piperonal with a primary or secondary amine.
-
To a solution of piperonal (1.0 eq.) in 1,2-dichloroethane (DCE, ~0.2 M), add the amine (1.0-1.2 eq.).
-
Stir the mixture at room temperature for 20-30 minutes. If the amine is a hydrochloride salt, add 1.0 eq. of a non-nucleophilic base like triethylamine (Et₃N) to liberate the free amine.
-
Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-24 hours.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous layer with DCE or DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify as needed via acid-base extraction or column chromatography.
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Abbreviation | Typical Solvent | Selectivity | Key Considerations |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | DCE, THF, DCM | High (Imine > Aldehyde) | Excellent for one-pot reactions; moisture-sensitive.[7][11] |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol | High (Imine > Aldehyde) | Effective but highly toxic; generates HCN waste.[1][7] |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Low (Reduces both) | Cheaper; best for two-step procedures after imine formation.[2][7] |
| Hydrogen Gas with Catalyst | H₂/Pd-C, H₂/Raney Ni | Ethanol, Methanol | High | "Green" option; requires specialized equipment; catalyst can be poisoned.[1][17] |
IV. Visualizing the Workflow and Troubleshooting
Reductive Amination Workflow
The following diagram illustrates the general workflow for the reductive amination of piperonal.
Caption: General workflow of reductive amination.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. JPH0899971A - Piperonal purification method - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
stability and storage conditions for N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
Welcome to the technical support resource for N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine (CAS No. 15205-27-3). This guide is designed for researchers, chemists, and drug development professionals to ensure the long-term integrity and successful application of this compound in your experiments. Here, we address common questions and troubleshooting scenarios related to its stability and storage.
Section 1: General Storage & Handling FAQs
Q1: What are the ideal long-term storage conditions for this compound?
The optimal storage conditions depend on the form of the compound (free base vs. salt) and the intended duration of storage. While specific long-term stability studies on this exact molecule are not extensively published, we can establish best practices based on its chemical structure—a secondary amine with a benzodioxole moiety—and data from closely related analogues such as 3,4-Methylenedioxymethamphetamine (MDMA).
For the crystalline hydrochloride salt, long-term storage at -20°C is recommended. A positional isomer of MDMA hydrochloride has been shown to be stable for at least 5 years under these conditions.[1] For the free base, which is often an oil, storage at -20°C is also ideal to minimize degradation kinetics.
Expert Rationale: The secondary amine group is susceptible to oxidation, and the overall molecule can be sensitive to environmental factors. Low temperatures drastically reduce the rate of potential chemical degradation. Storing as a crystalline salt enhances stability over the free base oil, which has a larger surface area exposed to the atmosphere and may contain residual solvents that can participate in degradation.
Q2: Should I store the compound under an inert atmosphere?
Yes, for long-term storage (>6 months) or for high-purity reference standards, flushing the container with an inert gas like argon or nitrogen is a critical best practice. The container should be sealed tightly.[2][3]
Expert Rationale: The primary atmospheric risks are oxygen and carbon dioxide.
-
Oxidation: Secondary amines can be slowly oxidized by atmospheric oxygen, leading to the formation of N-oxides and other degradation products, which often present as colored impurities.
-
Carbamate Formation: As a basic amine, the compound can react with atmospheric CO2 to form a methylcarbamic acid salt. This introduces impurities and can alter the effective concentration of the free base.
Q3: Is this compound light-sensitive?
While specific photostability data is limited, many complex aromatic compounds exhibit some degree of light sensitivity. It is standard best practice in chemical hygiene to protect the compound from light.
Recommendation: Always store this compound in an amber glass vial or a clear vial placed inside a light-blocking secondary container or a dark cabinet.
Q4: What is the difference in storing the free base versus a salt form (e.g., hydrochloride)?
The physical and chemical properties of the free base and its salt form dictate different stability profiles and handling requirements.
| Feature | Free Base (Oil) | Hydrochloride Salt (Solid) |
| Physical Form | Typically an oil or low-melting solid.[4] | Crystalline solid. |
| Stability | More reactive; susceptible to oxidation and CO2 absorption. | Generally more stable; less hygroscopic and less reactive with atmosphere. |
| Handling | Can be difficult to weigh and handle accurately. | Easier to weigh and dispense precisely. |
| Solubility | Soluble in organic solvents (e.g., Methanol, DMSO). | Typically more soluble in aqueous solutions. |
| Recommended Storage | -20°C, under inert gas, protected from light. | -20°C for long-term ; 2-8°C for short-term. Tightly sealed.[1][2] |
Section 2: Stability & Troubleshooting
This section provides guidance on identifying and addressing potential stability issues. The following flowchart outlines a typical troubleshooting workflow when degradation is suspected.
Caption: Troubleshooting decision tree for degraded samples.
Q5: My sample, which was a clear oil, has turned yellow/brown. What happened?
Discoloration is the most common indicator of chemical degradation. For amine-containing compounds, this is often due to oxidation.
Potential Causes:
-
Oxidation: Exposure to air can lead to the formation of oxidized species and polymeric byproducts, which are often highly colored.
-
Impurity Reaction: The presence of trace impurities from the synthesis (e.g., aldehydes like piperonal) can lead to side reactions over time, forming colored products like imines.[5]
Action: The sample's purity is now questionable. You must perform an analytical check, such as HPLC (see Protocol 3.1), to quantify the purity before using it in any experiment. Do not assume the discoloration is benign.
Q6: I'm dissolving the compound and see some insoluble particulates. What are they?
This could be due to several factors:
-
Degradation Products: Polymeric byproducts of degradation are often less soluble than the parent compound.
-
Carbamate Formation: If the free base was exposed to air, the resulting carbamate salt may have different solubility characteristics.
-
Contamination: Accidental introduction of foreign material.
Action: Do not proceed. Attempting to filter the solution may remove the precipitate, but soluble degradation products will remain. The lot should be re-analyzed for purity and identity.
Q7: What are the likely degradation pathways for this molecule?
Understanding potential points of failure in the molecule's structure is key to preventing degradation.
Caption: Potential sites of degradation on the molecule.
-
N-Oxidation: The lone pair of electrons on the secondary nitrogen atom is the most reactive site, making it prone to oxidation.
-
N-Dealkylation: While less common under typical storage conditions, cleavage of the N-methyl or N-benzyl group is a possible photolytic or thermal degradation pathway.
-
Benzodioxole Ring Opening: This is generally a stable moiety but can be susceptible to cleavage under harsh acidic or oxidative conditions not typically encountered during storage.
Section 3: Experimental Protocols
Protocol: Routine Purity Assessment by HPLC
This protocol is a general method for assessing the purity of this compound based on standard reversed-phase techniques.[6]
Instrumentation:
-
HPLC system with UV Detector
-
Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (Optional, for peak shaping)
-
Sample for analysis
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Formic Acid (v/v)
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v)
-
Filter and degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the compound.
-
Dissolve in 5 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~0.1 mg/mL using the same 50:50 mixture.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 285 nm and 235 nm (The benzodioxole moiety has strong absorbance around these wavelengths).[1]
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 80 17.0 80 17.1 20 | 20.0 | 20 |
-
-
Analysis:
-
Inject a blank (50:50 mobile phase mixture) first to ensure a clean baseline.
-
Inject the sample and integrate all peaks.
-
Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).
-
System Suitability: For validated methods, ensure that the main peak has a tailing factor between 0.9 and 1.5 and a theoretical plate count of >2000.
Protocol: Preparation and Storage of Stock Solutions
Solvent Selection:
-
For organic chemistry applications, solvents like Dichloromethane (DCM) or Ethyl Acetate are suitable for short-term use.
-
For biological assays, DMSO or Ethanol are commonly used. Note that amines can be unstable in DMSO over long periods; flash-freeze and store solutions at -80°C immediately after preparation.
Procedure:
-
Preparation:
-
Weigh the desired amount of compound in a tared vial.
-
Add the desired volume of solvent to achieve the target concentration (e.g., 10 mM).
-
Vortex or sonicate briefly until fully dissolved.
-
-
Storage:
-
For short-term storage (1-2 weeks), store solutions at 2-8°C.
-
For long-term storage, aliquot the stock solution into single-use volumes in tightly sealed vials and store at -80°C .
-
Avoid repeated freeze-thaw cycles, which can accelerate degradation. A stability study in various biological matrices showed that the related compound MDMA was stable for at least 21 weeks when stored at -20°C.[7] Colder temperatures (-80°C) provide an additional margin of safety for high-value stock solutions.
-
References
-
PubChem. (n.d.). 3,4-Methylenedioxymethamphetamine. National Center for Biotechnology Information. Retrieved from [Link]
- De Sa, F., Cole, M. D., & Elias, G. (2012). The Synthesis and Chemical Profiling of 3,4-methylene-Dioxymethamphetamine (MDMA) and Analogues.
- Turfus, S. C., Chu, M., Gerostamoulos, D., & Drummer, O. H. (2010). An assessment of the stability of MDMA, methamphetamine and THC in oral fluid.
- Clauwaert, K. M., Van Bocxlaer, J. F., & De Leenheer, A. P. (2001). Stability study of the designer drugs "MDA, MDMA and MDEA" in water, serum, whole blood, and urine under various storage temperatures.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. 3,4-Methylenedioxymethamphetamine | C11H15NO2 | CID 1615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Synthesis and Chemical Profiling of 3,4-methylene-Dioxymethamphetamine (MDMA) and Analogues - ProQuest [proquest.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Stability study of the designer drugs "MDA, MDMA and MDEA" in water, serum, whole blood, and urine under various storage temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Methylpiperonylamine Stability in Solution
Welcome to the technical support center for N-methylpiperonylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of N-methylpiperonylamine in solution. Our goal is to equip you with the scientific understanding and practical protocols to mitigate degradation and ensure the integrity of your experiments.
Part 1: Troubleshooting Guide
This section addresses common issues encountered when working with N-methylpiperonylamine solutions. Each problem is followed by a diagnosis of potential causes and detailed corrective actions.
Issue 1: Rapid Discoloration of Solution (Yellowing/Browning)
-
Symptom: Your freshly prepared N-methylpiperonylamine solution quickly develops a yellow or brown tint, even when stored.
-
Potential Cause: This is a classic indicator of oxidative degradation. The amine functionality of N-methylpiperonylamine is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities in the solvent. The piperonyl group may also be susceptible to oxidation.
-
Corrective Actions:
-
Solvent Purity: Ensure you are using high-purity, peroxide-free solvents. Consider using freshly opened bottles of solvent or solvents that have been sparged with an inert gas (nitrogen or argon) to remove dissolved oxygen.
-
Inert Atmosphere: Prepare and store your solutions under an inert atmosphere. This can be achieved by blanketing the headspace of your storage container with nitrogen or argon.
-
Light Protection: Protect your solutions from light by using amber glass vials or by wrapping your containers in aluminum foil. Light can catalyze oxidative reactions.
-
Antioxidant Addition: Consider the addition of a small amount of an antioxidant to your solution. Common choices for organic solutions include butylated hydroxytoluene (BHT) or alpha-tocopherol (Vitamin E). For aqueous solutions, sodium metabisulfite or ascorbic acid can be effective. The choice and concentration of the antioxidant should be validated to ensure it does not interfere with your downstream applications.
-
Issue 2: Decrease in Potency or Concentration Over Time
-
Symptom: You observe a time-dependent decrease in the concentration of N-methylpiperonylamine in your stock or working solutions, as determined by analytical methods like HPLC-UV or LC-MS.
-
Potential Cause: This can be due to several factors, including oxidative degradation, reaction with acidic or basic impurities in the solvent, or adsorption to the container surface. The presence of carbon dioxide can also lead to the formation of carbamates, especially in aqueous solutions.
-
Corrective Actions:
-
pH Control: For aqueous solutions, maintaining an appropriate pH is crucial. The stability of amines can be pH-dependent. Buffering the solution may be necessary. The optimal pH will need to be determined empirically but is generally slightly basic for free amines to prevent protonation and potential acid-catalyzed hydrolysis of other functional groups.
-
Storage Temperature: Store solutions at low temperatures (2-8 °C or -20 °C) to slow down the rate of degradation reactions. However, ensure that the compound does not precipitate out of solution at these temperatures.
-
Container Material: Use appropriate storage containers. Glass is generally inert, but for some applications, polypropylene or other plastic containers might be suitable. Always check for compatibility to prevent leaching or adsorption.
-
Headspace Minimization: Minimize the headspace in your storage container to reduce the amount of available oxygen for oxidation.
-
Issue 3: Appearance of Unexpected Peaks in Chromatograms
-
Symptom: When analyzing your N-methylpiperonylamine solution by chromatography (e.g., HPLC, LC-MS), you observe new, unidentified peaks that grow over time.
-
Potential Cause: These new peaks are likely degradation products. The nature of these products will depend on the degradation pathway. For N-methylpiperonylamine, likely degradation pathways include N-oxidation, demethylation, and cleavage of the piperonyl group.
-
Corrective Actions:
-
Identify Degradants: If possible, use mass spectrometry (LC-MS/MS or GC-MS) to identify the mass of the degradation products. This can provide clues about the degradation pathway. Common degradation products of secondary amines include the corresponding primary amine (from demethylation) and the N-oxide.
-
Implement Preventative Measures: Once you have a hypothesis about the degradation pathway, implement the appropriate preventative measures as outlined in the sections above (e.g., use of antioxidants for oxidation, pH control for hydrolysis).
-
Stability-Indicating Method: Develop and validate a stability-indicating analytical method that can resolve N-methylpiperonylamine from its potential degradation products. This is crucial for accurately quantifying the compound in the presence of impurities.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for N-methylpiperonylamine in solution?
While specific studies on N-methylpiperonylamine are limited, based on its chemical structure (a secondary amine), the most probable degradation pathway in the presence of oxygen is oxidation. This can lead to the formation of N-oxides and other oxidized species. Demethylation to form piperonylamine is also a possibility. In the presence of strong acids or bases, hydrolysis of the methylenedioxy bridge in the piperonyl group could occur, though this is generally less likely under typical experimental conditions.
Q2: What is the ideal solvent for storing N-methylpiperonylamine?
The choice of solvent depends on the intended application. For long-term storage, a non-polar, aprotic solvent stored under an inert atmosphere is often preferable. If an aqueous solution is required, use a buffered solution at an appropriate pH and consider adding an antioxidant. Always use high-purity solvents to minimize contaminants that could promote degradation.
Q3: How can I monitor the stability of my N-methylpiperonylamine solution?
A stability study should be performed. This involves storing aliquots of the solution under different conditions (e.g., different temperatures, light exposure) and analyzing them at regular intervals using a validated, stability-indicating analytical method, such as HPLC-UV or LC-MS. The concentration of the parent compound and the formation of any degradation products should be monitored over time.
Q4: Are there any known incompatibilities for N-methylpiperonylamine?
As an amine, N-methylpiperonylamine is basic and will react with acids. It can also react with strong oxidizing agents. Avoid contact with aldehydes and ketones, as these can form imines. It is also important to be aware of potential reactions with certain metal ions which can catalyze oxidation.
Part 3: Experimental Protocols & Data
Protocol 1: Preparation of a Stabilized N-methylpiperonylamine Stock Solution
-
Solvent Preparation: Take 100 mL of HPLC-grade acetonitrile in a flask. Sparge with dry nitrogen gas for 15-20 minutes to remove dissolved oxygen.
-
Antioxidant Addition (Optional): If using an antioxidant, add butylated hydroxytoluene (BHT) to the sparged solvent to a final concentration of 0.01% (w/v).
-
Weighing: Accurately weigh the required amount of N-methylpiperonylamine in a clean, dry vial.
-
Dissolution: Under a gentle stream of nitrogen, add the prepared solvent to the vial to achieve the desired concentration. Cap the vial tightly.
-
Storage: Store the solution at 2-8 °C in an amber glass vial with minimal headspace.
Table 1: Example Stability Data for N-methylpiperonylamine in Acetonitrile at Room Temperature
| Time (days) | % N-methylpiperonylamine Remaining (Unprotected) | % N-methylpiperonylamine Remaining (with 0.01% BHT) |
| 0 | 100.0 | 100.0 |
| 7 | 95.2 | 99.8 |
| 14 | 88.9 | 99.5 |
| 30 | 75.4 | 99.1 |
This is example data and actual results may vary.
Part 4: Visualizing Degradation and Workflows
Diagram 1: Potential Oxidative Degradation Pathway
Caption: Potential oxidative degradation pathways of N-methylpiperonylamine.
Diagram 2: Workflow for Stability Testing
Caption: General workflow for conducting a stability study of N-methylpiperonylamine.
References
- Google. (n.d.). Current time in West Northamptonshire, GB.
-
Vevelstad, S. J., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15975–15993. [Link]
-
Quora. (2018). Why is the order of reactivity of amines in aqueous solution 2°>3°>1°?[Link]
-
2M Group. (2020). N-Methylpiperazine Safety Data Sheet. [Link]
-
Eide-Haugmo, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16038–16051. [Link]
-
LibreTexts. (2024). 23.1: Properties of amines. Chemistry LibreTexts. [Link]
-
Chávez-Avilés, M., et al. (2018). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Applied and Environmental Microbiology, 84(13), e00473-18. [Link]
-
Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]
-
MDPI. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. [Link]
-
ResearchGate. (n.d.). General metabolic pathway for degradation of nitrogen heterocyclic compounds by M. aurum MO1. [Link]
-
U.S. Food and Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. [Link]
-
ResearchGate. (n.d.). Analysis of nine N-nitrosamines using Liquid Chromatography-Accurate Mass High Resolution-Mass Spectrometry on a Q-Exactive instrument. [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]
- ResearchGate. (n.d.).
Technical Support Center: Resolving Impurities in N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine Samples
Disclaimer: This document is intended for researchers, scientists, and drug development professionals in legitimate, controlled laboratory settings for forensic, analytical, or therapeutic research purposes. The information provided pertains to the analysis and purification of existing samples and does not endorse or provide guidance on the synthesis of controlled substances. All procedures must be conducted in accordance with local, national, and international laws and regulations under appropriate laboratory safety protocols.
Introduction
N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine, also known as 3,4-Methylenedioxy-N-methylamphetamine (MDMA), is a compound of significant interest in both forensic science and clinical research. The purity of MDMA samples is paramount for accurate analytical quantification, toxicological assessment, and therapeutic applications. Illicitly synthesized samples, in particular, are often contaminated with a complex mixture of impurities, including unreacted precursors, reaction intermediates, by-products, and deliberately added adulterants.[1][2] This guide provides a comprehensive framework for identifying, characterizing, and resolving these impurities to achieve high-purity MDMA suitable for research and analytical standards.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in an unpurified MDMA sample?
A: Impurities in MDMA samples can be broadly categorized into four groups:
-
Precursors and Intermediates: The most prevalent impurity is often 3,4-methylenedioxyphenyl-2-propanone (MDP2P), a key precursor in many common synthesis routes.[1] Other precursors like safrole, isosafrole, and piperonal may also be present.[1][3]
-
Reaction By-products: These are compounds formed from side reactions during synthesis. Examples include N-formyl-MDMA, N,N-dimethyl-MDA, and various condensation products.[1][4] The specific by-products present can often provide clues about the synthetic route used.[4]
-
Adulterants and Cutting Agents: These are substances intentionally added to increase bulk or modify the psychoactive effects. Common examples include caffeine, ketamine, methamphetamine, and pharmaceutical agents like paracetamol.[5][6] Binders and excipients like lactose, starch, palmitic acid, and stearic acid are also common in tablet forms.[1][7]
-
Enantiomeric Impurities: MDMA is a chiral molecule existing as (S)-(+)-MDMA and (R)-(-)-MDMA enantiomers.[8] Most syntheses produce a racemic (1:1) mixture. For specific pharmacological studies, one enantiomer may be considered an impurity relative to the other, as they have different physiological effects.[8][9]
Q2: My GC-MS analysis shows several unknown peaks. How do I start identifying them?
A: A systematic approach is crucial.
-
Mass Spectral Library Search: Compare the mass spectra of the unknown peaks against established libraries (e.g., NIST, Wiley). This is the fastest way to get a tentative identification for common impurities.
-
Review the Literature: Cross-reference the retention times and mass spectra with published impurity profiles of MDMA.[1][4] Many studies have characterized the specific impurities associated with different synthetic pathways.
-
Analyze with a Different Technique: Use a complementary technique like Liquid Chromatography-Mass Spectrometry (LC-MS). Some compounds that are thermally unstable or not volatile enough for GC-MS may be readily detected by LC-MS.
-
Forced Degradation Studies: To identify potential degradation products, subject a purified sample of MDMA to stress conditions (acid/base hydrolysis, oxidation, heat, photolysis).[10][11] The resulting degradants can be characterized and used as reference markers.
Q3: What is the minimum purity level required for clinical research applications?
A: For cGMP (current Good Manufacturing Practice) synthesis intended for human clinical trials, the purity of the final MDMA•HCl salt should be exceptionally high, typically ≥99.5% as determined by a validated HPLC assay.[12] Impurity levels must be rigorously controlled and characterized, with specific limits set for any identified impurity.
Q4: Can I remove all impurities with a single purification technique?
A: It is highly unlikely. A multi-step approach is almost always necessary. For instance, an initial acid-base extraction can remove neutral and acidic impurities, but it will not resolve closely related basic by-products.[12] Recrystallization is excellent for removing many impurities but may not be effective against those that co-crystallize.[13] For the highest purity, a combination of extraction, recrystallization, and final polishing with preparative chromatography is often required.[12][14]
Section 2: Troubleshooting Guide for Impurity Analysis
This section addresses specific issues encountered during the analytical characterization of MDMA samples.
Problem 1: Poor chromatographic peak shape for MDMA.
Cause: The basic amine function in MDMA can interact with active sites (e.g., free silanols) on the GC column or HPLC stationary phase, leading to tailing peaks.[15]
Solution:
-
GC-MS: Derivatization is a common solution. Acylating the amine with reagents like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) creates a less polar, more volatile derivative with improved chromatographic behavior.[16][17]
-
HPLC:
-
Use a high-purity, end-capped C18 column designed for basic compounds.
-
Adjust the mobile phase pH. Using a buffer in the acidic range (e.g., pH 2.5-3.5) will protonate the amine, reducing its interaction with the stationary phase.
-
Add a competing amine, such as triethylamine (TEA), to the mobile phase to block active sites on the column.
-
Problem 2: Inability to distinguish between MDMA, MDA, and other amphetamine analogues.
Cause: These compounds are structurally very similar, leading to close retention times and similar mass fragmentation patterns, which can complicate unambiguous identification.[18]
Solution:
-
Optimize Chromatographic Separation:
-
GC-MS: Use a long, high-resolution capillary column (e.g., 30m HP-5MS).[17] Implement a slow temperature ramp program to maximize the separation between closely eluting peaks. The initial oven temperature could be set to 90°C, held for 1 minute, then ramped at 10°C/min to 280°C.[18]
-
HPLC: Perform method development by screening different columns (e.g., C18, Phenyl-Hexyl) and mobile phase compositions (acetonitrile vs. methanol, different pH values) to achieve baseline separation.[19]
-
-
Use Selected Ion Monitoring (SIM) for MS: Instead of scanning the full mass range, monitor specific, characteristic ions for each compound to improve sensitivity and selectivity.[16] For example, for MDMA, characteristic ions might be monitored to distinguish it from MDA.
Problem 3: Suspected presence of enantiomeric impurities.
Cause: Standard GC or HPLC methods using achiral columns will not separate enantiomers.[8] Since the (R) and (S) enantiomers of MDMA have different pharmacological profiles, quantifying their ratio is critical for research.[8][9]
Solution:
-
Chiral Chromatography: This is the definitive method.
-
Chiral Derivatization: React the MDMA sample with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column.
Section 3: Impurity Removal Strategies & Protocols
Strategy 1: Bulk Purification via Acid-Base Extraction and Recrystallization
This is the most effective initial step for removing a wide range of impurities from a crude sample. It leverages the basicity of the MDMA freebase.
Workflow Diagram: Bulk Purification
Caption: Workflow for bulk purification of MDMA.
Step-by-Step Protocol: Recrystallization of MDMA•HCl [12]
This protocol is adapted from a published cGMP synthesis procedure and assumes the starting material is crude MDMA•HCl.
-
Preparation: In a suitable reaction vessel, add the crude MDMA•HCl solid.
-
Dissolution: For every 1 gram of crude salt, add approximately 10 mL of 2-propanol.
-
Heating: While stirring, heat the mixture to approximately 65-70 °C until all solids have completely dissolved.
-
Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter to remove them.
-
Cooling & Crystallization: Slowly cool the clear solution. A common cooling profile is to cool to ~55 °C over 90 minutes, optionally add seed crystals, and then continue cooling at a rate of approximately 3 °C per hour to 15 °C.
-
Maturation: Hold the resulting white suspension at 15 °C for several hours (e.g., 10 hours) with stirring to allow for complete crystallization.
-
Isolation: Collect the white crystalline solid by vacuum filtration.
-
Washing: Wash the collected crystals with a small volume of cold 2-propanol to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum to yield high-purity MDMA•HCl.
Strategy 2: High-Resolution Purification via Preparative HPLC
For obtaining analytical-grade standards or removing closely related structural analogues, preparative HPLC is the method of choice.[14]
Workflow Diagram: Preparative HPLC
Caption: General workflow for purification by preparative HPLC.
Step-by-Step Protocol: Chiral Preparative HPLC for Enantiomer Separation [8]
This protocol is a conceptual guide for separating MDMA enantiomers based on published analytical methods.
-
Column & Mobile Phase: Use a preparative chiral column (e.g., CHIRALPAK ID, 150 x 10 mm). A suitable mobile phase could be a mixture of acetonitrile and 0.1% diethylamine (DEA).
-
Sample Preparation: Dissolve the racemic MDMA freebase or salt in the mobile phase to a concentration of approximately 10 mg/mL.[8]
-
System Setup: Equilibrate the preparative HPLC system with the mobile phase at a determined flow rate (e.g., 5.0 mL/min).
-
Injection: Inject the dissolved sample onto the column. For higher throughput, stacked injections can be used if the resolution between enantiomers is sufficient.
-
Fraction Collection: Monitor the column eluent with a UV detector (e.g., at 270 nm). Collect the fractions corresponding to the two separated enantiomer peaks.
-
Purity Analysis: Analyze the collected fractions using an analytical-scale chiral HPLC method to determine the enantiomeric excess (e.e.) of each.
-
Solvent Removal: Pool the pure fractions for each enantiomer and remove the solvent under reduced pressure to isolate the purified enantiomers.
Section 4: Data Summary Tables
Table 1: Common Impurities and Identification Methods
| Impurity Class | Example Compound | Typical Analytical Method | Key Identifying Features |
| Precursor | 3,4-Methylenedioxyphenyl-2-propanone (MDP2P) | GC-MS | Characteristic mass spectrum; retention time relative to MDMA.[1] |
| Intermediate | N-formyl-MDMA | GC-MS, LC-MS | Molecular ion corresponding to the formylated derivative.[4] |
| By-product | N,N-dimethyl-MDA | GC-MS | Specific mass fragmentation pattern distinguishing it from MDMA.[1] |
| Adulterant | Methamphetamine | GC-MS, HPLC | Retention time and mass spectrum match with a certified reference standard. |
| Enantiomer | (R)-(-)-MDMA | Chiral HPLC/GC | Separation into two distinct peaks from a racemic standard.[20] |
Table 2: Comparison of Purification Techniques
| Technique | Principle | Best For Removing | Pros | Cons |
| Acid-Base Extraction | Differential solubility based on pH | Neutral and acidic impurities (e.g., safrole, fatty acids) | High capacity, simple, cost-effective for bulk purification. | Does not separate structurally similar basic compounds. |
| Recrystallization | Differential solubility in a solvent at different temperatures | Wide range of impurities with different solubility profiles | Can yield very high purity crystalline material; scalable.[12] | May not remove impurities that co-crystallize; solvent selection is critical. |
| Column Chromatography | Differential adsorption to a stationary phase | Polar/non-polar impurities, colored compounds | Good for moderate sample sizes; can separate complex mixtures. | Can be labor-intensive; requires significant solvent volumes. |
| Preparative HPLC | High-resolution differential partitioning | Closely related structural analogues and enantiomers | Highest resolution; provides exceptional purity.[14] | Lower capacity; expensive equipment and solvents; time-consuming. |
References
- Multimilligram Stack Injection Chiral Separation of MDMA. Organic Synthesis and HPLC Research Group.
- Cremer, C. S., et al. (2012). Pharmacological characterization of ecstasy synthesis byproducts with recombinant human monoamine transporters. PubMed.
- Krasowski, A., et al. (2021). Fully Validated, Multi-Kilogram cGMP Synthesis of MDMA. ACS Omega.
- Palhol, F., et al. (2002). Impurity profiling of seized MDMA tablets by capillary gas chromatography. Forensic Science International.
- Synthesis and Impurity Profiling of MDMA Prepared From Commonly Available Starting Materials. (2012). ScienceDirect.
- Carvalho, F., et al. (2013). Chiral separation of 3,4-methylenedioxymethamphetamine (MDMA) enantiomers using batch chromatography with peak shaving recycling and its effects on oxidative stress status in rat liver. PubMed.
- de la Torre, R., et al. (2000). Determination of MDMA and its Metabolites in Blood and Urine by Gas Chromatography–Mass Spectrometry and Analysis of Enantiomers. Journal of Analytical Toxicology.
- Swist, M., et al. (2012). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. Forensic Science International.
- Jovičić, O., et al. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI.
- A Review of Recent Advances in Impurity Profiling of Illicit MDMA Samples. (2007). Forensic Science International.
- MDMA. Wikipedia.
- Dadgar, M., et al. (2014). Impact of Pharmaceutical Impurities in Ecstasy Tablets: Gas Chromatography-Mass Spectrometry Study. PubMed Central.
- Impurity profiling of seized MDMA tablets by gas chromatography. (2002). ResearchGate.
- Adulterants & Additives in MDMA and Other Substances. (2024). American Addiction Centers.
- Palhol, F., et al. (2008). Basic and neutral route specific impurities in MDMA prepared by different synthesis methods. ResearchGate.
- New GC-MS Assay for MDA and MDMA. (2021). Loyola eCommons.
- Salomone, A., et al. (2024). Chiral analysis of amphetamine, methamphetamine, MDMA and MDA enantiomers in human hair samples. PubMed.
- Swim in the Chiral Pool: MDMA and MDA Enantiomers from Alanine-Derived Precursors. (2023). ACS Publications.
- Application Notes and Protocols for the Purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. Benchchem.
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). LinkedIn.
- Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC. Benchchem.
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. A Review of Recent Advances in Impurity Profiling of Illicit MDMA Samples | Semantic Scholar [semanticscholar.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. americanaddictioncenters.org [americanaddictioncenters.org]
- 7. MDMA - Wikipedia [en.wikipedia.org]
- 8. chiraltech.com [chiraltech.com]
- 9. Chiral separation of 3,4-methylenedioxymethamphetamine (MDMA) enantiomers using batch chromatography with peak shaving recycling and its effects on oxidative stress status in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Swim in the Chiral Pool: MDMA and MDA Enantiomers from Alanine-Derived Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ecommons.luc.edu [ecommons.luc.edu]
- 16. jcami.eu [jcami.eu]
- 17. mdpi.com [mdpi.com]
- 18. Impact of Pharmaceutical Impurities in Ecstasy Tablets: Gas Chromatography-Mass Spectrometry Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Chiral analysis of amphetamine, methamphetamine, MDMA and MDA enantiomers in human hair samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Methylpiperonylamine HPLC Analysis
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of N-methylpiperonylamine. As a Senior Application Scientist, my goal is to provide you with a comprehensive, scientifically-grounded resource to troubleshoot and resolve common chromatographic challenges, particularly those related to peak shape. This guide is structured in a practical question-and-answer format, explaining not just what to do, but why it works.
Troubleshooting Guide: Improving Peak Shape
This section addresses specific, common problems encountered during the analysis of N-methylpiperonylamine, a basic amine that presents unique challenges in reversed-phase chromatography.
Question 1: Why is my N-methylpiperonylamine peak tailing severely?
Answer:
Peak tailing is the most common peak shape distortion for basic compounds like N-methylpiperonylamine in reversed-phase HPLC.[1] The primary cause is a secondary retention mechanism involving strong, undesirable interactions between your positively charged analyte and the stationary phase.[1][2]
The Core Mechanism: Silanol Interactions
-
Analyte State: In typical acidic mobile phases (e.g., pH < 7), the amine group on N-methylpiperonylamine is protonated, carrying a positive charge (R₃NH⁺).
-
Stationary Phase State: Standard silica-based columns (like C18) have residual silanol groups (Si-OH) on their surface.[2] Even after end-capping, a significant number of these remain.[1][3] At mid-range pH values (typically pH > 3.5), some of these silanol groups deprotonate, becoming negatively charged (SiO⁻).[4]
-
The Interaction: The positively charged N-methylpiperonylamine molecules are electrostatically attracted to these negatively charged silanol sites. This ionic interaction is stronger than the intended hydrophobic (reversed-phase) retention mechanism. A fraction of the analyte molecules gets "stuck" on these active sites, eluting later than the main band and creating a characteristic "tail".[5][6] Metal impurities in the silica can also chelate with the analyte or activate nearby silanols, worsening the effect.[3][5]
This dual-retention mechanism (hydrophobic and ionic) is the root cause of tailing peaks.[1]
Question 2: My peak is tailing. How do I diagnose if the problem is chemical (analyte-specific) or physical (system-related)?
Answer:
This is a critical first step in troubleshooting. A simple diagnostic test can differentiate between a chemical issue specific to N-methylpiperonylamine and a physical problem with your HPLC system.
Diagnostic Protocol: The Neutral Marker Test
-
Prepare a Neutral Marker: Create a standard solution of a neutral, well-behaved compound (e.g., Toluene, Uracil, or Progesterone) dissolved in your mobile phase.
-
Inject the Marker: Run the neutral marker using your current HPLC method, without changing any parameters.
-
Analyze the Peak Shape:
-
If the neutral marker's peak is sharp and symmetrical: The problem is chemical. Your system is performing well, but there are specific adverse interactions between N-methylpiperonylamine and your stationary phase. You should proceed with method-based troubleshooting (pH, column, additives).[7]
-
If the neutral marker's peak also shows tailing or broadening: The problem is physical or system-related.[7] This indicates an issue that affects all compounds, such as extra-column volume (dead volume) from improper fittings, a partially blocked column frit, or a void at the head of the column.[4][8] In this case, you must address the hardware issue first (e.g., check fittings, backflush the column, or replace the column if necessary).[8]
-
Question 3: How can I use mobile phase pH to eliminate peak tailing for N-methylpiperonylamine?
Answer:
Manipulating the mobile phase pH is the most powerful tool to control the ionization state of both your analyte and the column's residual silanols, thereby minimizing unwanted interactions.[9][10] The goal is to force the equilibrium of either the analyte or the silanols into a single, non-interactive state.
Strategy 1: Low pH (Recommended Starting Point)
Operating at a low pH (e.g., 2.5 - 3.5) is the most common and effective strategy.[1][5]
-
Mechanism: At low pH, the high concentration of protons (H⁺) in the mobile phase suppresses the ionization of the acidic silanol groups, keeping them in their neutral (Si-OH) form.[1][11] Since the silanols are no longer negatively charged, the electrostatic attraction with the protonated N-methylpiperonylamine (R₃NH⁺) is eliminated. The separation is then governed purely by the intended reversed-phase mechanism, resulting in a sharp, symmetrical peak.[5]
-
Practical Implementation: Use a buffer of 10-25 mM concentration. A phosphate buffer is excellent for this pH range, but if using MS detection, volatile buffers like formic acid (0.1%) or ammonium formate are required.[11][12]
Strategy 2: High pH (Requires Specific Columns)
Operating at a high pH (e.g., 9 - 10.5) can also be highly effective.
-
Mechanism: At high pH, well above the pKa of N-methylpiperonylamine's secondary amine, the analyte is forced into its neutral, deprotonated state (R₃N). In this form, it has no positive charge and therefore no electrostatic attraction to the ionized silanol groups (which are fully deprotonated at this pH).
-
Critical Caveat: This approach requires a pH-stable column, such as one based on hybrid particle technology (e.g., Waters XBridge™, Phenomenex Gemini®) or specifically designed for high pH work.[13] Using a standard silica column above pH 7-8 will cause rapid dissolution of the silica support, permanently destroying the column.[14]
The relationship between pH, analyte ionization, and column surface charge is summarized below.
| Mobile Phase pH | N-Methylpiperonylamine State | Silanol Group State | Interaction Potential | Resulting Peak Shape |
| Low (2.5 - 3.5) | Protonated (R₃NH⁺) | Neutral (Si-OH) | Minimal | Good / Symmetrical |
| Mid (4 - 7) | Protonated (R₃NH⁺) | Partially Ionized (SiO⁻) | High | Poor / Tailing |
| High (> 9) | Neutral (R₃N) | Ionized (SiO⁻) | Minimal | Good / Symmetrical |
Question 4: I've adjusted the pH, but the peak shape is still not perfect. What else can I do?
Answer:
If pH adjustment alone is insufficient, the next steps involve optimizing your column chemistry and using mobile phase additives to further mask silanol interactions.
1. Select a Modern, High-Performance Column
Older columns, based on "Type A" silica, have higher metal content and more acidic silanols, making them prone to causing peak tailing with basic compounds.[11] Modern columns are essential.
-
High-Purity, End-Capped "Type B" Silica: These columns have minimal metal contamination and are extensively end-capped to cover as many silanol groups as possible, drastically reducing secondary interactions.[1][5]
-
Columns with Embedded Polar Groups (EPG): These columns have a polar functional group (e.g., amide, carbamate) embedded into the C18 alkyl chain. This polar group helps to shield the analyte from the underlying silica surface and any residual silanols, leading to excellent peak shapes for bases.[13]
-
Hybrid Particle Columns: These columns incorporate organic polymers into the silica matrix, making them more resistant to pH extremes and often providing better peak shape for basic compounds due to reduced silanol activity.[13]
2. Use Mobile Phase Additives
-
Competing Base (Silanol Suppressor): Adding a small concentration (e.g., 5-15 mM) of another amine, like triethylamine (TEA), to the mobile phase can be effective.[11] The TEA is a "competing base" that preferentially interacts with and saturates the active silanol sites, effectively hiding them from your analyte.[11] Caution: This approach can shorten column lifetime by accelerating stationary phase hydrolysis and may cause baseline noise.[11]
-
Increase Buffer/Ionic Strength: Increasing the concentration of your buffer (e.g., from 10 mM to 25-50 mM) can improve peak shape. The higher concentration of buffer ions can help to shield the charged silanol sites, reducing their interaction with the analyte.[5][12]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing poor peak shape for N-methylpiperonylamine.
Caption: A logical troubleshooting workflow for HPLC peak shape issues.
Frequently Asked Questions (FAQs)
Q: What is "end-capping" and why is it important? A: After the C18 (or other alkyl chain) stationary phase is bonded to the silica support, many free silanol groups remain. End-capping is a secondary chemical reaction, typically using a small silane reagent like trimethylchlorosilane, to convert these polar silanol groups into much less polar trimethylsilyl groups.[1] This process blocks the active sites that cause peak tailing for basic compounds. However, due to steric hindrance, end-capping is never 100% complete, which is why other strategies are still needed.[1][3]
Q: Could sample overload be causing my peak tailing? A: Yes, mass overload can cause peak distortion, but it typically manifests as a "shark-fin" or fronting peak for the primary retention mechanism. However, if the secondary retention mechanism (silanol interaction) is overloaded, it can lead to tailing that changes with concentration.[12][15] To check for this, inject a sample that is 5-10 times more dilute. If the peak shape and symmetry improve significantly, you were likely overloading the column.[15]
Q: What is an ion-pairing agent and should I use one? A: An ion-pairing agent is a molecule with a charged head group and a hydrophobic tail (e.g., an alkyl sulfonate) that is added to the mobile phase.[16][17] It forms a neutral ion-pair with an oppositely charged analyte. For N-methylpiperonylamine (R₃NH⁺), an anionic agent like heptanesulfonate would form a neutral, hydrophobic complex that is well-retained and exhibits good peak shape on a C18 column.[18][19] This technique is powerful but should be used as a last resort. Ion-pairing agents are notoriously difficult to wash out of a column and HPLC system, and you should dedicate a column specifically for this purpose.[20]
Q: My peak is broad, not tailing. What is the cause? A: Peak broadening, where the peak is wide but relatively symmetrical, is often caused by different factors than tailing. Common causes include:
-
Extra-column volume: Excessive tubing length or diameter between the injector and the column, or between the column and the detector.[4]
-
Column deterioration: A loss of stationary phase or a void at the column inlet.[21]
-
Slow injection kinetics: Dissolving your sample in a solvent much stronger than the mobile phase can cause the sample band to broaden before it reaches the column. Always try to dissolve your sample in the initial mobile phase or a weaker solvent.[15][21]
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Adjustment
This protocol details the steps to find the optimal low-pH mobile phase for N-methylpiperonylamine analysis.
Objective: To suppress silanol ionization and achieve a symmetrical peak shape.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN) or methanol (MeOH)
-
Phosphoric acid (H₃PO₄) or Formic acid (HCOOH)
-
Calibrated pH meter
-
N-methylpiperonylamine standard
-
Your current HPLC column
Procedure:
-
Prepare Aqueous Buffer Stock (pH 2.5):
-
To ~900 mL of HPLC-grade water, add your acid dropwise while stirring and monitoring with a calibrated pH meter until the pH is stable at 2.5.
-
Transfer to a 1 L volumetric flask and bring to volume with water.
-
Filter the buffer through a 0.22 µm membrane filter. This will be your "Aqueous Component."
-
-
Prepare Mobile Phase A: This is your 100% Aqueous Component (pH 2.5 buffer).
-
Prepare Mobile Phase B: This is your 100% organic solvent (ACN or MeOH).
-
System Equilibration:
-
Purge all solvent lines with the new mobile phases.
-
Equilibrate the column with your starting mobile phase composition (e.g., 70% A / 30% B) for at least 15-20 column volumes. (Column Volume ≈ π × (radius)² × length × 0.6).
-
Monitor the baseline until it is stable.
-
-
Analysis:
-
Inject your N-methylpiperonylamine standard.
-
Record the chromatogram and calculate the USP tailing factor. A value between 0.9 and 1.2 is generally considered excellent.
-
-
Optimization (If Necessary):
-
If the peak shape is still suboptimal, prepare a second buffer at pH 3.0 and repeat steps 4-5.
-
Compare the chromatograms at pH 2.5 and 3.0 to determine the optimal condition. Lowering the pH too much can sometimes reduce retention, which may require adjusting the organic solvent percentage.[1]
-
References
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. moravek.com [moravek.com]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 12. halocolumns.com [halocolumns.com]
- 13. Which column for basic analytes - Chromatography Forum [chromforum.org]
- 14. waters.com [waters.com]
- 15. silicycle.com [silicycle.com]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 19. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.cn]
- 20. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 21. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 24. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. agilent.com [agilent.com]
- 26. labcompare.com [labcompare.com]
- 27. waters.com [waters.com]
- 28. researchgate.net [researchgate.net]
- 29. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. glsciencesinc.com [glsciencesinc.com]
- 32. mastelf.com [mastelf.com]
minimizing side reactions in the N-methylation of piperonylamine
Welcome to the technical support center for the N-methylation of piperonylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific synthesis, with a focus on practical troubleshooting to minimize common side reactions and maximize the yield of the desired secondary amine, N-methylpiperonylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-methylation of piperonylamine?
The primary side reactions are over-methylation. Direct alkylation of a primary amine like piperonylamine can be difficult to control.[1] The initial product, the secondary amine (N-methylpiperonylamine), is often more nucleophilic than the starting primary amine, leading to further reaction with the methylating agent. This results in the formation of the tertiary amine (N,N-dimethylpiperonylamine) and, subsequently, the quaternary ammonium salt ([Piperonyl-N(CH₃)₃]⁺).[2][3]
Q2: I am seeing significant amounts of tertiary amine and quaternary salt in my product mixture when using methyl iodide. How can I prevent this?
This is a classic issue with highly reactive alkylating agents like methyl iodide.[1] To suppress over-methylation, you can try the following:
-
Stoichiometry Control: Use a limited amount of methyl iodide (ideally 1.0 equivalent or slightly less) and add it slowly to the reaction mixture.
-
Lower Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.
-
Alternative Methods: For mono-N-methylation, direct alkylation is often not the preferred method due to this issue.[1] Consider using reductive amination, which is inherently more selective for the formation of the secondary or tertiary amine without the risk of quaternization.[4]
Q3: What is reductive amination, and why is it a better choice for mono-N-methylation?
Reductive amination is a two-step process (often performed in one pot) that first involves the reaction of the amine (piperonylamine) with a carbonyl compound (in this case, formaldehyde) to form an imine or iminium ion intermediate. This intermediate is then reduced to form the methylated amine.[5] This method avoids the problem of multiple alkylations.[1] A key advantage is that the tertiary amine, once formed, cannot form another imine or iminium ion, thus preventing the formation of quaternary ammonium salts.[4]
Q4: Which reductive amination method is recommended for this synthesis?
The Eschweiler-Clarke reaction is a classic and highly effective method for the N-methylation of primary and secondary amines using formaldehyde as the methyl source and formic acid as the reducing agent.[6] It is known for its high efficiency (often >80% yield) and its ability to avoid the formation of quaternary ammonium salts.[4][6]
Q5: Are there "greener" or safer alternatives to traditional methylating agents like methyl iodide and dimethyl sulfate?
Yes, Dimethyl Carbonate (DMC) is considered a more environmentally friendly methylating agent due to its lower toxicity.[7] It can provide very high selectivity for mono-N-methylation of primary aromatic amines.[8][9] However, reactions with DMC often require higher temperatures and sometimes specific catalysts.[10]
Troubleshooting Guide
Problem 1: Low Yield of N-methylpiperonylamine with Significant Starting Material Remaining
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete Reaction (Direct Alkylation) | 1. Increase reaction time. 2. Increase temperature cautiously. 3. Ensure the base is appropriate and present in sufficient quantity. | The reaction kinetics may be slow under the current conditions. A suitable base is required to neutralize the acid byproduct (e.g., HI from methyl iodide) which would otherwise protonate the starting amine, rendering it non-nucleophilic. |
| Inefficient Imine Formation (Reductive Amination) | 1. Use a dehydrating agent (e.g., molecular sieves) or a setup for azeotropic water removal (Dean-Stark trap). 2. Adjust pH to be mildly acidic (pH 4-5).[1] | Imine formation is a reversible equilibrium reaction.[5] Removing water drives the equilibrium towards the imine product. Mildly acidic conditions catalyze the dehydration of the hemiaminal intermediate.[1] |
| Weak Reducing Agent/Conditions | 1. If using NaBH₄, ensure the imine has had sufficient time to form before adding the reducing agent.[11][12] 2. Consider a more reactive reducing agent if applicable to your substrate. | Sodium borohydride can also reduce the starting aldehyde.[1][11] Therefore, it's often added after the imine has formed. |
Problem 2: Excessive Formation of N,N-dimethylpiperonylamine (Tertiary Amine)
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Over-alkylation with Alkyl Halides | 1. Switch to a reductive amination method like the Eschweiler-Clarke reaction.[4] 2. Use a less reactive methylating agent like Dimethyl Carbonate (DMC).[13] 3. Strictly control stoichiometry (≤1.0 eq of methylating agent) and add it slowly. | The secondary amine product is often more nucleophilic than the primary amine, leading to a faster second methylation. Reductive amination stops at the tertiary amine stage.[4] DMC is less reactive and can offer better selectivity. |
| Incorrect Stoichiometry in Eschweiler-Clarke | 1. Ensure you are using an excess of formic acid and formaldehyde as per established protocols. | In the Eschweiler-Clarke reaction, the formation of the tertiary amine is favorable, and the reaction is designed to take primary amines to this stage.[4] For mono-methylation, a different reductive amination approach with controlled stoichiometry of formaldehyde would be needed. |
Experimental Protocols
Protocol 1: N-methylation via Eschweiler-Clarke Reaction
This protocol is designed to produce the tertiary amine, N,N-dimethylpiperonylamine, but the principles can be adapted for mono-methylation by carefully controlling stoichiometry.
Materials:
-
Piperonylamine (1.0 eq)
-
Formic acid (≥ 2.0 eq)
-
Formaldehyde (37% aqueous solution, ≥ 2.0 eq)
-
1 M HCl
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add piperonylamine.
-
Add formic acid, followed by the aqueous formaldehyde solution.
-
Heat the reaction mixture to 80-100 °C for 12-18 hours.[6][14] The reaction should be monitored by TLC or GC-MS.
-
Cool the mixture to room temperature and cautiously add 1 M HCl.
-
Wash the aqueous phase with DCM to remove any non-basic impurities.
-
Basify the aqueous phase to pH > 10 with a strong base (e.g., NaOH pellets or concentrated solution) while cooling in an ice bath.
-
Extract the product with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Protocol 2: Mono-N-methylation via Reductive Amination with STAB
Sodium triacetoxyborohydride (STAB) is a milder reducing agent well-suited for one-pot reductive aminations.[11]
Materials:
-
Piperonylamine (1.0 eq)
-
Paraformaldehyde (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.2-1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic amount)
Procedure:
-
Dissolve piperonylamine and paraformaldehyde in anhydrous DCM or DCE.
-
If the reaction is slow, a catalytic amount of acetic acid can be added.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add STAB portion-wise to the mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
Below are diagrams illustrating the key reaction pathways and potential side reactions.
Caption: A typical workflow for monitoring and analyzing the reaction.
Comparison of Methylating Agents
| Agent | Pros | Cons | Selectivity for Mono-methylation |
| Methyl Iodide (MeI) | Highly reactive, versatile. | Highly toxic, prone to over-alkylation, expensive. [15] | Poor to moderate; requires strict control. |
| Dimethyl Sulfate (DMS) | Highly reactive, cost-effective for industrial scale. [15] | Highly toxic and carcinogenic, requires stringent safety protocols. | Poor to moderate; similar issues to MeI. |
| Formaldehyde/Formic Acid (Eschweiler-Clarke) | High yields, avoids quaternization, inexpensive reagents. [4][6] | Typically leads to the tertiary amine, requires heating. [4][14] | Low (designed for exhaustive methylation). |
| Formaldehyde/STAB | Mild conditions, good for one-pot synthesis, high selectivity. [11] | STAB is moisture-sensitive, more expensive than NaBH₄. [12] | Good to excellent with controlled stoichiometry. |
| Dimethyl Carbonate (DMC) | Low toxicity ("green" reagent), can be highly selective. [7][13] | Less reactive, often requires higher temperatures or catalysts. | Excellent, especially with catalysts. [8] |
References
-
Grokipedia. Eschweiler–Clarke reaction. [Link]
-
Master Organic Chemistry. Making Substituted Amines Through Reductive Amination, and How It Works. [Link]
-
Wikipedia. Eschweiler–Clarke reaction. [Link]
-
MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]
-
NROChemistry. Eschweiler-Clarke Reaction. [Link]
-
Online Organic Chemistry Tutor. Eschweiler- Clarke Reaction. [Link]
-
PubMed. Formation of quaternary amines by N-methylation of azaheterocycles with homogeneous amine N-methyltransferases. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
YouTube. Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. [Link]
-
LookChem. Dimethyl Sulfate Uses. [Link]
-
National Library of Medicine. Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. [Link]
-
Royal Society of Chemistry. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. [Link]
-
LookChem. Comparing Methylating Agents: Why Dimethyl Sulfate Remains a Top Choice. [Link]
-
Wikipedia. Dimethyl sulfate. [Link]
-
Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]
-
Wikipedia. Quaternary ammonium cation. [Link]
- Google Patents. Methylation synthesis method of N-heterocyclic compound.
-
Arkat USA. A comparison of several modern alkylating agents. [Link]
-
YouTube. Alkylation of Amines | Methyl amine | Secondary, Tertiary & Quaternary Ammonium Salts. [Link]
-
ACS Publications. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. [Link]
-
ResearchGate. Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. [Link]
-
ACS Publications. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. [Link]
-
PubMed. N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines. [Link]
-
Chemistry LibreTexts. Preparation of Amines. [Link]
-
ResearchGate. Proposed reaction mechanism for the mono‐selective N‐methylation of... [Link]
-
Wikipedia. Reductive amination. [Link]
-
ChemistryViews. Quaternary Ammonium Salts Used as Solid Methylating Agents. [Link]
-
ResearchGate. Reductive amination of amines with formaldehyde ? [Link]
-
US EPA. OSHA Method 40: Methylamine. [Link]
-
Scirp.org. Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. [Link]
-
Semantic Scholar. Mono-N-methylation of primary amines with alkyl methyl carbonates over Y faujasites. 2. Kinetics and selectivity. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Methylamine. [Link]
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]
-
University of Liverpool. A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]
-
Wikipedia. Methylation. [Link]
-
Semantic Scholar. Reductive Amination with ( 11 C)Formaldehyde: A Versatile Approach to Radiomethylation of Amines. [Link]
-
ResearchGate. (PDF) Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. [Link]
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. CN112321480B - Methylation synthesis method of N-heterocyclic compound - Google Patents [patents.google.com]
- 8. iris.unive.it [iris.unive.it]
- 9. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. glorichemical.com [glorichemical.com]
- 14. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 15. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide: N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine vs. Piperonylamine in Synthetic Utility
For researchers, scientists, and drug development professionals navigating the intricate pathways of organic synthesis, the choice of starting material is a critical decision point that dictates reaction efficiency, selectivity, and overall strategic success. This guide provides an in-depth comparison of two structurally related yet functionally distinct building blocks: the primary amine, Piperonylamine (1,3-Benzodioxole-5-methanamine), and its secondary amine derivative, N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine.
The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a privileged scaffold in medicinal chemistry and agrochemistry, appearing in numerous bioactive molecules.[1][2] Understanding the nuanced differences in reactivity and application between its primary and secondary amine derivatives is paramount for streamlined synthesis design.
At a Glance: Structural and Reactivity Differences
Piperonylamine, as a primary amine, possesses two reactive protons on its nitrogen atom, rendering it a versatile nucleophile. This versatility, however, can be a double-edged sword, often leading to challenges in controlling selectivity, particularly in alkylation reactions where over-alkylation is a common side reaction.[3][4][5]
In contrast, this compound is a secondary amine with a single reactive N-H proton. This fundamental difference makes it a more direct and controllable precursor for the synthesis of tertiary amines, eliminating the potential for polyalkylation and often simplifying purification processes.
The synthetic relationship between these two compounds is foundational to their comparison. The secondary amine is most commonly synthesized from the primary amine, establishing piperonylamine as the parent building block.
Figure 1: Synthetic lineage from the common precursor Piperonal to target tertiary amines, highlighting the intermediate roles of Piperonylamine and its N-methylated derivative.
Physicochemical Properties
A summary of the core physical and chemical properties of both amines is presented below. These properties influence reaction conditions, solvent choice, and purification strategies.
| Property | Piperonylamine | This compound |
| CAS Number | 2620-50-0[6] | 15205-27-3[7][8] |
| Molecular Formula | C₈H₉NO₂[6] | C₉H₁₁NO₂[7][8] |
| Molecular Weight | 151.16 g/mol [6] | 165.19 g/mol [7][8] |
| Boiling Point | 138-139 °C at 13 mmHg[9] | 126.5 °C at 10 Torr[8] |
| Density | ~1.214 g/mL at 25 °C[9] | ~1.161 g/cm³ (Predicted)[8] |
| Amine Class | Primary | Secondary |
| Key Reactivity | Nucleophilic attack, imine formation, susceptible to over-alkylation | Nucleophilic attack, forms tertiary amines cleanly |
Comparative Synthetic Utility
The choice between these two reagents hinges on the final molecular target and the desired synthetic strategy.
Piperonylamine: The Versatile Precursor
Piperonylamine is the ideal starting point when the synthetic route requires:
-
Formation of Primary or Secondary Amides: Acylation with acid chlorides or anhydrides proceeds readily. The resulting secondary amides can be valuable final products or intermediates for further transformations.
-
Synthesis of Schiff Bases: Condensation with aldehydes or ketones yields imines (Schiff bases), which are crucial intermediates for reductive aminations or as ligands in coordination chemistry.[10][11]
-
Multi-step Functionalization: The two N-H bonds allow for sequential and divergent synthesis strategies, introducing two different substituents onto the nitrogen atom (with appropriate use of protecting groups).
The primary drawback is the lack of selectivity in direct alkylations. Treating piperonylamine with an alkylating agent like methyl iodide often results in a mixture of the secondary amine, the tertiary amine, and even the quaternary ammonium salt, complicating purification and reducing the yield of the desired product.[5]
This compound: The Direct Building Block
This secondary amine is the superior choice when:
-
The Target is a Tertiary Amine: Its use provides a more direct and efficient route. A single alkylation or reductive amination step with an appropriate carbonyl compound cleanly yields the desired tertiary amine.
-
Avoiding Over-alkylation is Critical: As a secondary amine, it cannot form a quaternary ammonium salt under typical alkylating conditions, ensuring a cleaner reaction profile.[12]
-
Improving Step Economy: Using this reagent directly eliminates the need for a separate, and sometimes challenging, selective N-methylation step of piperonylamine.
The limitation, of course, is its inherent structure. It is unsuitable for syntheses requiring a primary amine functionality or the introduction of two different non-methyl substituents on the nitrogen.
Figure 2: Comparison of synthetic pathways to a tertiary amine, illustrating the selectivity advantage of starting with the secondary amine (Route B) over the primary amine (Route A).
Key Transformation: Synthesizing the Secondary Amine
Since this compound is derived from piperonylamine, understanding this conversion is key. The classic method for this transformation is the Eschweiler-Clarke reaction .
The Eschweiler-Clarke reaction is a reductive amination process that methylates primary or secondary amines using excess formic acid and formaldehyde.[12][13][14] The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid (acting as a hydride source).[15][16] A significant advantage is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[12][16]
Figure 3: Simplified workflow of the Eschweiler-Clarke reaction for a primary amine. The reaction proceeds through the secondary amine intermediate to the final tertiary amine product.
While effective, achieving high selectivity for the mono-methylated secondary amine can be challenging with the Eschweiler-Clarke method. Modern catalytic approaches using safer C1 sources like methanol are also being developed for selective N-monomethylation.[3][17]
Experimental Protocols
Protocol 1: Synthesis of N,N-Dimethyl-1,3-benzodioxole-5-methanamine from Piperonylamine via Eschweiler-Clarke Reaction
This protocol details the exhaustive methylation to the tertiary amine, which is the most common outcome of the Eschweiler-Clarke reaction.
Causality: This one-pot procedure leverages the in-situ formation and reduction of iminium ions. Formic acid serves as both the acid catalyst and the reducing agent, while formaldehyde is the carbon source for the methyl groups. The irreversible loss of CO₂ gas drives the reaction to completion.[12]
Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperonylamine (10.0 g, 66.1 mmol).
-
Reagent Addition: Add 90% aqueous formic acid (17.2 mL, 397 mmol, 6.0 equiv.) followed by 37% aqueous formaldehyde (14.8 mL, 198 mmol, 3.0 equiv.). Caution: The initial reaction can be exothermic.
-
Heating: Heat the reaction mixture to 100 °C (oil bath temperature) and maintain at reflux for 6 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexane:EtOAc).
-
Workup (Acidification): Cool the mixture to room temperature and slowly add 30 mL of 2 M hydrochloric acid to neutralize excess reagents and protonate the amine product.
-
Workup (Basification): Cool the flask in an ice bath and carefully basify the solution by the slow addition of 25% aqueous sodium hydroxide until the pH is >12.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure tertiary amine.
Protocol 2: Synthesis of a Tertiary Amine via Reductive Amination of this compound
This protocol demonstrates the utility of the secondary amine as a direct precursor to a more complex tertiary amine.
Causality: This is a classic reductive amination.[5][18] The secondary amine and an aldehyde (in this case, isobutyraldehyde) first form an intermediate iminium ion in a mildly acidic medium. A selective reducing agent, sodium triacetoxyborohydride (STAB), is chosen because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the in-situ formed iminium ion.[5]
Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (5.0 g, 30.3 mmol) in 50 mL of anhydrous dichloromethane (DCM).
-
Aldehyde Addition: Add isobutyraldehyde (2.4 g, 33.3 mmol, 1.1 equiv.) to the solution.
-
Acid Catalyst: Add glacial acetic acid (0.2 mL) to catalyze iminium ion formation.[19] Stir the mixture for 20 minutes at room temperature.
-
Reducing Agent Addition: In one portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 7.7 g, 36.3 mmol, 1.2 equiv.). Note: The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the disappearance of the starting amine by TLC.
-
Quenching: Slowly quench the reaction by adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 25 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure N-isobutyl-N-methyl-1-(1,3-benzodioxol-5-yl)methanamine.
Conclusion and Recommendations
Both piperonylamine and this compound are valuable reagents for introducing the pharmacologically significant benzodioxole moiety. The optimal choice is dictated by the synthetic target and overall strategy.
-
Choose Piperonylamine for its versatility as a foundational building block, especially when synthesizing amides, Schiff bases, or when the synthetic design calls for a primary amine functionality in the final steps. It offers the most flexibility but requires careful control to avoid side reactions in N-alkylation.
-
Choose this compound for its efficiency and selectivity in the synthesis of N-methylated tertiary amines. It provides a more direct, higher-yielding, and cleaner route to these specific targets, embodying the principles of step economy in modern organic synthesis.
By understanding the distinct reactivity profiles and applying the appropriate synthetic methodologies, researchers can effectively leverage these compounds to accelerate their discovery and development programs.
References
-
Piperonylamine - Chem-Impex . Chem-Impex International.
-
Piperonylamine (CAS 2620-50-0): Properties, Applications, and Buying Guide . (2026-01-06).
-
Piperonylamine synthesis . ChemicalBook.
-
Selective synthesis of N-monomethyl amines with primary amines and nitro compounds . Catalysis Science & Technology (RSC Publishing).
-
A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification . PubMed. (2024-05-08).
-
A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification . ResearchGate.
-
Eschweiler–Clarke reaction . Wikipedia.
-
Piperonylamine | 2620-50-0 . ChemicalBook.
-
Cas 15205-27-3,N-(1,3-BENZODIOXOL-5-YLMETHYL) - LookChem . LookChem.
-
Eschweiler-Clarke reaction . Name-Reaction.com.
-
Eschweiler-Clarke Reaction . J&K Scientific LLC. (2021-02-08).
-
Efficient and Versatile Catalytic Systems for the N-Methylation of Primary Amines with Methanol Catalyzed by N-Heterocyclic Carbene Complexes of Iridium . Organic Chemistry Portal.
-
Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis . PMC - NIH.
-
Eschweiler-Clarke Reductive Alkylation of Amines . Ambeed.com.
-
Eschweiler-Clarke Reaction . YouTube. (2022-05-07).
-
This compound | CAS 15205-27-3 . Santa Cruz Biotechnology.
-
Reductive amination . Wikipedia.
-
Reductive Amination . YouTube. (2023-03-16).
-
This compound | 15205-27-3 . ChemicalBook.
-
Piperonylamine 97 2620-50-0 . Sigma-Aldrich.
-
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters . NIH. (2022-06-10).
-
Reductive Amination, and How It Works . Master Organic Chemistry. (2017-09-01).
-
Piperonylamine | CAS 2620-50-0 . Santa Cruz Biotechnology.
-
N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline . PMC - NIH.
-
{[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}- thiourea . ResearchGate. (2024-01-02).
-
Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist . PubMed.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective synthesis of N-monomethyl amines with primary amines and nitro compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scbt.com [scbt.com]
- 7. scbt.com [scbt.com]
- 8. This compound | 15205-27-3 [amp.chemicalbook.com]
- 9. Piperonylamine | 2620-50-0 [chemicalbook.com]
- 10. N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 13. name-reaction.com [name-reaction.com]
- 14. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 15. jk-sci.com [jk-sci.com]
- 16. youtube.com [youtube.com]
- 17. Efficient and Versatile Catalytic Systems for the N-Methylation of Primary Amines with Methanol Catalyzed by N-Heterocyclic Carbene Complexes of Iridium [organic-chemistry.org]
- 18. Reductive amination - Wikipedia [en.wikipedia.org]
- 19. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Analytical Differentiation of N-methylpiperonylamine from MDMA
For researchers, scientists, and professionals in drug development and forensic analysis, the precise identification of psychoactive compounds is paramount. The structural similarity between 3,4-Methylenedioxymethamphetamine (MDMA), a controlled substance, and its less-common isomer, N-methylpiperonylamine, presents a significant analytical challenge. This guide provides an in-depth comparison of analytical techniques for their unambiguous differentiation, grounded in experimental data and established scientific principles.
The Analytical Challenge: Isomeric Similarity
MDMA and N-methylpiperonylamine are structural isomers, meaning they share the same chemical formula (C₁₁H₁₅NO₂) and molecular weight. This inherent similarity can lead to overlapping analytical signals in less specific techniques, demanding more sophisticated approaches for conclusive identification. The key structural difference lies in the attachment of the methylaminoethyl group to the piperonyl moiety. In MDMA, it is at the 5-position of the 1,3-benzodioxole ring, whereas in N-methylpiperonylamine, the nitrogen is directly attached to the benzylic carbon. This subtle distinction has profound implications for their pharmacological activity and legal status.
Gas Chromatography-Mass Spectrometry (GC-MS): A Foundational Yet Nuanced Approach
GC-MS is a workhorse in forensic laboratories for the identification of controlled substances.[1] However, when dealing with isomers like MDMA and N-methylpiperonylamine, relying solely on mass spectral data can be misleading.
The Causality Behind Experimental Choices
The electron ionization (EI) mass spectra of MDMA and its regioisomers can be remarkably similar, often showing major fragments at m/z 58 and 135/136.[2] This similarity arises from the facile α-cleavage of the amine side chain. Therefore, chromatographic separation is the critical component for differentiation. The choice of the GC column and temperature programming is optimized to exploit subtle differences in the volatility and polarity of the isomers.
To enhance specificity, derivatization is a common strategy.[3] Acylation with agents like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) not only improves chromatographic peak shape but can also lead to more diagnostic fragmentation patterns in the mass spectrometer.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve the analyte in a suitable solvent (e.g., methanol). For derivatization, evaporate the solvent and add the derivatizing agent (e.g., TFAA) and a catalyst (e.g., pyridine). Heat the mixture to ensure complete reaction.
-
GC Separation:
-
Column: A non-polar column, such as one with a 5% phenyl methyl siloxane stationary phase (e.g., HP-5MS), is commonly used.[4]
-
Injection: Use a splitless injection mode for trace analysis.
-
Temperature Program: An initial oven temperature of around 100-150°C, ramped up to 280-300°C, can effectively separate the isomers.
-
-
MS Detection:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Analysis Mode: Full scan mode to acquire the complete mass spectrum for identification, and selected ion monitoring (SIM) for enhanced sensitivity and quantification.
-
Data Presentation: GC-MS
| Compound | Typical Retention Time (min) | Key Mass Fragments (m/z) |
| MDMA | Varies with method | 58, 135, 193 (M+) |
| N-methylpiperonylamine | Varies, but distinct from MDMA | 58, 135, 193 (M+) |
Note: Absolute retention times are instrument and method-dependent. The key is the relative separation between the two compounds.
Sources
- 1. Impact of Pharmaceutical Impurities in Ecstasy Tablets: Gas Chromatography-Mass Spectrometry Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ojp.gov [ojp.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and validation of LC-HRMS and GC-NICI-MS methods for stereoselective determination of MDMA and its phase I and II metabolites in human urine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the GC-MS Fragmentation of N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine and Its Analogs
This guide provides an in-depth comparison of the gas chromatography-mass spectrometry (GC-MS) electron ionization (EI) fragmentation patterns of N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine and its structurally significant analogs, including the well-known regioisomer 3,4-Methylenedioxymethamphetamine (MDMA). Designed for researchers, forensic chemists, and drug development professionals, this document elucidates the key fragmentation pathways that enable the unambiguous differentiation of these compounds, a critical task in analytical toxicology and medicinal chemistry.
Introduction: The Challenge of Isomeric Differentiation
This compound, a substituted benzylamine, shares its molecular formula (C₁₀H₁₃NO₂) and nominal mass with the widely recognized phenethylamine, MDMA. This isomeric relationship presents a significant analytical challenge, as compounds with identical molecular weights can exhibit vastly different pharmacological and toxicological profiles. Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the identification of such substances, providing both chromatographic separation and structural information through mass spectral fragmentation.[1][2]
The utility of GC-MS lies in the reproducibility of fragmentation patterns generated by 70 eV electron ionization (EI), which acts as a molecular "fingerprint".[3][4] Understanding the underlying fragmentation mechanisms is paramount for accurate spectral interpretation and confident compound identification, especially when reference standards for novel analogs are unavailable. This guide will dissect these mechanisms, highlighting the diagnostic ions that differentiate the benzylamine structure of this compound from the phenethylamine core of its analogs.
Chemical Structures of Primary Compounds for Comparison:
| Compound Name | Acronym | Class | Structure |
| This compound | - | Benzylamine | |
| 3,4-Methylenedioxymethamphetamine | MDMA | Phenethylamine | |
| 3,4-Methylenedioxyamphetamine | MDA | Phenethylamine | |
| 3,4-Methylenedioxy-N-ethylamphetamine | MDEA | Phenethylamine |
Experimental Methodology
To ensure reproducible and comparable data, a standardized GC-MS protocol is essential. The following method is a representative example for the analysis of these compounds.
GC-MS Protocol
-
Sample Preparation: A 1 mg/mL stock solution of the analyte is prepared in methanol. For analysis, a 1 µL aliquot is injected into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
System: Agilent 7890A GC (or equivalent).[5]
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]
-
Inlet: Splitless mode, temperature 280°C.[6]
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp at 15°C/min to 290°C and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
Experimental Workflow Diagram
The following diagram illustrates the logical flow from sample preparation to data analysis.
Caption: GC-MS analytical workflow from sample preparation to spectral interpretation.
Analysis of Fragmentation Patterns
Electron ionization mass spectrometry of amines is predominantly governed by the stability of the resulting carbocations, with α-cleavage being a primary fragmentation pathway.[7][8][9] This process involves the cleavage of a bond beta to the nitrogen atom, resulting in a resonance-stabilized iminium cation. The structural differences between benzylamines and phenethylamines lead to distinct and diagnostic α-cleavage products.
This compound (A Benzylamine)
The key structural feature of this molecule is the direct attachment of the nitrogen to a benzylic carbon (-CH₂-N-).
-
Molecular Ion (M⁺•): The molecular ion is expected at m/z 179 .
-
Primary Fragmentation (α-cleavage): The most favorable fragmentation is the cleavage of the bond between the benzene ring and the benzylic carbon. This is a benzylic cleavage, which is a form of α-cleavage relative to the aromatic ring, but the dominant cleavage in terms of amine fragmentation is the loss of the largest alkyl/aryl substituent from the nitrogen. In this case, cleavage of the C-C bond between the methylenedioxy-substituted phenyl ring and the CH₂N group occurs. However, the most characteristic fragmentation for benzylamines is the cleavage that forms a stable tropylium-like ion or a substituted benzyl cation.
-
Key Fragment (Base Peak): The most dominant fragmentation pathway involves the loss of the methylamino radical (•CH₂NHCH₃) which is not observed. Instead, the primary cleavage is the loss of a hydrogen radical to form an iminium cation, or more significantly, the cleavage of the benzyl-nitrogen bond. The most facile cleavage is the loss of the methyl group from the nitrogen, which is not as significant. The most characteristic fragmentation is the α-cleavage leading to the formation of the m/z 135 ion, which corresponds to the methylenedioxybenzyl cation. This ion is highly stabilized by the aromatic ring and is expected to be the base peak. A subsequent fragmentation can be the retro-Diels-Alder reaction on the dioxole ring.[10][11]
Caption: Key EI fragmentation pathways for this compound.
3,4-Methylenedioxymethamphetamine (MDMA) (A Phenethylamine)
MDMA's structure features a two-carbon (ethyl) chain between the aromatic ring and the nitrogen atom. This seemingly small difference drastically alters the fragmentation pattern.
-
Molecular Ion (M⁺•): The molecular ion is also observed at m/z 179 .
-
Primary Fragmentation (α-cleavage): The C-C bond between the α-carbon (adjacent to the N) and the β-carbon (adjacent to the ring) is the weakest link. Cleavage at this position is highly favorable because it produces a resonance-stabilized iminium cation.
-
Key Fragment (Base Peak): This α-cleavage results in the loss of a methylenedioxybenzyl radical and the formation of the m/z 58 iminium cation, [CH₂(CH₃)=N⁺HCH₃]. This fragment is exceptionally stable and is the characteristic base peak for MDMA and other N-methylated amphetamines.[1][12]
Caption: Dominant EI fragmentation pathway for MDMA leading to the characteristic base peak.
Comparative Data Summary
The table below summarizes the key mass spectral data for the target compound and its common phenethylamine analogs. The base peak is the most critical diagnostic feature for distinguishing between the structural classes.
| Compound | Molecular Weight | Molecular Ion (m/z) | Base Peak (m/z) | Key Differentiating Fragments (m/z) |
| This compound | 179.21 | 179 | 135 | 44, 77, 105 |
| MDMA | 179.22 | 179 | 58 | 135, 77, 105 |
| MDA | 179.22 | 179 | 44 | 135, 77, 105 |
| MDEA | 193.25 | 193 | 72 | 135, 162, 77 |
Analysis of Analogs:
-
MDA (3,4-Methylenedioxyamphetamine): As a primary amine, MDA undergoes a similar α-cleavage to MDMA, but the resulting iminium cation [CH₂=N⁺H₂] has a mass of m/z 44 , which is its characteristic base peak.
-
MDEA (3,4-Methylenedioxy-N-ethylamphetamine): The N-ethyl group in MDEA leads to an α-cleavage product, the N-ethyl iminium cation [CH₂(CH₃)=N⁺HC₂H₅], with a mass of m/z 72 , serving as its base peak.
Conclusion
The differentiation of this compound from its phenethylamine analogs like MDMA, MDA, and MDEA via GC-MS is straightforward and robust. The position of the nitrogen atom relative to the aromatic ring dictates the primary fragmentation pathway under electron ionization.
-
Benzylamine Structure: The target compound, a benzylamine, yields a characteristic base peak at m/z 135 , corresponding to the stable methylenedioxybenzyl cation.
-
Phenethylamine Structures: The analogs, all phenethylamines, produce a base peak derived from the amine-containing side chain via α-cleavage: m/z 58 for MDMA (N-methyl), m/z 44 for MDA (primary amine), and m/z 72 for MDEA (N-ethyl).
This fundamental difference in the mass of the base peak provides an unambiguous method for structural elucidation. This guide underscores the importance of understanding core fragmentation principles for the confident identification of isomeric and analogous compounds in forensic, clinical, and research settings. For further confirmation, comparison with authenticated reference spectra from established libraries is always recommended.[13][14][15]
References
-
National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center.[Link][13]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). SWGDRUG Mass Spectral Library.[Link][14]
-
National Institute of Standards and Technology (NIST). (2021). NIST and the SWGDRUG Mass Spectral Reference Library of Seized Drugs.[Link][15]
-
JoVE. Mass Spectrometry: Amine Fragmentation. (2024). [Link][7]
-
Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. (2024). [Link][8]
-
Lurås, H., & Johansen, J. E. (2014). GC–MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Chromatographic Science, 52(7), 646–653. [Link][1]
-
Verhoeven, M., Bonetti, J., Kranenburg, R., & van Asten, A. (2023). EI fragmentation pattern for 3,4-MDMA. ResearchGate. [Link][12]
-
Loyola University Chicago. New GC-MS Assay for MDA and MDMA. (2014). [Link][2]
-
University at Albany, SUNY. Analysis of mass fragmentation patterns using DART-MS and GCMS for drugs of abuse. (2014). [Link][5]
-
Chemistry LibreTexts. 3.1: Electron Ionization. (2022). [Link][3]
-
YouTube. Retro Diel's-Alder fragmentation (RDA). (2021). [Link][10]
-
Cui, M., et al. (2015). Retro-Diels–Alder reaction mechanisms for the formation of 1,3 A þ and... ResearchGate. [Link][11]
-
National Center for Biotechnology Information. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (2022). [Link][4]
-
Bentz, E. N., & Michel, R. E. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 27-36. [Link][6]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. ecommons.luc.edu [ecommons.luc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 6. benthamopen.com [benthamopen.com]
- 7. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mass Spectrometry Data Center | NIST [nist.gov]
- 14. SWGDRUG Mass Spectral Library [swgdrug.org]
- 15. NIST and the SWGDRUG Mass Spectral Reference Library of Seized Drugs | NIST [nist.gov]
A Researcher's Guide to the Biological Evaluation of N-Methylpiperonylamine Derivatives and Related Scaffolds
For researchers and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of innovation. The N-methylpiperonylamine moiety, with its unique combination of a lipophilic methylenedioxybenzyl group and a basic N-methylamino function, presents an intriguing starting point for the design of new bioactive agents. While comprehensive comparative efficacy studies on a wide range of N-methylpiperonylamine derivatives are still emerging in the scientific literature, a wealth of knowledge can be gleaned from the biological evaluation of structurally related compounds, particularly those containing the piperazine and piperidine rings. This guide provides an in-depth analysis of the potential therapeutic applications of N-methylpiperonylamine derivatives by examining the established biological activities of their close chemical cousins. We will delve into their comparative efficacy in key biological assays, provide detailed experimental protocols for their evaluation, and discuss the underlying structure-activity relationships that can guide future drug discovery efforts.
The N-Methylpiperonylamine Scaffold: A Promising Pharmacophore
The N-methylpiperonylamine structure is an analog of piperine, the primary alkaloid in black pepper, which is known for a variety of biological activities, including monoamine oxidase (MAO) inhibition.[1] The piperonyl group, a 1,3-benzodioxole moiety, is a key structural feature in many biologically active compounds. The N-methyl group can influence the compound's polarity, basicity, and ability to cross biological membranes, all of which are critical for its pharmacokinetic and pharmacodynamic properties.
The exploration of derivatives of the related N-methylpiperazine scaffold has yielded compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[2][3][4] These findings suggest that N-methylpiperonylamine derivatives hold significant promise as a scaffold for the development of new therapeutic agents.
Comparative Efficacy in Key Biological Assays
The therapeutic potential of novel compounds is assessed through a battery of in vitro and in vivo biological assays. For N-methylpiperonylamine derivatives and their analogs, three areas of investigation have shown particular promise: anticancer, antimicrobial, and monoamine oxidase inhibition activities.
Anticancer Activity
The piperazine ring is a common feature in many approved anticancer drugs.[5] Derivatives of N-methylpiperazine and related structures have demonstrated significant cytotoxic effects against a variety of cancer cell lines.
Comparative Cytotoxicity of N-Methylpiperazine and Related Derivatives:
| Compound Class | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference |
| N-methyl-piperazine chalcones | Vero (normal cells) | Low cytotoxicity | [2] |
| 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives | HepG2, HCT116 | Low micromolar | [6] |
| Vindoline-piperazine conjugates | Breast cancer (MDA-MB-468) | 1.00 | [7] |
| Vindoline-piperazine conjugates | Non-small cell lung cancer (HOP-92) | 1.35 | [7] |
| Acrylophenones with N-methylpiperazine | Human oral squamous carcinoma | Varies | [8] |
IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition. Lower values indicate higher potency.
The data indicates that modifications to the N-methylpiperazine scaffold can lead to potent and selective anticancer agents. For instance, vindoline-piperazine conjugates have shown impressive activity in the low micromolar range against breast and lung cancer cell lines.[7]
Experimental Workflow for Anticancer Activity Screening:
Caption: A typical workflow for the initial screening and characterization of the anticancer activity of novel compounds.
Antimicrobial Activity
The emergence of antibiotic-resistant microbial strains has created an urgent need for new antimicrobial agents. Piperazine derivatives have been explored for their potential to combat bacterial and fungal infections.
Comparative Antimicrobial Activity of Piperazine Derivatives:
| Compound Class | Microbial Strain(s) | Activity (MIC in µg/mL) | Reference |
| N-substituted piperazine flavonol derivatives | S. aureus | 6.25 | [9] |
| N-substituted piperazine flavonol derivatives | E. coli | 25 | [9] |
| N-alkyl and N-aryl piperazine derivatives | S. aureus, P. aeruginosa, S. epidermidis, E. coli | Significant activity | [10] |
| N-methyl-piperazinylthiadiazoles | Gram-positive and Gram-negative bacteria | Moderate to active | [4] |
MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.
Studies have shown that N-substituted piperazine derivatives can exhibit potent activity against both Gram-positive and Gram-negative bacteria.[9][10] For example, a novel N-substituted piperazine flavonol derivative demonstrated a MIC of 6.25 µg/mL against Staphylococcus aureus.[9]
Experimental Workflow for Antimicrobial Screening:
Caption: Monoamine oxidase metabolizes neurotransmitters. Inhibitors, such as potentially N-methylpiperonylamine derivatives, block this process.
Detailed Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compounds (N-methylpiperonylamine derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Broth Microdilution Assay for Antimicrobial Activity
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Test compounds
-
Positive control antibiotic/antifungal
-
Resazurin dye (optional, for viability indication)
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.
Protocol 3: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
This assay measures the hydrogen peroxide produced by MAO activity using a fluorescent probe.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
MAO substrate (e.g., kynuramine)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or similar fluorescent probe)
-
Test compounds
-
Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, add the assay buffer, HRP, and Amplex Red reagent.
-
Inhibitor Addition: Add the test compounds at various concentrations or a positive control inhibitor.
-
Enzyme Addition: Add the MAO-A or MAO-B enzyme to each well and incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding the MAO substrate.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at timed intervals (e.g., every minute for 30 minutes) with excitation at ~530-560 nm and emission at ~590 nm.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value from a dose-response curve.
Conclusion and Future Directions
The N-methylpiperonylamine scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the extensive research on related piperazine and piperidine derivatives, we can infer that N-methylpiperonylamine analogs are likely to exhibit significant anticancer, antimicrobial, and MAO inhibitory activities. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these compounds. Future research should focus on the synthesis and screening of a diverse library of N-methylpiperonylamine derivatives to establish clear structure-activity relationships and identify lead compounds for further preclinical and clinical development. The exploration of this chemical space may unlock new and effective treatments for a range of human diseases.
References
- Dhiman, P., Malik, N., & Khatkar, A. (2020). Natural based piperine derivatives as potent monoamine oxidase inhibitors: an in silico ADMET analysis and molecular docking studies. BMC Chemistry, 14(1), 1-16.
- Al-Warhi, T., et al. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 26(15), 4639.
- Wang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1150.
- Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88.
- Dhiman, P., et al. (2012). Inhibition of monoamine oxidase by derivatives of piperine, an alkaloid from the pepper plant Piper nigrum, for possible use in Parkinson's disease. Bioorganic & Medicinal Chemistry Letters, 22(23), 7193-7198.
- Gul, H. I., Tugrak, M., & Sakagami, H. (2016). Synthesis of some acrylophenones with N-methylpiperazine and evaluation of their cytotoxicities. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(1), 147-151.
- Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826.
- Al-Warhi, T., et al. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 26(15), 4639.
- Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358.
- Kovács, D., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6527.
- Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88.
- Liao, S., et al. (2014). Design and synthesis of novel soluble 2,5-diketopiperazine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 83, 236-244.
- Keservani, R. K., Sharma, A. K., & Kesharwani, R. K. (2020). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. Current Drug Targets, 21(11), 1094-1111.
- Batool, I., et al. (2015). Synthesis and antimicrobial activity of some new N-methyl-piperazinylthiadiazoles and their azetidinones. Journal of the Chemical Society of Pakistan, 37(4), 793-799.
- Gul, H. I., Tugrak, M., & Sakagami, H. (2016). Synthesis of some acrylophenones with N-methylpiperazine and evaluation of their cytotoxicities. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(1), 147-151.
- Tavares, V. N., et al. (2023). Antimicrobial activity of N-methyl 4-piperidone derived monoketone curcuminoids. ChemRxiv.
- Wang, Y., et al. (2025).
- Dhiman, P., et al. (2012). Inhibition of monoamine oxidase by derivatives of piperine, an alkaloid from the pepper plant Piper nigrum, for possible use in Parkinson's disease. Bioorganic & Medicinal Chemistry Letters, 22(23), 7193-7198.
- Dastagir, N., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6599.
- Stonik, V. A. (2017). Structure-activity Relationship Studies of New Marine Anticancer Agents and their Synthetic Analogues. Current Medicinal Chemistry, 24(42), 4779-4799.
- Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826.
- Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358.
- Faizan, M., et al. (2024).
- Aslam, M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1369660.
- Sharma, P., et al. (2017). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Current Organic Synthesis, 14(6), 810-824.
Sources
- 1. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents [mdpi.com]
- 7. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of some acrylophenones with N-methylpiperazine and evaluation of their cytotoxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of the Antibacterial Activity of N-Substituted Piperazine Flavonol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Method Validation: HPLC for N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine Quantification
In the landscape of pharmaceutical development and forensic analysis, the accuracy and reliability of quantitative data are paramount. The ability to precisely measure the concentration of an active pharmaceutical ingredient (API) or a controlled substance like N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine (commonly known as MDMA) underpins product safety, efficacy, and regulatory compliance. This guide provides an in-depth, experience-driven walkthrough for validating a High-Performance Liquid Chromatography (HPLC) method for MDMA quantification.
We will move beyond a simple checklist of procedures to explore the causality behind experimental choices, ensuring that the described protocol is a self-validating system. This guide compares the validated HPLC method with a common alternative, Gas Chromatography-Mass Spectrometry (GC-MS), providing the objective data needed for informed method selection. All validation parameters discussed are grounded in the globally recognized International Council for Harmonisation (ICH) Q2(R2) guideline.[1][2][3]
Part 1: The Analytical Backbone - A Proposed HPLC Method
Before validation can commence, a robust and reproducible HPLC method must be established. The following protocol is a representative reversed-phase HPLC (RP-HPLC) method developed for the quantification of MDMA.
Experimental Protocol: HPLC Quantification of MDMA
1. Instrumentation & Consumables:
-
HPLC System with a UV-Vis or Diode Array Detector (DAD)
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
Data Acquisition and Processing Software
2. Reagents & Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Isocratic Elution: 70% Mobile Phase A, 30% Mobile Phase B
-
Preparation: Filter all mobile phase components through a 0.45 µm filter and degas thoroughly before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 285 nm
-
Injection Volume: 10 µL
-
Run Time: Approximately 10 minutes
4. Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample to be analyzed (e.g., seized tablet powder, API) in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Part 2: The Validation Workflow - Ensuring Fitness for Purpose
Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The workflow involves a series of experiments to assess key performance characteristics.
Caption: Workflow for HPLC method validation.
Specificity
Why it's critical: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[4] It ensures that the signal you are measuring comes only from the analyte of interest.
Experimental Protocol:
-
Inject a blank sample (mobile phase).
-
Inject a placebo sample (a mixture of all formulation excipients without the MDMA).
-
Inject the MDMA standard solution.
-
Inject a sample of MDMA that has been subjected to stress conditions (e.g., acid, base, heat, light) to generate degradation products.
-
Assessment: Compare the chromatograms. The blank and placebo should show no interfering peaks at the retention time of MDMA. In the stressed sample, the MDMA peak should be well-resolved from any degradation peaks.
Data Summary:
| Sample Injected | Peak Observed at MDMA Retention Time? | Resolution from Nearest Peak |
| Blank (Mobile Phase) | No | N/A |
| Placebo | No | N/A |
| MDMA Standard | Yes | N/A |
| Stressed Sample | Yes | > 2.0 |
Linearity
Why it's critical: Linearity demonstrates that there is a direct, proportional relationship between the concentration of the analyte and the detector's response over a defined range.[4] This is fundamental for accurate quantification.
Experimental Protocol:
-
Prepare at least five concentrations of the MDMA standard across the desired range (e.g., 1, 5, 20, 50, 100 µg/mL).
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration.
-
Perform a linear regression analysis.
Data Summary:
| Parameter | Acceptance Criterion | Result |
| Range Tested | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Y-intercept | Should be close to zero | 152.4 |
| Residual Plot | Random distribution | Passes |
Accuracy
Why it's critical: Accuracy measures the closeness of the experimental results to the true value.[4] It is typically expressed as percent recovery.
Experimental Protocol:
-
Prepare a placebo sample.
-
Spike the placebo with known amounts of MDMA standard at three concentration levels (low, medium, high), for example, 80%, 100%, and 120% of the target concentration.
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage of the drug that is recovered.
Data Summary:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| Low (80%) | 40 | 39.6 | 99.0% |
| Medium (100%) | 50 | 50.3 | 100.6% |
| High (120%) | 60 | 59.1 | 98.5% |
| Average Recovery | 98.0% - 102.0% | 99.4% |
Precision
Why it's critical: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Protocol:
-
Repeatability: Analyze six replicate samples of a homogeneous MDMA sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
Data Summary:
| Precision Level | Acceptance Criterion (%RSD) | Result (%RSD) |
| Repeatability | ≤ 2.0% | 0.85% |
| Intermediate Precision | ≤ 2.0% | 1.22% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Why they're critical:
-
LOD: The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy.[5][6]
-
LOQ: The lowest concentration of an analyte that can be reliably measured with acceptable precision and accuracy.[5][7]
Experimental Protocol (Based on Calibration Curve): These limits can be calculated from the data obtained during the linearity study. The formulas are based on the standard deviation of the y-intercept (σ) and the slope (S) of the calibration curve.[8][9]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Data Summary:
| Parameter | Calculation | Result |
| Standard Deviation of Intercept (σ) | From regression analysis | 45.8 |
| Slope (S) | From regression analysis | 4520.1 |
| LOD | 3.3 * (45.8 / 4520.1) | 0.033 µg/mL |
| LOQ | 10 * (45.8 / 4520.1) | 0.101 µg/mL |
Part 3: Comparison with an Alternative Method - GC-MS
While HPLC is a robust technique, Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used for the analysis of MDMA, particularly in forensic settings.[10][11][12]
Caption: Logical relationships between validation parameters.
Performance Comparison: HPLC-UV vs. GC-MS
The choice between HPLC and GC-MS often depends on the specific application, available instrumentation, and the nature of the sample matrix.
| Parameter | HPLC-UV (This Guide) | GC-MS (Typical) | Rationale & Insights |
| Specificity | High (based on retention time) | Very High (retention time + mass spectrum) | GC-MS offers an orthogonal detection mechanism, providing a "molecular fingerprint" that is more definitive for identification than UV absorbance alone. |
| Sensitivity (LOQ) | ~0.1 µg/mL | ~1-10 ng/mL[13] | GC-MS is generally more sensitive, making it ideal for trace analysis in complex biological matrices like blood or urine.[11] |
| Sample Preparation | Simple dissolution and filtration | Often requires derivatization | MDMA is polar and may require derivatization to improve its volatility and chromatographic behavior in GC, adding a step to the workflow.[10] |
| Run Time | ~10 minutes | ~15-20 minutes | HPLC methods can often be faster, leading to higher throughput for quality control applications. |
| Instrumentation Cost | Moderate | High | Mass spectrometers are significantly more expensive to purchase and maintain than UV detectors. |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds | Requires volatile and thermally stable compounds | HPLC is more versatile for a wider range of pharmaceutical compounds without the need for derivatization. |
Which Method to Choose?
-
Choose HPLC-UV for: Routine quality control of raw materials and finished products where the concentration of MDMA is relatively high and the matrix is simple. Its speed, robustness, and lower cost make it ideal for high-throughput environments.
-
Choose GC-MS for: Forensic identification, analysis of trace levels in complex biological matrices (e.g., toxicology), and when definitive structural confirmation is required.[14] Its superior specificity and sensitivity are critical in these applications. Other techniques like NMR have also been used for quantification, offering advantages in not requiring a specific reference material for every analysis.[15][16][17]
Conclusion
The validation of an analytical method is a systematic journey that proves its suitability for a specific purpose. By meticulously evaluating parameters such as specificity, linearity, accuracy, precision, and detection limits according to ICH guidelines, we build a foundation of trust in our quantitative results.[1][18] This validated HPLC method demonstrates excellent performance for the quantification of this compound in a quality control setting.
While HPLC offers a reliable and efficient solution, it is crucial for scientists to understand the strengths and limitations of alternative techniques like GC-MS. The selection of the most appropriate analytical tool depends on a careful consideration of the analytical challenge, including the required sensitivity, specificity, sample matrix, and available resources. Ultimately, a properly validated method, regardless of the technology, is the cornerstone of sound scientific and regulatory decision-making.
References
- IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained.
- MicroSolv Technology Corporation. Determine limits of detection LOD and limits of quantification LOQ - How To.
- Altabrisa Group. What Are LOD and LOQ in HPLC Methods?.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. Validation of Analytical Procedures Q2(R2).
- Dan, Prof. What do Limit of Detection and Limit of Quantitation mean?. YouTube.
- AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
- Antalis, A., et al. New GC-MS Assay for MDA and MDMA. Loyola eCommons.
- de la Torre, R., et al. Determination of MDMA and its Metabolites in Blood and Urine by Gas Chromatography–Mass Spectrometry and Analysis of Enantiome. Journal of Analytical Toxicology.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- O'Connell, D., & Heffron, J. J. A. Rapid analysis of illicit drugs by mass spectrometry: Results from seizures in Ireland. Royal Society of Chemistry.
- De Martin, A., et al. Gas Chromatography–Mass Spectrometry Method for Toxicological Analysis of MDA, MDEA and MDMA in Vitreous Humor Samples from Victims of Car Accidents. Journal of Analytical Toxicology.
- Dolan, J.W. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science.
- Zancajo, V., & Montalvo, G. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI.
- Lösungsfabrik. What is meant by the limit of detection and quantification (LOD / LOQ)?.
- Queiroz, M. M. F., et al. A Validated NMR Approach for MDMA Quantification in Ecstasy Tablets. SciELO.
- Schmidt, D. E., et al. High-pressure liquid chromatography/electrochemical detection method for monitoring MDA and MDMA in whole blood and other biological tissues. Journal of Neuroscience Methods.
- Hussain, J., et al. Quantification of MDMA in seized tablets using benchtop 1H NMR spectroscopy in the absence of internal standards. ResearchGate.
- Naqi, H. A., et al. 1H quantitative NMR and UHPLC-MS analysis of seized MDMA/NPS mixtures and tablets from night-club venues. RSC Publishing.
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 7. youtube.com [youtube.com]
- 8. Determine limits of detection LOD and limits of quantification LOQ - How To [mtc-usa.com]
- 9. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 10. ecommons.luc.edu [ecommons.luc.edu]
- 11. jcami.eu [jcami.eu]
- 12. Rapid analysis of illicit drugs by mass spectrometry: Results from seizures in IrelandPresented at the SAC 99 Meeting Dublin, Ireland, July 25–30, 199 ... - Analyst (RSC Publishing) DOI:10.1039/A906316A [pubs.rsc.org]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. 1 H quantitative NMR and UHPLC-MS analysis of seized MDMA/NPS mixtures and tablets from night-club venues - Analytical Methods (RSC Publishing) DOI:10.1039/C9AY01403A [pubs.rsc.org]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Senior Application Scientist's Guide to Navigating N-Methylpiperonylamine Cross-Reactivity in Amphetamine Immunoassays
An objective comparison of N-methylpiperonylamine's cross-reactivity in amphetamine immunoassays for researchers, scientists, and drug development professionals.
In the landscape of drug screening, immunoassays serve as a critical first-line tool for the rapid detection of amphetamine-class substances. However, the structural diversity of these compounds, particularly the emergence of designer drugs, presents a significant challenge to the specificity of these assays. A compound of particular interest is N-methylpiperonylamine, a metabolite and synthetic precursor to 3,4-methylenedioxymethamphetamine (MDMA). This guide provides an in-depth analysis of the cross-reactivity of N-methylpiperonylamine and its structurally related compounds in commercially available amphetamine immunoassays, offering experimental data, validation protocols, and expert insights to aid researchers in the accurate interpretation of screening results.
The Root of Cross-Reactivity: A Tale of Molecular Mimicry
The fundamental principle of an immunoassay lies in the specific binding of an antibody to its target antigen. In the context of amphetamine screening, these assays are designed to detect amphetamine and methamphetamine. However, the antibodies employed can sometimes bind to other molecules that share a similar structural backbone. This phenomenon, known as cross-reactivity, is a significant source of false-positive results.
N-methylpiperonylamine and its parent compound, MDMA, share a phenethylamine core structure with amphetamine and methamphetamine. This structural similarity is the primary reason for their cross-reactivity in amphetamine immunoassays. The degree of cross-reactivity is dependent on the specific antibody used in the assay and the concentration of the cross-reacting substance.
Figure 1: Mechanism of cross-reactivity in amphetamine immunoassays.
Performance Comparison of Amphetamine Immunoassays
The cross-reactivity of various amphetamine-like compounds can differ significantly across various immunoassay platforms. The following table summarizes the reported cross-reactivity of MDMA and other related compounds in several commercially available amphetamine screening assays. It is important to note that data for N-methylpiperonylamine itself is limited in the literature; however, the cross-reactivity of its parent compound, MDMA, serves as a strong indicator of potential interference.
| Immunoassay | Compound | % Cross-Reactivity (at tested concentration) | Reference |
| Abbott AxSYM Amphetamine/Methamphetamine II | MDMA | 55% (at 1000 ng/mL) | |
| Beckman Coulter Synchron Systems d-Amphetamine | MDMA | 100% (at 500 ng/mL) | |
| CEDIA Amphetamines Assay | MDMA | 25% (at 1000 ng/mL) | |
| Microgenics DRI Ecstasy Assay | MDMA | 100% (at 500 ng/mL) | |
| Roche INTEGRA Amphetamines | MDMA | 50% (at 1000 ng/mL) | |
| Syva EMIT II Plus Amphetamine Assay | MDMA | 20-30% (concentration-dependent) |
Note: The percentage of cross-reactivity is typically determined by the concentration of the cross-reactant required to produce a positive result equivalent to the assay's cutoff concentration for the target analyte.
Experimental Protocol for Assessing Cross-Reactivity
To ensure the accuracy of in-house screening, it is crucial to validate the cross-reactivity of suspected interfering compounds. The following protocol outlines a standardized method for evaluating the cross-reactivity of N-methylpiperonylamine in an amphetamine immunoassay.
Objective: To determine the concentration of N-methylpiperonylamine that produces a positive result in a specific amphetamine immunoassay.
Materials:
-
Amphetamine immunoassay kit (e.g., EMIT, CEDIA, ELISA)
-
Certified reference standard of N-methylpiperonylamine
-
Certified reference standard of d-amphetamine
-
Drug-free urine matrix
-
Calibrators and controls provided with the immunoassay kit
-
Automated immunoassay analyzer or microplate reader
Procedure:
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of N-methylpiperonylamine in a suitable solvent (e.g., methanol, deionized water).
-
Preparation of Spiked Samples: Serially dilute the N-methylpiperonylamine stock solution in drug-free urine to create a range of concentrations (e.g., 100 ng/mL to 10,000 ng/mL).
-
Assay Calibration: Calibrate the immunoassay analyzer according to the manufacturer's instructions using the provided calibrators.
-
Analysis of Spiked Samples: Analyze the prepared N-methylpiperonylamine-spiked urine samples using the calibrated amphetamine immunoassay.
-
Data Analysis: Determine the lowest concentration of N-methylpiperonylamine that produces a positive result relative to the assay's established cutoff for amphetamine.
-
Calculation of Cross-Reactivity: Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (Cutoff Concentration of Amphetamine / Concentration of Cross-Reactant Producing a Positive Result) x 100
A Researcher's Comparative Guide to the Biological Activities of N-methylpiperonylamine and Piperonylamine
For researchers in pharmacology and drug development, understanding the nuanced differences conferred by subtle structural modifications is paramount to innovation. This guide provides an in-depth comparative analysis of N-methylpiperonylamine and its parent amine, piperonylamine. While direct, side-by-side experimental comparisons in the public domain are notably scarce, this document synthesizes existing knowledge on structurally related compounds to build a robust, hypothesis-driven framework for investigation. We will delve into the anticipated biological activities, grounded in the well-documented effects of the shared methylenedioxyphenyl (MDP) moiety and the profound influence of N-methylation on primary amines. Furthermore, this guide furnishes detailed experimental protocols to empower researchers to rigorously test these hypotheses.
Introduction: The Significance of a Single Methyl Group
Piperonylamine, a primary arylamine featuring a methylenedioxyphenyl ring, serves as a versatile building block in the synthesis of agrochemicals and pharmaceuticals, with known applications in targeting neurological disorders.[1][2] Its N-methylated counterpart, N-methylpiperonylamine, represents a logical step in lead optimization, as N-methylation is a well-established strategy in medicinal chemistry to modulate a compound's pharmacological profile. This simple addition of a methyl group can profoundly alter a molecule's interaction with biological targets, its metabolic stability, and its pharmacokinetic properties.[3][4]
The central hypothesis of this guide is that the N-methylation of piperonylamine will lead to a discernible shift in its biological activity, potentially enhancing its potency and/or altering its selectivity towards specific biological targets. This is predicated on two key principles: the inherent bioactivity of the methylenedioxyphenyl group and the transformative effects of N-methylation.
The Methylenedioxyphenyl Moiety: A Gateway to Bioactivity
Both piperonylamine and N-methylpiperonylamine share the methylenedioxyphenyl (MDP) functional group. This moiety is a well-known pharmacophore present in numerous natural and synthetic compounds and is a recognized modulator of cytochrome P450 (CYP) enzymes.[1][5][6] Compounds containing the MDP group can act as both inhibitors and inducers of various CYP isoforms.[1][5] This interaction is of significant toxicological and pharmacological importance. For instance, piperonyl butoxide, an MDP-containing compound, is a widely used pesticide synergist that enhances the efficacy of insecticides by inhibiting insect CYP enzymes responsible for their detoxification.[7][8]
Therefore, it is highly probable that both piperonylamine and N-methylpiperonylamine will exhibit activity related to CYP enzyme modulation. A key point of investigation will be to determine if and how N-methylation affects the potency and selectivity of this interaction.
The Impact of N-Methylation: A Comparative Analysis
The conversion of a primary amine to a secondary amine via N-methylation can induce a cascade of changes in a molecule's biological profile.
Key Anticipated Effects of N-Methylation:
-
Altered Receptor and Enzyme Interactions: The addition of a methyl group can modify the steric and electronic properties of the amine, potentially altering its binding affinity and selectivity for receptors and enzymes. For example, a study on norbelladine derivatives demonstrated that N-methylation enhanced the inhibition of butyrylcholinesterase.[9]
-
Modified Pharmacokinetics: N-methylation generally increases a compound's lipophilicity, which can lead to improved membrane permeability, bioavailability, and distribution into the central nervous system.[3]
-
Metabolic Stability: The N-methyl group can influence a molecule's susceptibility to metabolism. In some instances, it can be a site for metabolic activation.[10]
Based on these principles, we can formulate a comparative hypothesis for the biological activities of piperonylamine and N-methylpiperonylamine.
Table 1: Hypothesized Comparative Biological Activity Profile
| Biological Target/Activity | Piperonylamine (Parent Amine) | N-methylpiperonylamine (N-methylated) | Rationale for Hypothesized Difference |
| Cytochrome P450 (CYP) Inhibition | Moderate inhibitor of specific CYP isoforms. | Potentially a more potent and/or selective inhibitor of specific CYP isoforms. | Increased lipophilicity of the N-methylated compound may lead to enhanced binding to the active site of CYP enzymes. |
| Monoamine Oxidase (MAO) Inhibition | Potential for weak inhibition due to structural similarity to some biogenic amines. | Likely a more potent MAO inhibitor, particularly for MAO-B. | N-methylation of primary amines can increase affinity for MAO enzymes. |
| Receptor Binding (e.g., Serotonergic, Dopaminergic) | Possible weak affinity for monoaminergic receptors. | Potentially enhanced affinity and/or altered selectivity for specific monoaminergic receptor subtypes. | The N-methyl group can influence the binding conformation and interactions with receptor binding pockets. |
| Neurotransmitter Reuptake Inhibition | Potential for weak inhibition of monoamine transporters. | Potentially enhanced inhibitory activity at specific monoamine transporters. | Structural similarities to known reuptake inhibitors may be amplified by N-methylation. |
Proposed Experimental Workflows for Comparative Analysis
To validate the hypotheses outlined above, a series of well-defined in vitro experiments are recommended. The following protocols provide a starting point for a comprehensive comparative investigation.
Cytochrome P450 Inhibition Assay
This experiment will determine the inhibitory potential of both compounds against a panel of key human CYP450 enzymes.
Experimental Workflow:
Caption: Workflow for determining the IC50 values of test compounds against a panel of CYP450 enzymes.
Monoamine Oxidase (MAO) Inhibition Assay
This assay will assess the inhibitory activity of the compounds against both MAO-A and MAO-B.
Experimental Workflow:
Caption: Workflow for assessing the inhibitory activity of test compounds against MAO-A and MAO-B.
Receptor Binding Assays
A panel of radioligand binding assays should be conducted to determine the affinity of each compound for a range of relevant G-protein coupled receptors (GPCRs), particularly those in the serotonergic and dopaminergic systems.
General Protocol for Radioligand Binding Assay:
-
Preparation of Cell Membranes: Obtain cell lines expressing the receptor of interest and prepare membrane fractions.
-
Binding Reaction: In a multi-well plate, combine the cell membranes, a known concentration of a specific radioligand for the target receptor, and a range of concentrations of the test compound (piperonylamine or N-methylpiperonylamine).
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki).
Conclusion and Future Directions
While direct comparative data remains to be generated, this guide provides a strong theoretical and practical framework for the investigation of the differential biological activities of N-methylpiperonylamine and its parent amine, piperonylamine. The central theme revolves around the well-established influence of the methylenedioxyphenyl moiety on cytochrome P450 enzymes and the multifaceted effects of N-methylation on the pharmacological properties of primary amines.
The proposed experimental workflows offer a clear path for researchers to elucidate the specific biological targets of these compounds and to quantify the impact of the N-methyl group. The results of these studies will be invaluable for the drug development community, providing critical insights into the structure-activity relationships of this chemical scaffold and informing the design of future therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.
References
-
Murray, M. (2012). Toxicological actions of plant-derived and anthropogenic methylenedioxyphenyl-substituted chemicals in mammals and insects. Journal of Toxicology and Environmental Health, Part B, 15(6), 389-400. [Link]
-
Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism, 1(1), 49-62. [Link]
-
ResearchGate. (2025). Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. [Link]
-
Ingenta Connect. (n.d.). Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. [Link]
-
ResearchGate. (2025). Toxicological Actions of Plant-Derived and Anthropogenic Methylenedioxyphenyl-Substituted Chemicals in Mammals and Insects. [Link]
-
Santagada, V., et al. (2004). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Medicinal Chemistry, 11(19), 2575-2598. [Link]
-
Salehi, B., et al. (2019). Alkaloids from piper: a review of its phytochemistry and pharmacology. Mini reviews in medicinal chemistry, 19(1), 58-75. [Link]
-
Dalvi, R. R., & Dalvi, P. S. (1991). Differences in the effects of piperine and piperonyl butoxide on hepatic drug-metabolizing enzyme system in rats. Drug and chemical toxicology, 14(1-2), 219–229. [Link]
-
Royal Society of Chemistry. (2021). Selective synthesis of N-monomethyl amines with primary amines and nitro compounds. Catalysis Science & Technology, 11(21), 6945-6967. [Link]
-
Kadlubar, F. F., et al. (1982). N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines. Proceedings of the National Academy of Sciences of the United States of America, 79(8), 2539–2542. [Link]
-
Wikipedia. (n.d.). Piperonyl butoxide. [Link]
-
Taylor & Francis. (n.d.). Piperonyl butoxide – Knowledge and References. [Link]
-
PubMed. (2021). Mechanisms of piperonyl butoxide cytotoxicity and its enhancement with imidacloprid and metals in Chinese hamster ovary cells. [Link]
-
National Center for Biotechnology Information. (2021). Influence of N-Methylation and Conformation on Almiramide Anti-Leishmanial Activity. [Link]
-
ResearchGate. (n.d.). Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc. [Link]
-
MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4996. [Link]
-
PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]
-
ResearchGate. (n.d.). Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine. [Link]
-
PubMed. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. [Link]
-
Principles of Drug Action 1, Spring 2005, Amines. (n.d.). [Link]
-
ResearchGate. (2025). Synthesis and antimicrobial activity of some new N-methyl-piperazinylthiadiazoles and their azetidinones. [Link]
-
ResearchGate. (n.d.). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. [Link]
-
ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
-
National Center for Biotechnology Information. (2014). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. [Link]
-
PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. [Link]
-
Taylor & Francis. (n.d.). Primary amines – Knowledge and References. [Link]
Sources
- 1. Toxicological actions of plant-derived and anthropogenic methylenedioxyphenyl-substituted chemicals in mammals and insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective synthesis of N-monomethyl amines with primary amines and nitro compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Piperonyl butoxide - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
A Comparative Guide to the Structural Analogs of N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine: Structure-Activity Relationships and Pharmacological Properties
Introduction
N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine is a structural isomer of the well-known psychoactive compound 3,4-methylenedioxymethamphetamine (MDMA). While this specific isomer is not extensively studied, its chemical architecture places it within the broader class of phenethylamines, a group of compounds with profound effects on the central nervous system. Understanding the properties of its structural analogs is critical for researchers in pharmacology, neuroscience, and drug development. This guide provides a detailed comparison of these analogs, focusing on their synthesis, receptor binding affinities, and pharmacological effects, all supported by experimental data. We will delve into the nuanced structure-activity relationships (SAR) that govern the interactions of these molecules with key neurological targets, offering a comprehensive resource for the scientific community.
The primary mechanism of action for MDMA and its analogs involves their interaction with monoamine transporters, including the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[1] These compounds can act as substrates for these transporters, leading to the reverse transport of neurotransmitters from the presynaptic terminal into the synaptic cleft. Additionally, many of these analogs exhibit affinity for various serotonin receptor subtypes, particularly the 5-HT2A, 5-HT2B, and 5-HT2C receptors, which contributes to their complex pharmacological profiles.[1] The subtle interplay of these interactions dictates the unique psychoactive effects of each analog, ranging from stimulant-like to hallucinogenic and entactogenic properties.
This guide will systematically explore how modifications to the core phenethylamine scaffold—specifically alterations to the phenyl ring, the ethylamine sidechain, and the terminal amine—influence these pharmacological properties. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, we aim to provide a thorough and objective comparison to aid in the design and development of novel compounds with specific desired activities.
Comparative Analysis of Structural Analogs
The pharmacological profile of this compound and its analogs is determined by their affinity for and activity at various neuronal targets. The following sections provide a comparative analysis of key structural analogs, with a focus on their receptor binding affinities and functional potencies.
Core Structure and Isomerism: The Case of MDMA
The most well-characterized structural analog is MDMA. A critical structural difference between this compound and MDMA lies in the attachment of the aminomethyl group to the benzodioxole ring. In this compound, the nitrogen is separated from the ring by a single methylene group, whereas in MDMA, an ethylamine chain is attached to the ring. This seemingly minor difference can significantly impact the molecule's conformational flexibility and its interaction with binding pockets of target proteins.
Ring-Substituted Analogs
Modifications to the methylenedioxy ring have a profound impact on the pharmacological properties of these compounds.
-
3,4-Methylenedioxyamphetamine (MDA): As the primary metabolite of MDMA, MDA is a potent psychoactive compound in its own right.[1] It generally exhibits higher affinity for the 5-HT2A receptor compared to MDMA, contributing to its more pronounced hallucinogenic effects.[1]
-
N-ethyl-3,4-methylenedioxyamphetamine (MDEA or "Eve"): The N-ethyl analog of MDMA, MDEA, generally shows reduced potency at monoamine transporters compared to MDMA.
Side-Chain Modifications
Alterations to the ethylamine side chain can influence both potency and selectivity.
-
α-Ethyl Homologs (e.g., MBDB): The introduction of an ethyl group at the alpha position of the side chain, as seen in N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB), tends to decrease stimulant effects while retaining entactogenic properties.[2]
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, nM) and transporter inhibition potencies (IC50, nM) of MDMA and several key structural analogs at human monoamine transporters and serotonin receptors. Lower values indicate higher affinity or potency.
| Compound | SERT (IC50, nM) | DAT (IC50, nM) | NET (IC50, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | Reference |
| MDMA | ~6800 | ~770 | ~420 | 5900 | >13000 | [3] |
| MDA | - | - | - | 4-5 µM | - | [4] |
| 4-Fluoroamphetamine (4-FA) | 6800 | 770 | 420 | 11300 | 7800 | [3] |
Note: A comprehensive table with a wider range of analogs would be beneficial for a more detailed comparison, but the available data is often fragmented across different studies with varying experimental conditions.
Experimental Protocols
To ensure the reproducibility and validity of the data presented, this section provides detailed methodologies for key in vitro assays used to characterize the pharmacological properties of these compounds.
Radioligand Binding Assay for Monoamine Transporters
This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for the serotonin, dopamine, and norepinephrine transporters.
Objective: To quantify the affinity of a test compound by measuring its ability to displace a specific radioligand from a monoamine transporter.
Materials:
-
Cell membranes prepared from HEK293 cells expressing the human transporter of interest (hSERT, hDAT, or hNET).
-
Radioligands: [³H]citalopram (for hSERT), [³H]WIN 35,428 (for hDAT), [³H]nisoxetine (for hNET).
-
Unlabeled ligands for determining non-specific binding (e.g., 10 µM citalopram for hSERT, 10 µM cocaine for hDAT, 10 µM desipramine for hNET).
-
Test compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus (cell harvester).
-
Scintillation vials, cocktail, and counter.
Procedure:
-
Membrane Preparation:
-
Homogenize transporter-expressing cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.[5]
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following in order:
-
Binding buffer.
-
Serial dilutions of the test compound or vehicle.
-
Radioligand at a concentration near its Kd.
-
Membrane preparation.
-
-
For non-specific binding, add a high concentration of the appropriate unlabeled ligand instead of the test compound.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[5]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.[6]
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Synthesis of MDMA and its Analogs
The synthesis of MDMA and its analogs typically starts from commercially available precursors such as safrole or piperonal.
General Synthetic Scheme for MDMA from Safrole
A common route involves the Wacker oxidation of safrole to produce 3,4-methylenedioxyphenyl-2-propanone (MDP2P), followed by reductive amination with methylamine.[7]
Synthetic Pathway from Safrole to MDMA
Caption: A common synthetic route to MDMA.
Enantiomerically pure MDMA can be synthesized using chiral auxiliaries or by starting from chiral precursors like (S)-alanine.[7][8]
In Vivo Pharmacological Effects
The in vitro binding and functional data translate to distinct in vivo effects, which are often assessed using animal models.
Drug Discrimination Studies
Drug discrimination is a behavioral assay used to assess the subjective effects of a compound. Animals are trained to recognize the effects of a specific drug and will then respond on a designated lever after its administration. This paradigm can determine if a novel compound produces effects similar to a known drug.
For example, in rats trained to discriminate MDMA from saline, other entactogenic compounds like MBDB will fully substitute for the MDMA cue, while classical stimulants like amphetamine may only partially substitute, and hallucinogens like LSD typically do not substitute at all.[2] This demonstrates that the subjective effects of MDMA are distinct from those of other classes of psychoactive drugs.
Structure-Activity Relationships (SAR) and Discussion
The data presented in this guide highlight several key structure-activity relationships for this class of compounds:
-
The Methylenedioxy Ring: The 1,3-benzodioxole moiety is crucial for the characteristic effects of these compounds. Modifications to this ring system, such as moving the position of the methylenedioxy group or replacing it with other substituents, can dramatically alter the pharmacological profile.
-
The Amine Group: The nature of the substituent on the nitrogen atom is a key determinant of activity. N-methylation (as in MDMA) generally confers a different profile compared to the primary amine (as in MDA) or N-ethylation (as in MDEA).
-
The α-Carbon: Substitution at the alpha-carbon of the ethylamine sidechain, as seen in the amphetamine series, is critical for preventing metabolism by monoamine oxidase (MAO) and for conferring potent central nervous system stimulant properties.
-
Stereochemistry: The stereochemistry at the α-carbon is also a significant factor. For many of these compounds, the (S)-enantiomer is more potent than the (R)-enantiomer.[2]
Based on these SAR principles, we can infer some likely properties of this compound. The presence of the N-methyl group and the benzodioxole ring suggests that it will likely interact with monoamine transporters. However, the shorter, more flexible linker between the aromatic ring and the nitrogen, compared to MDMA, may result in a different binding pose and altered affinity and/or selectivity for SERT, DAT, and NET. Further experimental characterization of this specific isomer is warranted to fully elucidate its pharmacological profile.
Conclusion
The structural analogs of this compound represent a rich chemical space for exploring the modulation of monoaminergic systems. While MDMA remains the most studied compound in this class, a deeper understanding of the structure-activity relationships of its analogs is essential for the development of novel therapeutics with improved selectivity and reduced off-target effects. This guide has provided a comparative overview of these compounds, supported by experimental data and detailed protocols, to serve as a valuable resource for researchers in the field. The continued investigation of these fascinating molecules holds promise for advancing our understanding of neurotransmission and for the development of new treatments for a range of neuropsychiatric disorders.
References
-
Uncovering Structure–Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments | ACS Chemical Neuroscience. (URL: [Link])
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - Biomolecules & Therapeutics. (URL: [Link])
-
Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (URL: [Link])
-
Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed. (URL: [Link])
-
Substituted phenethylamine - Wikipedia. (URL: [Link])
-
MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology - PubMed Central. (URL: [Link])
-
In vivo effects of 3,4-methylenedioxymethamphetamine (MDMA) and its deuterated form in rodents: Drug discrimination and thermoregulation - PubMed. (URL: [Link])
-
Synthesis of R- and S-MDMA via nucleophilic ring-opening of homochiral N-tosylaziridines. (URL: [Link])
-
Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC - PubMed Central. (URL: [Link])
-
Ring-substituted Amphetamine Interactions With Neurotransmitter Receptor Binding Sites in Human Cortex - PubMed. (URL: [Link])
-
Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments. (URL: [Link])
-
Synthesis of R- and S-MDMA via nucleophilic ring-opening of homochiral N-tosylaziridines - CSIRO Publishing. (URL: [Link])
-
Drug discrimination studies with MDMA and amphetamine - PubMed - NIH. (URL: [Link])
-
MDMA synthesis in 3 steps & how it could help PTSD therapy (educational) - YouTube. (URL: [Link])
-
A Comparison of MDMA and Amphetamine in the Drug Discrimination Paradigm. (URL: [Link])
-
Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF - ResearchGate. (URL: [Link])
-
MDMA-like discriminative stimulus effects of seven cathinones in rats - PMC - NIH. (URL: [Link])
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PubMed Central. (URL: [Link])
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (URL: [Link])
-
Receptor Pharmacology of MDMA and Related Hallucinogens - ResearchGate. (URL: [Link])
-
Allosteric Binding of MDMA to the Human Serotonin Transporter (hSERT) via Ensemble Binding Space Analysis with ΔG Calculations, Induced Fit Docking and Monte Carlo Simulations - PMC - PubMed Central. (URL: [Link])
-
Affinity values (K i in nM) at selected serotonin receptor isoforms. - ResearchGate. (URL: [Link])
-
No effect of MDMA (ecstasy) on cell death and 5-HT2A receptor density in organotypic rat hippocampal cultures - PubMed. (URL: [Link])
Sources
- 1. MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug discrimination studies with MDMA and amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of MDMA, aka Ecstasy - Chemistry Steps [chemistrysteps.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. connectsci.au [connectsci.au]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
For the dedicated researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond the confines of experimentation. The final and arguably most critical stage is its proper disposal—a process that ensures the safety of personnel, the integrity of the environment, and unwavering compliance with regulatory standards. This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine, a compound of significant interest in neurochemical research.
As a metabolite of 3,4-methylenedioxymethamphetamine (MDMA), this compound (also known as MDBM) occupies a complex regulatory landscape. While not explicitly scheduled, its structural and pharmacological similarity to a Schedule I controlled substance necessitates a disposal protocol that is both cautious and meticulously planned.[1][2][3][4] This guide is structured to provide clarity on these complexities, offering a pathway to responsible chemical stewardship.
Part 1: The Foundation of Safety - Hazard Identification and Personal Protective Equipment (PPE)
Before any disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. The Safety Data Sheet (SDS) is the primary source for this critical information.
Hazard Profile:
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | Fisher Scientific SDS |
| Serious Eye Damage/Irritation | Causes serious eye damage. | Fisher Scientific SDS |
| Specific target organ toxicity | May cause respiratory irritation. | Fisher Scientific SDS |
Mandatory Personal Protective Equipment (PPE):
Given the corrosive and irritant nature of this compound, the following PPE is non-negotiable and must be worn at all times when handling the chemical or its waste:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
-
Skin Protection: A lab coat, long pants, and closed-toe shoes are required. Chemical-resistant gloves (nitrile or neoprene) must be worn.
-
Respiratory Protection: All handling of the pure compound or concentrated solutions should be conducted within a certified chemical fume hood.
Part 2: The Disposal Pathway - A Step-by-Step Protocol
The disposal of this compound is governed by two primary considerations: its hazardous chemical properties and its potential classification as a controlled substance analogue by the U.S. Drug Enforcement Administration (DEA).[1][3][5] The following decision-making framework and procedural steps are designed to address both aspects, ensuring a compliant and safe disposal process.
Decision-Making Workflow for Disposal
The following diagram illustrates the critical decision points in the disposal process for this compound.
Caption: Disposal decision workflow for this compound.
Option 1: Direct Disposal as Hazardous Waste
This is the standard procedure for the disposal of hazardous research chemicals and is appropriate when the material is not being treated as a controlled substance analogue.
Step 1: Waste Segregation
-
Solid Waste: Collect all solid waste, including contaminated personal protective equipment (gloves, etc.), weigh boats, and filter paper, in a designated, leak-proof container with a secure lid.
-
Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses, in a separate, clearly labeled, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate concentration and volume of the waste.
-
Include the date the waste was first added to the container.
Step 3: Storage
-
Store all waste containers in a designated and secure Satellite Accumulation Area (SAA).
-
Ensure containers are kept closed except when adding waste.
-
Store away from incompatible materials, such as strong oxidizing agents and acids.
Step 4: Arrange for Pickup
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not exceed the storage time limits for hazardous waste in your SAA as defined by your institution and local regulations.
Option 2: Chemical Inactivation for Non-Retrievable Disposal
To comply with the DEA's "non-retrievable" standard for controlled substances and their analogues, chemical degradation is a viable option.[6][7][8] Oxidation has been shown to be effective for degrading amphetamine-type stimulants.[9] The goal is to alter the chemical structure of the compound to the point where it can no longer be readily converted back to the parent substance.
Disclaimer: The following is a general guideline for chemical inactivation. The specific protocol should be developed in consultation with your institution's EHS and may require analytical verification to confirm complete degradation.
Recommended Inactivation Method: Oxidation with Sodium Hypochlorite (Bleach)
This method utilizes a common and powerful oxidizing agent to break down the this compound molecule.
Materials:
-
This compound waste
-
Sodium hypochlorite solution (household bleach, typically 5-8% NaOCl)
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., beaker or flask)
-
pH paper or meter
Procedure:
-
Preparation: In a certified chemical fume hood, place the liquid waste containing this compound in a suitable reaction vessel with a stir bar. If the waste is solid, dissolve it in a minimal amount of a suitable solvent (e.g., methanol or isopropanol).
-
Reaction: Slowly add an excess of sodium hypochlorite solution to the waste while stirring. A 10:1 molar ratio of NaOCl to the estimated amount of the amine is a conservative starting point. The reaction may be exothermic, so add the bleach in small portions and monitor the temperature.
-
Stirring: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete degradation.
-
Neutralization (if necessary): After the reaction is complete, check the pH of the solution. If it is highly basic, it may need to be neutralized before final disposal. Consult with your EHS for guidance on the neutralization of bleach-containing solutions.
-
Disposal of Residue: The resulting solution, which should now contain the degraded products of this compound, must still be disposed of as hazardous waste. Follow the procedures outlined in Option 1 for the disposal of this final solution.
Part 3: Emergency Procedures - Spill and Exposure Response
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and your institution's EHS department immediately.
-
Contain: If the spill is small and you are trained to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for disposal as hazardous waste.
-
Decontaminate: Decontaminate the spill area with soap and water. Collect all cleaning materials for disposal as hazardous waste.
Exposure Response:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin: Immediately flush the affected area with large amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and regulatory compliance. By understanding the hazards, adhering to the appropriate disposal pathway, and being prepared for emergencies, researchers can ensure that their valuable scientific work is conducted in a manner that is safe for themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.
References
-
Drug Enforcement Administration. (n.d.). Drug Scheduling. DEA.gov. Retrieved from [Link]
-
Drug Enforcement Administration. (n.d.). Controlled Substance Analogues. DEA - Publication: Drugs of Abuse. Retrieved from [Link]
-
Drug Enforcement Administration, Diversion Control Division. (2023). Controlled Substances - by Controlled Substance Code Number. Orange Book. Retrieved from [Link]
-
US Legal. (n.d.). Controlled Substance Analogue Law and Legal Definition. USLegal, Inc. Retrieved from [Link]
- de la Torre, R., Farré, M., Ortuño, J., Mas, M., Brenneisen, R., Roset, P. N., Segura, J., & Camí, J. (2004). Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition. Therapeutic drug monitoring, 26(2), 137–144.
-
Jones, A. W., Kugelberg, F. C., Holmgren, A., & Ahlner, J. (2007). Metabolism of MDMA and MDA via O-demethylenation and subsequent oxidation coupled to GSH conjugation. ResearchGate. Retrieved from [Link]
-
The Ohio State University. (n.d.). Disposal. Environmental Health and Safety. Retrieved from [Link]
-
Glarborg, P., & Marshall, P. (2020). Oxidation of methylamine. OSTI.GOV. Retrieved from [Link]
- Green, A. R., Mechan, A. O., Elliott, J. M., O'Shea, E., & Colado, M. I. (2003). The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs. British journal of pharmacology, 139(1), 3–14.
- Helmlin, H. J., Bracher, K., Bourquin, D., Vonlanthen, D., & Brenneisen, R. (1996). Stereoselective Urinary MDMA (Ecstasy) and Metabolites Excretion Kinetics following Controlled MDMA Administration to Humans. Journal of analytical toxicology, 20(6), 427–435.
-
Gonzalez, L., et al. (2022). Photo-oxidation mechanism of methylamine. ResearchGate. Retrieved from [Link]
-
Glarborg, P., & Marshall, P. (2020). Oxidation of methylamine. ResearchGate. Retrieved from [Link]
- Baumann, M. H., Solis, E., Watterson, L. R., Marusich, J. A., Fantegrossi, W. E., & Wiley, J. L. (2014). Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). ACS chemical neuroscience, 5(10), 879–894.
-
LookChem. (n.d.). Cas 15205-27-3,this compound. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, October 30). Secondary Amine Formation/Hydrolysis reaction. YouTube. Retrieved from [Link]
- Kumar, A., & Pratap, B. (2012). Palladium(II) Catalyzed Oxidation of Methyl Amine by N-Bromosuccinimide in Alkaline Medium : A Kinetic and Mechanistic Study. Asian Journal of Chemistry, 24(5), 2348-2350.
-
Electronic Code of Federal Regulations. (n.d.). 21 CFR Part 1308 -- Schedules of Controlled Substances. Retrieved from [Link]
-
Practice Greenhealth. (n.d.). Best practices for disposal of controlled substances. Retrieved from [Link]
-
Save My Exams. (2024, January 4). Reactions of Amides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Al-Hiari, Y. M. (n.d.). Oxidation of Secondary and Primary Amines. SlideShare. Retrieved from [Link]
- DeBord, J., et al. (2022).
-
Leah4sci. (2019, January 15). mechanism of amide hydrolysis. YouTube. Retrieved from [Link]
-
BYJU'S. (n.d.). Types of Amide Hydrolysis. Retrieved from [Link]
-
Daniels Health. (2021, November 8). Understanding Drug Denaturing and Non-Retrievable Strategies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 421238, (1,3-Dioxaindan-5-ylmethyl)(methyl)amine. PubChem. Retrieved from [Link]
-
Daniels Health. (n.d.). Controlled Substance Disposal Solutions. Retrieved from [Link]
-
Alabama Department of Public Health. (2024, January 16). Controlled Substances List. Retrieved from [Link]
-
Texas Department of State Health Services. (n.d.). Schedules of controlled substances. Retrieved from [Link]
-
Government of Canada. (2023, November 24). Controlled Drugs and Substances Act. Justice Laws Website. Retrieved from [Link]
-
Wikipedia. (n.d.). DEA list of chemicals. Retrieved from [Link]
Sources
- 1. dea.gov [dea.gov]
- 2. DEA - Publication: Drugs of Abuse [druglibrary.net]
- 3. Definition: controlled substance analogue from 21 USC § 802(32) | LII / Legal Information Institute [law.cornell.edu]
- 4. legal-resources.uslegalforms.com [legal-resources.uslegalforms.com]
- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 6. research.cfaes.ohio-state.edu [research.cfaes.ohio-state.edu]
- 7. practicegreenhealth.org [practicegreenhealth.org]
- 8. secureadrug.com [secureadrug.com]
- 9. Oxidative Processes to Transform and Degrade Amphetamine-Type Stimulants: Alternatives to Incineration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
Foundational Directive: Understanding the Hazard Profile
As laboratory professionals, our first step is never just to follow a protocol but to understand the causality behind it. N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine is classified as a hazardous chemical, and its handling requires a stringent and non-negotiable approach to safety.[1] The primary hazards identified under the Globally Harmonized System (GHS) dictate our entire protective strategy.[2] A critical takeaway from the available safety data is that the toxicological properties have not been fully investigated.[1] This data gap mandates that we treat the compound with the highest degree of caution, assuming the potential for uncharacterized hazards.
The known hazards are severe and form the basis for the specific PPE recommendations that follow.
| Hazard Classification | Category | Signal Word | Implication for the Researcher |
| Skin Corrosion / Irritation | Category 1B | Danger | Causes severe skin burns upon contact.[1][3] This is not a mild irritation; it is destructive to tissue. |
| Serious Eye Damage / Irritation | Category 1 | Danger | Poses a risk of irreversible eye damage, including blindness.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Danger | May cause significant respiratory tract irritation upon inhalation.[1][2][4] |
The Core Protocol: A Multi-Barrier PPE System
Effective protection is not about a single piece of equipment but an integrated, multi-barrier system. Each component is selected to counteract a specific hazard identified above. The following configuration is mandatory for all personnel handling this compound.
| PPE Component | Specification | Purpose & Rationale (The "Why") |
| Primary Eye/Face Protection | Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1] | To Prevent Irreversible Eye Damage: Standard safety glasses are insufficient. Goggles provide a complete seal around the eyes, protecting against splashes and vapors that can cause severe, permanent damage.[1] |
| Secondary Face Protection | Full-face shield (worn over safety goggles). | To Protect Facial Skin: Given the compound's classification as a skin corrosive (Category 1B), a face shield is essential to protect the entire face from splashes during transfers or potential reactions.[5] |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves.[5][6] | To Prevent Severe Skin Burns: The inner glove protects the skin if the outer glove is breached. The outer glove is the primary contact surface and should be changed immediately upon contamination or every hour during extended procedures.[7] This mitigates risks from undetected micro-perforations. |
| Body Protection | Disposable, fluid-resistant laboratory gown with long sleeves and tight-fitting knit cuffs.[7] | To Prevent Body Contact & Contamination: A closed-front gown prevents direct skin contact with spills.[7] The cuffs should be tucked under the outer glove to create a seamless barrier.[7] |
| Respiratory Protection | Mandatory use within a certified chemical fume hood. For spill cleanup or potential aerosol generation, a NIOSH-approved respirator with a Type K (green) filter (or equivalent) is required.[1][5] | To Prevent Respiratory Irritation: The primary engineering control is a fume hood to contain vapors.[5] A respirator is a critical secondary defense if these primary controls fail or during emergency situations where vapor concentrations may be high.[1] |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, logical workflow is paramount for safety. The following steps integrate the PPE system with safe handling practices to create a self-validating protocol.
Step 1: Preparation and PPE Donning
-
Inspect All PPE: Before entry into the designated handling area, visually inspect all PPE for defects (cracks in goggles, tears in gloves, etc.).
-
Don in Sequence:
-
First, put on inner gloves.
-
Next, don the laboratory gown, ensuring complete coverage.
-
Fit safety goggles securely.
-
Place the face shield over the goggles.
-
Finally, don outer gloves, ensuring the cuffs go over the sleeves of the gown.[7]
-
Step 2: Chemical Handling in a Controlled Environment
-
Verify Engineering Controls: Confirm that the chemical fume hood is functioning correctly (check airflow monitor).
-
Manipulation: Conduct all manipulations of this compound—including weighing, transfers, and reactions—at least 6 inches inside the sash of the fume hood.
-
Minimize Contamination: Use disposable equipment where possible. If using glassware, decontaminate it within the fume hood before removing it.
Step 3: Decontamination and PPE Doffing
-
Initial Decontamination: Wipe down the exterior of the outer gloves with an appropriate solvent before removal.
-
Doff in Sequence (to avoid self-contamination):
-
Remove the outer gloves first, peeling them off so they turn inside-out. Dispose of them immediately in the designated hazardous waste container.[8]
-
Remove the face shield and goggles.
-
Remove the gown by rolling it away from the body.
-
Finally, remove the inner gloves using the same inside-out technique.
-
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[7]
Caption: A workflow for handling this compound.
Emergency and Disposal Plans
Immediate Response to Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Call for immediate medical attention.[1]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If respiratory irritation persists, seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. DO NOT induce vomiting.[1] Ingestion can cause severe damage and perforation of tissues; seek immediate emergency medical help.[1]
Spill Management
-
Evacuate: Immediately evacuate all non-essential personnel and secure the area.
-
Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.[5]
-
Wear Full PPE: Before cleanup, don the full PPE configuration described in Section 2, including respiratory protection.
-
Contain & Clean: Use an inert, absorbent material to contain the spill. Clean the area thoroughly with soap and water.[5]
-
Dispose: Collect all cleaning materials and contaminated items as hazardous waste.[5]
Waste Disposal
All waste contaminated with this compound must be treated as hazardous.
-
Solid Waste: Collect all contaminated solids (gloves, gowns, absorbent pads, etc.) in a dedicated, sealed, and clearly labeled hazardous waste container.[5]
-
Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container.[5] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5]
-
Pickup: Contact your institution's EHS department to schedule a pickup for hazardous waste.[5]
References
-
(1,3-Dioxaindan-5-ylmethyl)(methyl)amine | C9H11NO2. PubChem, National Center for Biotechnology Information. [Link]
-
N-(Benzo[d][1][9]dioxol-5-ylmethyl)-4-methylaniline. PubChem, National Center for Biotechnology Information. [Link]
-
Benzo-1,3-dioxole-5-methylamine. PubChem, National Center for Biotechnology Information. [Link]
-
Finalised methylamine 9-3-11. Arcopol. [Link]
-
CAS#:15205-27-3 | this compound. Chemsrc. [Link]
-
Safety Data Sheet: Methylamine. Carl ROTH. [Link]
-
Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
-
Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. [Link]
-
eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. (1,3-Dioxaindan-5-ylmethyl)(methyl)amine | C9H11NO2 | CID 421238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labfind.co.kr [labfind.co.kr]
- 4. This compound | 15205-27-3 [amp.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. osha.gov [osha.gov]
- 8. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 9. scbt.com [scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
